molecular formula C4H6O4 B135270 Butanedioic acid-13C2 CAS No. 79864-95-2

Butanedioic acid-13C2

カタログ番号: B135270
CAS番号: 79864-95-2
分子量: 120.07 g/mol
InChIキー: KDYFGRWQOYBRFD-CQDYUVAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1,4-13C2)Butanedioic acid, more commonly known as Succinic acid-1,4-13C2, is a stable, heavy isotope-labeled version of succinic acid where two carbon atoms (at positions 1 and 4) are the 13C isotope . This compound has a molecular formula of C4H6O4 and a molecular weight of 120.073 g/mol . It is characterized by a high melting point of 187-190 °C and a density of 1.409 g/cm³ . In living organisms, succinic acid exists as succinate, a crucial metabolic intermediate in the tricarboxylic acid (TCA) cycle within mitochondria . It is converted into fumarate by the enzyme succinate dehydrogenase in a step that also contributes directly to the electron transport chain for ATP production . As a stable isotope tracer, (1,4-13C2)Butanedioic acid is an indispensable tool in drug development and metabolic research . It allows scientists to track metabolic fluxes, elucidate biochemical pathways, and perform quantitative mass spectrometry analyses with high precision, thereby illuminating cellular metabolism and energy production . Succinic acid itself is a potent anxiolytic agent and serves as a precursor for many industrially important chemicals in the food, chemical, and pharmaceutical sectors . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1,4-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437808
Record name Succinic acid-1,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79864-95-2
Record name Succinic acid-1,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79864-95-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Butanedioic Acid-13C2: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Butanedioic acid-13C2, a stable isotope-labeled form of succinic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopic tracers in their work.

Chemical Properties and Structure

This compound, also known as Succinic acid-13C2, is a dicarboxylic acid in which two of the carbon atoms are replaced with the stable isotope carbon-13. The specific positions of the 13C atoms can vary, with common isotopologues being Butanedioic acid-1,4-13C2 and Butanedioic acid-2,3-13C2. This isotopic labeling makes it a powerful tool for tracing metabolic pathways without the concerns associated with radioactive isotopes.

The fundamental chemical properties of this compound are nearly identical to those of its unlabeled counterpart, succinic acid. The primary difference lies in its molecular weight, which is increased by the mass of the incorporated 13C isotopes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are primarily based on data for unlabeled succinic acid, as the isotopic labeling has a negligible effect on these macroscopic properties.

PropertyValueReference(s)
Molecular Formula C₂¹³C₂H₆O₄[1]
Molecular Weight 120.07 g/mol [1]
Appearance White solid[1]
Melting Point 187-190 °C[1]
Boiling Point 235 °C[1]
pKa1 4.2[2]
pKa2 5.6[2]
Solubility

The solubility of Butanedioic acid is crucial for its application in various experimental settings. The following table details its solubility in common solvents.

SolventSolubilityReference(s)
Water 83.2 g/L at 25 °C[3]
Ethanol 54 mg/mL[2]
Methanol Soluble[3][4]
Acetone 27 mg/mL[2]
Ethyl Ether 8.8 mg/mL[2]
Glycerol 50 mg/mL[2]
Benzene Insoluble[3][4]
Toluene Insoluble[3][4]
Structure

The structure of Butanedioic acid consists of a four-carbon chain with carboxylic acid groups at each end. The carbon backbone's flexibility allows for different conformations.

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound and for tracking its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of succinic acid in D₂O typically shows a single peak for the four equivalent methylene protons at approximately 2.67 ppm.[5][6] In DMSO-d₆, this peak appears around 2.43 ppm, with the acidic protons of the carboxylic acids visible at approximately 12.2 ppm.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum of unlabeled succinic acid in D₂O exhibits two signals: one for the two equivalent methylene carbons and another for the two equivalent carboxyl carbons.[5][7] In a study of [1,4-¹³C₂]succinic acid, the isotopic labeling allows for the measurement of the coupling constant between the carboxyl carbons, providing detailed structural information.[8] The chemical shifts are highly dependent on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for metabolomics and flux analysis using 13C-labeled compounds. For this compound, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.[1] Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of organic acids, often after derivatization to increase volatility.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of succinic acid shows characteristic absorption bands for the O-H stretching of the carboxylic acid group (a broad band around 3000 cm⁻¹), C-H stretching of the methylene groups (around 2950 cm⁻¹), and a strong C=O stretching of the carbonyl group (around 1700 cm⁻¹).[9][11]

Experimental Protocols

This compound is a valuable tracer for metabolic flux analysis (MFA), particularly for investigating the tricarboxylic acid (TCA) cycle. Below is a generalized protocol for a cell culture-based ¹³C-MFA experiment.

¹³C Metabolic Flux Analysis Workflow

The following diagram illustrates a typical workflow for a ¹³C-MFA experiment using this compound.

MFA_Workflow cluster_prep Experimental Preparation cluster_sample_proc Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (Steady State) labeling 2. Introduce ¹³C Tracer (this compound) cell_culture->labeling harvest 3. Harvest Cells (Quench Metabolism) labeling->harvest extraction 4. Metabolite Extraction harvest->extraction analysis 5. Mass Spectrometry (GC-MS or LC-MS/MS) extraction->analysis correction 6. Data Correction (Natural Abundance) analysis->correction estimation 7. Flux Estimation (Software Modeling) correction->estimation stats 8. Statistical Analysis estimation->stats

A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Methodology for Cell Culture Labeling and Metabolite Extraction[4]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluence in a standard growth medium to achieve a metabolic steady state.

    • To initiate labeling, replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition to ensure isotopic steady state is reached.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed in a cold environment to pellet cellular debris.

    • Collect the supernatant containing the metabolites for subsequent analysis.

Sample Preparation for Mass Spectrometry[4][11]
  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., for LC-MS/MS).

  • Derivatization (for GC-MS): For GC-MS analysis, polar metabolites like dicarboxylic acids require derivatization to increase their volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12]

Signaling Pathways

Beyond its central role in metabolism, succinate has emerged as a critical signaling molecule that can influence cellular processes by acting on its specific receptor, SUCNR1 (also known as GPR91).[13][14][15]

Succinate-SUCNR1 Signaling Pathway

Extracellular succinate binds to the G-protein coupled receptor SUCNR1, which is expressed on the surface of various cell types, including immune cells.[12][15] Activation of SUCNR1 can trigger multiple downstream signaling cascades, primarily through Gq and Gi proteins.[13][15] This can lead to intracellular calcium mobilization, inhibition of cyclic AMP (cAMP) production, and activation of downstream kinases, ultimately influencing gene expression and cellular function, particularly in the context of inflammation and metabolism.[15]

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space succinate Succinate SUCNR1 SUCNR1 (GPR91) succinate->SUCNR1 Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Gene Gene Expression (Inflammation, Metabolism) Ca->Gene PKC->Gene PKA ↓ PKA Activity cAMP->PKA PKA->Gene

Succinate signaling through the SUCNR1 receptor.

This technical guide provides a foundational understanding of this compound for its effective application in scientific research. For specific experimental designs and data interpretation, researchers should consult the detailed literature and consider the unique aspects of their biological systems.

References

An In-depth Technical Guide to Butanedioic Acid-13C2 NMR Chemical Shift Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for Butanedioic acid-13C2, also known as succinic acid-2,3-13C2. This isotopically labeled compound is a crucial tracer in metabolic flux analysis (MFA) and drug development research, allowing for the precise tracking of carbon atoms through various biochemical pathways.

Introduction to 13C NMR of Butanedioic Acid

Butanedioic acid, a key intermediate in the citric acid cycle, presents a simple 13C NMR spectrum in its unlabeled form due to its molecular symmetry. The spectrum consists of two primary signals: one for the two equivalent carboxyl carbons (C1 and C4) and another for the two equivalent methylene carbons (C2 and C3). However, the introduction of 13C isotopes at specific positions, such as in this compound, introduces significant complexity and a wealth of additional information due to homonuclear 13C-13C spin-spin coupling.

The analysis of these coupling patterns is instrumental in metabolic flux analysis, providing detailed insights into the activity of metabolic pathways. The precise chemical shifts and coupling constants are dependent on experimental conditions such as the solvent and pH of the solution.

13C NMR Chemical Shift and Coupling Constant Assignments

The following tables summarize the chemical shifts for unlabeled butanedioic acid and the detailed coupling constants derived from the analysis of fully labeled succinate.

Table 1: Typical 13C NMR Chemical Shifts of Unlabeled Butanedioic Acid

Carbon PositionChemical Shift (δ) in D₂O (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
Carboxyl (C1, C4)182.8 - 183.4~172.6
Methylene (C2, C3)35.0 - 35.3~28.9

Data sourced from multiple spectral databases and literature.

Table 2: 13C NMR Chemical Shifts and J-Coupling Constants for Uniformly 13C-Labeled Succinate at pH 7.0

ParameterValue
Chemical Shifts (δ)
C1/C4183.2 ppm
C2/C335.2 ppm
J-Coupling Constants (Hz)
¹J(C1,C2) / ¹J(C3,C4)52.3 Hz
¹J(C2,C3)34.6 Hz
²J(C1,C3) / ²J(C2,C4)1.4 Hz
³J(H2,H3)5.0 Hz, 8.0 Hz

This data is crucial for interpreting the complex multiplet structures observed in the 13C NMR spectrum of this compound.

In the spectrum of butanedioic acid-2,3-13C2, the signals for the labeled methylene carbons (C2 and C3) will appear as complex multiplets due to the strong one-bond 13C-13C coupling (¹J(C2,C3) ≈ 34.6 Hz) and couplings to the adjacent protons. The carboxyl carbons (C1 and C4) will appear as doublets due to the two-bond coupling to the adjacent 13C-labeled methylene carbons (²J(C1,C3) and ²J(C2,C4)).

Experimental Protocols

The acquisition of high-quality 13C NMR data for isotopically labeled compounds requires careful sample preparation and instrument setup. The following is a detailed methodology for obtaining 13C NMR spectra of this compound.

3.1. Sample Preparation

  • Dissolution: Dissolve 10-50 mg of this compound in a suitable deuterated solvent. For metabolic studies, deuterium oxide (D₂O) is commonly used to mimic physiological conditions. For other applications, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • pH Adjustment: If working in an aqueous solution (D₂O), adjust the pH to the desired value using dilute solutions of HCl or NaOH. The chemical shifts and coupling constants of butanedioic acid are pH-dependent.

  • Internal Standard: Add an internal reference standard for accurate chemical shift calibration. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP) can be used. For DMSO-d₆, the solvent peak itself can be used as a reference (39.52 ppm).

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Experiment Selection: Load a standard one-dimensional (1D) 13C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Pulse Width: Use a 30° pulse angle for quantitative measurements.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 of the carbons of interest to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.

    • Number of Scans (ns): Due to the low natural abundance of 13C (even in labeled compounds, the concentration might be low), a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction on the resulting spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the internal standard or the solvent peak.

    • Integrate the signals of interest for quantitative analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Dissolve this compound in Deuterated Solvent B Adjust pH (if aqueous) A->B C Add Internal Standard B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E To Spectrometer F Shim Magnetic Field E->F G Set Acquisition Parameters (Pulse Program, d1, ns) F->G H Acquire 13C NMR Data G->H I Fourier Transform H->I Raw Data (FID) J Phase & Baseline Correction I->J K Reference Spectrum J->K L Peak Picking & Integration K->L M Assign Chemical Shifts & Coupling Constants L->M L->M

Experimental workflow for 13C NMR analysis.

Application in Metabolic Flux Analysis

The primary application of 13C NMR analysis of labeled butanedioic acid is in Metabolic Flux Analysis (MFA). By tracing the flow of 13C atoms from a labeled substrate through metabolic pathways, researchers can quantify the rates (fluxes) of biochemical reactions. The detailed analysis of 13C-13C spin-spin coupling patterns in metabolites like succinate provides invaluable constraints for metabolic models, enabling a more accurate determination of intracellular fluxes. This information is critical for understanding cellular metabolism in both normal and diseased states and for the rational design of metabolic engineering strategies in drug development.

The following diagram illustrates the central role of butanedioic acid in the Citric Acid Cycle and its connection to other key metabolic pathways.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AminoAcids Amino Acids AlphaKG->AminoAcids Succinate Butanedioic Acid (Succinate) SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glucose Glucose Glucose->Pyruvate

Central role of Butanedioic Acid in metabolism.

Interpreting the Mass Spectrum of Butanedioic Acid-13C2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Butanedioic acid-13C2, also known as succinic acid-13C2. This isotopically labeled compound is a crucial tool in metabolic research, enabling the tracing of the Krebs cycle and related pathways. Understanding its mass spectral characteristics is paramount for accurate quantification and interpretation of experimental results.

Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns that are shifted by +2 m/z units compared to its unlabeled counterpart due to the incorporation of two 13C atoms. The analysis can be performed using various mass spectrometry techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Electrospray Ionization (ESI) Mass Spectrometry

In negative ion mode ESI-MS, this compound readily forms a deprotonated molecule, [M-H]⁻, which serves as the precursor ion for fragmentation analysis. The primary fragmentation pathways involve the loss of water (dehydration) and the loss of carbon dioxide (decarboxylation).[1]

Ion DescriptionPredicted m/z for this compoundCorresponding m/z for unlabeled Butanedioic acidFragmentation Pathway
[M-H]⁻ (Precursor Ion)119117Deprotonation
[M-H-H₂O]⁻10199Dehydration
[M-H-CO₂]⁻7573Decarboxylation
Electron Ionization (EI) Mass Spectrometry

For GC-MS analysis, this compound is typically derivatized, often by silylation, to increase its volatility. The fragmentation of the derivatized molecule will yield a different set of characteristic ions.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of succinic acid in biological samples.

2.1.1. Sample Preparation

  • Extraction: For biological tissues, homogenize in a cold solvent mixture (e.g., 80% methanol) to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile).

2.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column suitable for the retention of polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution profile starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion m/z 119 → Product ion m/z 75.

    • Unlabeled Butanedioic acid (for comparison): Precursor ion m/z 117 → Product ion m/z 73.

  • Collision Energy: Optimized for the specific instrument to achieve efficient fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to make the analyte volatile.

2.2.1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for LC-MS.

  • Drying: Ensure the sample extract is completely dry, as water can interfere with derivatization.

  • Derivatization: a. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. b. Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.

2.2.2. GC Conditions

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to separate the analytes.

  • Carrier Gas: Helium.

2.2.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Full scan to identify all fragment ions or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

Fragmentation Pathway of this compound (ESI-)

fragmentation_pathway M [M-H]⁻ m/z = 119 F1 [M-H-H₂O]⁻ m/z = 101 M->F1 - H₂O F2 [M-H-CO₂]⁻ m/z = 75 M->F2 - CO₂ HIF1a_pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus TCA TCA Cycle Succinate Succinate-13C2 TCA->Succinate Release PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE Hypoxia Response Elements (HRE) HIF1a_nuc->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Activation SUCNR1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Succinate Succinate-13C2 SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Binding Gq Gαq SUCNR1->Gq Activation Gi Gαi SUCNR1->Gi Activation PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC Inhibition IP3_DAG IP₃ / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i IP3_DAG->Ca Response Cellular Response (e.g., Proliferation, Inflammation) cAMP->Response Ca->Response

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Determining the Isotopic Purity of Butanedioic Acid-¹³C₂

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Butanedioic acid-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and drug development. Accurate determination of isotopic purity is essential for the precise tracing and quantification of metabolic pathways.

Introduction

Butanedioic acid, also known as succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled butanedioic acid, such as Butanedioic acid-¹³C₂, allows researchers to distinguish it from the endogenous pool and trace its metabolic fate in biological systems.[1] This capability is vital in various research areas, including cancer metabolism, inflammation, and ischemia.[1] The isotopic purity of the labeled compound, defined as the percentage of molecules containing the desired number of ¹³C atoms, is a critical parameter that directly impacts the accuracy of experimental results. This guide details the primary analytical techniques and experimental protocols for determining this purity.

Core Analytical Techniques

The two primary analytical techniques for determining the isotopic purity of ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are particularly well-suited for this purpose due to their ability to resolve small mass differences.[3][4] MS is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to separate the analyte of interest from complex mixtures before detection.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can provide direct quantitative information about the position and abundance of ¹³C atoms within a molecule.[6][7] This technique allows for the determination of site-specific labeling and the relative abundance of different isotopologues. Quantitative ¹³C NMR involves acquiring spectra under conditions that ensure the signal intensity is directly proportional to the number of nuclei, which can be achieved through the use of relaxation reagents and appropriate acquisition parameters.[8]

Experimental Protocols

Mass Spectrometry-Based Methods

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like butanedioic acid, a derivatization step is required to increase volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Butanedioic acid-13C2 Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., with BSTFA) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration IsotopologueDistribution Isotopologue Distribution Analysis PeakIntegration->IsotopologueDistribution PurityCalculation Isotopic Purity Calculation IsotopologueDistribution->PurityCalculation

Caption: Workflow for determining isotopic purity using GC-MS.

Detailed Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the Butanedioic acid-¹³C₂ sample.

    • Dissolve the sample in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.[9]

    • Heat the mixture (e.g., at 70°C for 3-4 hours) to ensure complete derivatization.[1]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized butanedioic acid from any impurities. A temperature gradient program is typically employed, for instance, starting at a low temperature and ramping up to a higher temperature to ensure good peak shape and resolution.

    • Mass Spectrometry:

      • The eluting compound is ionized, typically using electron ionization (EI).

      • The mass spectrometer can be operated in either full scan mode to acquire the entire mass spectrum or in Selected Ion Monitoring (SIM) mode to monitor specific ions corresponding to the different isotopologues of the derivatized butanedioic acid.[1] SIM mode offers higher sensitivity and is often preferred for quantitative analysis.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the derivatized butanedioic acid.

    • Extract the mass spectra for this peak.

    • Determine the relative abundances of the ion peaks corresponding to the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) isotopologues.

    • Correct for the natural abundance of ¹³C in the derivatizing agent and the unlabeled portion of the molecule.

    • Calculate the isotopic purity based on the corrected relative abundances.

LC-MS is a powerful technique that can analyze compounds in their native form without the need for derivatization. It is particularly useful for analyzing complex biological samples.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection into LC Dissolution->Injection Separation Chromatographic Separation (e.g., HILIC or Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection EIC Extracted Ion Chromatograms (EICs) Detection->EIC PeakIntegration Peak Integration EIC->PeakIntegration PurityCalculation Isotopic Purity Calculation PeakIntegration->PurityCalculation

Caption: Workflow for determining isotopic purity using LC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the Butanedioic acid-¹³C₂ sample in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Inject the sample into the LC system.

      • Separate butanedioic acid from other components using a suitable column. Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice. Reversed-phase chromatography with an ion-pairing agent can also be used.

      • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry:

      • The eluent from the LC column is introduced into the mass spectrometer.

      • Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.

      • Acquire data using a high-resolution mass spectrometer to accurately measure the m/z values of the different isotopologues.

  • Data Analysis:

    • Generate Extracted Ion Chromatograms (EICs) for the theoretical m/z values of the unlabeled ([M-H]⁻), singly labeled ([M-H+1]⁻), and doubly labeled ([M-H+2]⁻) butanedioic acid.[4]

    • Integrate the peak areas for each EIC.

    • Calculate the isotopic purity by determining the ratio of the peak area of the desired isotopologue (M+2) to the sum of the peak areas of all isotopologues. Corrections for natural isotopic abundance should be applied for high accuracy.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of the Butanedioic acid-¹³C₂ sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • For quantitative analysis, a known amount of an internal standard may be added. A relaxation agent (e.g., Cr(acac)₃) can also be included to ensure full relaxation of the ¹³C nuclei between pulses, which is crucial for accurate quantification.[8]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This typically involves using a long relaxation delay (D1) and an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals corresponding to the ¹³C-labeled and any unlabeled carbon atoms.

    • The isotopic purity can be determined by comparing the integral of the ¹³C-enriched carbon signal to the integral of the same carbon signal in a natural abundance standard or by analyzing the satellite peaks arising from ¹³C-¹³C coupling.

Data Presentation

Quantitative data for the isotopic purity of Butanedioic acid-¹³C₂ is typically presented in terms of "atom percent ¹³C," which represents the percentage of carbon atoms at a specific position that are ¹³C. Commercial suppliers often specify a minimum isotopic purity for their products.

Table 1: Summary of Quantitative Data and Method Performance

ParameterGC-MSLC-MS/MSNMR
Typical Reported Purity >99 atom % ¹³C[11]>99 atom % ¹³C[12]>99 atom % ¹³C[6]
Sample Requirement MicrogramsNanograms to MicrogramsMilligrams
Need for Derivatization YesNoNo
Precision HighHighHigh
Information Provided Overall isotopologue distributionOverall isotopologue distributionPositional and overall isotopologue distribution
Primary Output Mass spectrum (relative abundance of m/z)Mass spectrum (relative abundance of m/z)NMR spectrum (chemical shifts and signal integrals)

Signaling Pathways and Experimental Logic

Butanedioic acid (succinate) is not just a metabolic intermediate but also a signaling molecule. Understanding its signaling pathways is often the context for using ¹³C-labeled succinate.

Logical Flow for Isotopic Purity Verification

Logical_Flow cluster_input Input cluster_decision Method Selection cluster_methods Analytical Methods cluster_output Output Input This compound Sample Decision Select Analytical Method Input->Decision GCMS GC-MS Decision->GCMS Volatility/Derivatization LCMS LC-MS Decision->LCMS Complex Matrix/No Derivatization NMR NMR Decision->NMR Positional Info Needed Result Isotopic Purity Data (e.g., >99%) GCMS->Result LCMS->Result NMR->Result

Caption: Decision logic for selecting an analytical method.

This guide provides the foundational knowledge and detailed protocols for accurately determining the isotopic purity of Butanedioic acid-¹³C₂. The choice of method will depend on the specific experimental requirements, available instrumentation, and the nature of the sample matrix. For all methods, careful execution and data analysis are paramount to obtaining reliable and accurate results, which are fundamental to the integrity of subsequent metabolic research.

References

Navigating the Isotopic Landscape: A Technical Guide to Natural Abundance Correction for Butanedioic Acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles and methodologies for the accurate quantification of Butanedioic acid-13C2 (succinic acid-13C2) in metabolic research, with a core focus on the critical process of natural abundance correction. In stable isotope tracing studies, distinguishing between experimentally introduced isotopes and those that occur naturally is paramount for the precise measurement of metabolic fluxes and the correct interpretation of biological phenomena.

The Principle of Natural Abundance Correction

In mass spectrometry-based metabolomics, the analysis of isotope labeling patterns is complicated by the natural abundance of heavy isotopes. For carbon, approximately 1.1% of all atoms are the 13C isotope. This means that even in an unlabeled sample, a proportion of molecules will contain one or more 13C atoms, creating a natural isotopic distribution. When using 13C-labeled tracers such as this compound, it is essential to computationally remove the contribution of these naturally occurring isotopes to accurately determine the true level of enrichment from the tracer.[1]

The correction process typically involves the use of algorithms that employ binomial coefficients or correction matrices to deconvolve the measured mass isotopologue distribution (MID) into the MID that is solely due to the isotopic tracer.[2][3] This correction is crucial for both qualitative and quantitative interpretation of stable isotope tracing experiments.[2]

Experimental Design and Workflow

A typical metabolic flux analysis experiment using this compound involves a series of well-defined steps, from cell culture to data analysis. The use of a stable isotope-labeled internal standard, such as succinic acid-d4, is highly recommended for accurate quantification.[4]

G cluster_0 Experimental Phase cluster_1 Sample Preparation cluster_2 Analysis & Data Processing cell_culture 1. Cell Culture (Steady State) introduce_tracer 2. Introduce This compound cell_culture->introduce_tracer harvest_cells 3. Harvest Cells & Quench Metabolism introduce_tracer->harvest_cells metabolite_extraction 4. Metabolite Extraction (e.g., 80% Methanol) harvest_cells->metabolite_extraction derivatization 5. Derivatization (for GC-MS) metabolite_extraction->derivatization ms_analysis 6. Mass Spectrometry (LC-MS or GC-MS) derivatization->ms_analysis data_correction 7. Natural Abundance Correction ms_analysis->data_correction flux_estimation 8. Flux Estimation (e.g., INCA, Metran) data_correction->flux_estimation

A generalized workflow for a 13C-Metabolic Flux Analysis experiment.[1]

Detailed Experimental Protocols

The choice of analytical methodology, primarily between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will dictate the specifics of the experimental protocol.

LC-MS/MS Protocol for this compound

This method is suitable for the direct analysis of this compound without the need for derivatization.[4]

Sample Preparation:

  • Tissue Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in a pre-chilled solvent, such as 80% methanol, containing a known concentration of an internal standard (e.g., succinic acid-d4).[4]

  • Metabolite Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant which contains the metabolites.[1]

  • Sample Clarification: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]

LC-MS/MS Analysis:

  • Chromatography: Employ a C18 column suitable for aqueous mobile phases.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for selective quantification of succinic acid and its 13C2-labeled internal standard.

GC-MS Protocol with Derivatization

For GC-MS analysis, a derivatization step is necessary to make the polar and non-volatile succinic acid amenable to gas chromatography.[5]

Derivatization (Silylation):

  • Drying: Ensure the metabolite extract is completely dry.

  • Reagent Addition: Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract.

  • Incubation: Heat the mixture to facilitate the derivatization reaction, converting succinic acid to its more volatile trimethylsilyl (TMS) derivative.[5]

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Utilize a suitable capillary column to separate the analytes.

  • Detection: Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distributions.

Data Presentation: Mass Isotopologue Distributions

The following table presents an illustrative example of a raw (measured) and corrected mass isotopologue distribution for Butanedioic acid. The corrected data reflects the true incorporation of the 13C2 tracer.

Mass IsotopologueRaw Abundance (%)Corrected Abundance (%)
M+050.0054.82
M+110.005.50
M+235.0039.68
M+34.000.00
M+41.000.00

Butanedioic Acid in Cellular Signaling

Butanedioic acid (succinate) is not merely a metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. It also functions as a crucial signaling molecule in both physiological and pathological states.

Key signaling pathways involving succinate.[4]

Accumulated succinate can be transported out of the mitochondria and into the cytosol and extracellular space. In the cytosol, it can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and promoting pro-inflammatory gene expression. Extracellularly, succinate can act as a ligand for the G-protein coupled receptor SUCNR1, activating various downstream signaling pathways.[4]

Conclusion

The accurate application of natural abundance correction is a non-negotiable step in stable isotope tracing studies involving this compound. By carefully following established experimental protocols and employing robust data correction methods, researchers can ensure the integrity of their findings and gain deeper insights into the complex roles of succinate in metabolism and cellular signaling. This guide provides a foundational framework for professionals in the field to design and execute rigorous and reproducible metabolic studies.

References

A Technical Guide to Butanedioic acid-13C2: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedioic acid-13C2, an isotopically labeled form of succinic acid, is a pivotal tool in metabolic research, offering a window into the intricate workings of cellular bioenergetics. As an intermediate in the tricarboxylic acid (TCA) cycle, its labeled carbon atoms allow for precise tracing of metabolic pathways, providing invaluable data for studies in oncology, immunology, and various metabolic diseases.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its role in key signaling pathways.

Core Physical and Chemical Properties

The introduction of two 13C isotopes into the butanedioic acid molecule results in a mass shift that is readily detectable by mass spectrometry, forming the basis of its utility as a metabolic tracer.[2][3] While many physical properties are not expected to significantly deviate from the unlabeled compound due to the nature of isotopic substitution, key differences in mass are fundamental to its application.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula ¹³C₂C₂H₆O₄[4]
Molecular Weight 120.07 g/mol [2][3][4]
CAS Number 79864-95-2[2][3][4]
Appearance White to off-white solid[2][4]
Melting Point 187-190 °C (lit.)[2][3][5]
Boiling Point 235 °C[2][3][5]
Isotopic Purity ≥99 atom % ¹³C[2][3][4]
Chemical Purity ≥98%[6]
Solubility Soluble in water.[7]
pKa1 (unlabeled) 4.21[7]
pKa2 (unlabeled) 5.64[7]

Experimental Protocols

The accurate and reproducible use of this compound in research necessitates standardized experimental protocols. The following sections detail methodologies for the determination of key physical properties and a general workflow for its application in metabolic tracing studies.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[5][6][8][9][10]

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new capillary tube with the sample and place it in the apparatus.

  • Heat the sample again, but at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • For accuracy, repeat the measurement at the slow heating rate at least once.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Distilled water

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., syringe filter)

  • Analytical balance

  • A method for quantifying the concentration of this compound in solution (e.g., LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a conical flask. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the flask and place it in a shaking incubator at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample to remove any remaining solid.

  • Accurately dilute the filtered saturated solution with a known volume of solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility from the concentration of the saturated solution.

Metabolic Tracing and Flux Analysis Workflow

This compound is a powerful tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), allowing for the quantification of metabolic pathway fluxes.[11][12][13]

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest to a desired density.

  • Replace the standard culture medium with a medium containing this compound as the tracer. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic pathways being investigated.[7]

  • Incubate the cells for a time sufficient to achieve isotopic steady-state in the metabolites of interest.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS):

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a solvent suitable for the analytical platform.

  • Inject the sample into an LC-MS/MS system for analysis. The mass spectrometer will be able to distinguish between the unlabeled (¹²C) and labeled (¹³C) isotopologues of downstream metabolites based on their mass-to-charge ratio.

4. Data Analysis and Flux Calculation:

  • Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for key metabolites.

  • Use specialized software to perform metabolic flux analysis. This involves fitting the experimental MIDs to a metabolic network model to calculate the intracellular metabolic fluxes.

Signaling Pathways and Logical Relationships

Succinate is not merely a metabolic intermediate; it also functions as a crucial signaling molecule in both physiological and pathological contexts.[14][15]

The Krebs Cycle (TCA Cycle)

Butanedioic acid (succinate) is a central component of the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Butanedioic Acid (Succinate) SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Succinate_Signaling cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane TCA_Cycle TCA Cycle Succinate_mito Succinate TCA_Cycle->Succinate_mito Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport PHD Prolyl Hydroxylases (PHD) Succinate_cyto->PHD inhibition HIF1a_stabilization HIF-1α Stabilization Succinate_cyto->HIF1a_stabilization Succinate_extra Succinate Succinate_cyto->Succinate_extra Transport HIF1a_degradation HIF-1α Degradation PHD->HIF1a_degradation promotes Downstream_Signaling Downstream Signaling (e.g., inflammation, angiogenesis) HIF1a_stabilization->Downstream_Signaling SUCNR1 SUCNR1 (GPR91) Receptor Succinate_extra->SUCNR1 activates SUCNR1->Downstream_Signaling MFA_Workflow start Cell Culture labeling Isotopic Labeling with This compound start->labeling quench Quench Metabolism labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS/MS Analysis extract->analysis data_proc Data Processing (MID determination) analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

References

Navigating the Stability and Storage of Butanedioic acid-13C2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butanedioic acid-13C2, a stable isotope-labeled form of succinic acid, is a critical tool in metabolic research, clinical diagnostics, and drug development. Its utility as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS hinges on its chemical purity and stability.[1] This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound to ensure its integrity and the reliability of experimental outcomes.

Core Stability Profile

This compound is a chemically stable compound under recommended storage conditions.[2] Its stability is influenced by temperature, moisture, and exposure to incompatible materials.

General Recommendations

To maintain the integrity of this compound, it is imperative to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4][5][6] Protection from light and moisture is also recommended to prevent potential degradation.[7]

Quantitative Stability and Storage Data

The following tables summarize the recommended storage conditions and expected stability of this compound in both solid form and in solvent.

Table 1: Recommended Storage Conditions and Stability of Solid this compound

Storage ConditionTemperatureDurationExpected Stability
Long-term Storage-20°C3 yearsStable[1][2]
Short-term Storage4°C2 yearsStable[1][2]
Room Temperature15-25°CNot specifiedStore at room temperature away from light and moisture.[7]

Table 2: Recommended Storage Conditions and Stability of this compound in Solvent

Storage ConditionTemperatureDurationExpected Stability
Long-term Storage-80°C6 monthsStable[1][2]
Short-term Storage-20°C1 monthStable[1][2]

Key Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling and for the interpretation of stability data.

Table 3: Physicochemical Properties of Butanedioic Acid

PropertyValue
Molecular FormulaC₂¹³C₂H₆O₄
Molecular Weight120.07 g/mol [8][9][10]
Melting Point187-190°C[2][8]
Boiling Point235°C[8][9]
AppearanceWhite crystalline solid[11]
SolubilitySoluble in water[11]

Factors Affecting Stability

Several environmental factors can influence the stability of this compound.

Temperature

Thermal stability studies on succinic acid show that it melts and then evaporates upon heating.[5][8][12][13] Decomposition of succinic acid can lead to the formation of succinic anhydride and water, or through decarboxylation.[14] For optimal stability, particularly for long-term storage, maintaining the compound at -20°C is recommended.[1][2]

Humidity and Moisture

Succinic acid is not considered to be hygroscopic, meaning it does not readily absorb moisture from the air.[2][3][4][11] Studies have shown that even at a relative humidity of 90%, succinic acid shows minimal water uptake.[2][4][11] Despite its low hygroscopicity, it is still best practice to store it in a dry environment to prevent any potential for degradation over extended periods.

Incompatible Materials

To prevent chemical reactions that could degrade the compound, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[3][11]

Logical Framework for Storage and Stability

The following diagram illustrates the key relationships between storage conditions and the stability of this compound.

cluster_storage Storage Conditions cluster_stability Compound Stability Temperature Temperature (-20°C, 4°C, Room Temp) Chemical_Purity Chemical Purity Temperature->Chemical_Purity influences Moisture Moisture (Dry Environment) Moisture->Chemical_Purity influences Light Light (Protect from Light) Light->Chemical_Purity influences Container Container (Tightly Sealed) Container->Moisture controls Container->Chemical_Purity maintains Incompatibles Incompatible Materials (Oxidizing Agents, Strong Acids/Bases) Incompatibles->Chemical_Purity prevents degradation Isotopic_Purity Isotopic Purity Chemical_Purity->Isotopic_Purity Degradation Absence of Degradation Products Chemical_Purity->Degradation

Caption: Relationship between storage conditions and stability of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A crucial aspect of ensuring the quality of this compound is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. The following is a generalized protocol for developing and validating such a method, based on established practices for similar compounds.

Method Development
  • Column Selection: A C18 column is often a suitable choice for reversed-phase chromatography of organic acids.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to optimize the retention and peak shape of the acidic analyte.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally effective for succinic acid.[10]

  • Isocratic vs. Gradient Elution: Depending on the complexity of the sample matrix and potential degradation products, either an isocratic or gradient elution may be employed.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed on this compound. These studies expose the compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven.

  • Photolytic Degradation: Expose the sample to UV light in a photostability chamber.

The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the stability of this compound.

cluster_workflow Stability Assessment Workflow start Reference Standard (this compound) method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_deg method_val Validate HPLC Method (ICH Guidelines) forced_deg->method_val stability_study Initiate Stability Study (Controlled Storage Conditions) method_val->stability_study sampling Sample at Time Points (e.g., 0, 3, 6, 12 months) stability_study->sampling analysis Analyze Samples (Validated HPLC Method) sampling->analysis data_eval Evaluate Data (Purity, Degradation Products) analysis->data_eval report Report Findings (Shelf-life, Storage Conditions) data_eval->report

Caption: A typical experimental workflow for stability assessment.

Conclusion

This compound is a stable molecule when stored under the recommended conditions. Adherence to proper storage and handling protocols is paramount to preserving its chemical and isotopic integrity, thereby ensuring the accuracy and reproducibility of research data. The implementation of a validated stability-indicating analytical method is essential for monitoring its purity over time and confirming its suitability for use in demanding scientific applications.

References

A Technical Guide to High-Purity Butanedioic Acid-13C2 for Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Butanedioic acid-13C2, a stable isotope-labeled metabolite crucial for advancing research in cellular metabolism and drug discovery. This document outlines its primary commercial sources, key specifications, and detailed experimental protocols for its application in metabolic flux analysis.

Introduction to this compound as a Metabolic Tracer

This compound, also known as succinic acid-13C2, is a form of succinate where two of the carbon atoms have been replaced with the heavy isotope, carbon-13. As a key intermediate in the tricarboxylic acid (TCA) cycle, it serves as a powerful tracer for investigating cellular bioenergetics and biosynthetic pathways.[1] Unlike upstream tracers like 13C-glucose or 13C-glutamine, this compound provides a more direct and high-resolution view of the latter half of the TCA cycle. This targeted approach is particularly advantageous for studying mitochondrial function and the metabolic reprogramming characteristic of diseases like cancer.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on the specific labeling pattern, required purity, and available lot sizes. Below is a comparative table of offerings from leading commercial vendors.

SupplierProduct NameCAS NumberIsotopic Purity/EnrichmentChemical PurityMolecular Weight
Sigma-Aldrich Succinic acid-1,2-13C294641-55-199 atom % 13C[2][3]≥99.5% (T)120.07[2][3]
Succinic acid-2,3-13C261128-08-399 atom % 13C[4]Not specified120.07[4]
Succinic acid-1,4-13C279864-95-299 atom % 13C99% (CP)120.07
MedChemExpress Butanedioic acid-1,4-13C2 acid79864-95-299%[5]99.0%[5]120.07[5]
Cambridge Isotope Laboratories, Inc. Succinic acid (1,4-¹³C₂, 99%)79864-95-299%[6]Not specifiedNot specified
Santa Cruz Biotechnology, Inc. Succinic acid-1,4-13C279864-95-2Not specifiedNot specified120.07[7]
Succinic acid-2,3-13C261128-08-3Not specifiedNot specified120.07[8]

Applications in Research and Drug Development

The targeted nature of this compound makes it an invaluable tool in several key research areas:

  • Oncology: Cancer cells frequently exhibit altered TCA cycle metabolism. This compound can be used to investigate these metabolic shifts and to evaluate the on-target effects of anti-cancer agents that modulate mitochondrial activity.

  • Immunology: Succinate is now recognized as a critical signaling molecule in the immune system. Tracing with this compound helps to unravel the role of succinate metabolism in the activation and differentiation of immune cells.

  • Metabolic Diseases: Conditions such as diabetes and obesity are often associated with mitochondrial dysfunction. This compound allows for the precise quantification of this impairment and can be used to assess the efficacy of therapeutic interventions.

Key Signaling Pathways Involving Succinate

Succinate is not just a metabolite but also a signaling molecule that functions in mitochondrial, cytosolic, and extracellular contexts. Its accumulation can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of the G-protein coupled receptor SUCNR1 (GPR91), influencing pro-inflammatory gene expression.

Key signaling pathways involving succinate.

Experimental Protocols

A generalized workflow for conducting a 13C-Metabolic Flux Analysis (13C-MFA) experiment using this compound is depicted below. This is followed by a more detailed protocol for its analysis in tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow for 13C-MFA

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A 1. Cell Culture Grow cells to steady state B 2. Introduce ¹³C Tracer Switch to medium with This compound A->B C 3. Harvest Cells Rapidly quench metabolism B->C D 4. Metabolite Extraction C->D E 5. Derivatization (for GC-MS) D->E F 6. Mass Spectrometry (LC-MS or GC-MS) D->F E->F G 7. Data Correction for natural ¹³C abundance F->G H 8. Flux Estimation using software G->H I 9. Statistical Analysis H->I

Generalized workflow for a ¹³C-MFA experiment.
Detailed Protocol: LC-MS/MS Analysis in Tissue Samples

This protocol outlines a method for the direct analysis of this compound in tissue, suitable for researchers with access to an LC-MS/MS system.

1. Materials and Reagents:

  • This compound (Tracer)

  • Butanedioic acid-d4 (Internal Standard - IS)

  • LC-MS Grade: Methanol, Water, Acetonitrile, Formic Acid

  • Homogenization tubes with ceramic beads

  • Homogenizer and refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

  • LC-MS/MS system

2. Sample Preparation:

  • Tissue Weighing: On dry ice, weigh 50-100 mg of frozen tissue into a pre-cooled homogenization tube.

  • Extraction Solvent: Prepare an 80% methanol in water solution. Add the internal standard (e.g., Butanedioic acid-d4) to this solvent at a known concentration.

  • Homogenization: Add 400 µL of the cold extraction solvent with IS to the tissue. Homogenize using a bead beater, ensuring samples remain cold.

  • Protein Precipitation: Incubate the homogenate at -20°C for 1 hour.

  • Centrifugation: Centrifuge samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a SpeedVac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Analysis:

  • Chromatography: Use a suitable column (e.g., HILIC or C18) to separate the analyte.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for this compound and the internal standard.

4. Data Analysis:

  • Correct the raw mass isotopologue distributions for the natural abundance of 13C.

  • Quantify the concentration of the labeled succinate relative to the internal standard.

  • Use appropriate software to calculate metabolic fluxes based on the labeling patterns observed in downstream metabolites.

Conclusion

High-purity this compound is an indispensable tool for researchers seeking to dissect the complexities of mitochondrial metabolism. Its use in 13C-Metabolic Flux Analysis provides unparalleled precision for studying the TCA cycle, offering critical insights in the fields of oncology, immunology, and metabolic diseases. The commercial availability of this tracer from multiple suppliers, coupled with robust analytical protocols, empowers scientists and drug development professionals to probe cellular metabolism with greater accuracy and to accelerate the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Theoretical Mass Isotopomer Distribution of Butanedioic acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass isotopomer distribution of Butanedioic acid-13C2, also known as succinic acid-13C2. This document details the principles of mass isotopomer analysis, a step-by-step experimental protocol for the analysis of a this compound standard using mass spectrometry, and a complete calculation of its theoretical mass isotopomer distribution.

Core Principles of Mass Isotopomer Distribution

Mass isotopomer distribution analysis is a powerful technique used to trace the metabolic fate of isotopically labeled compounds.[1] When a molecule is enriched with stable isotopes, such as Carbon-13 (¹³C), it exists as a population of molecules with different masses, known as mass isotopomers. The relative abundance of these isotopomers is termed the mass isotopomer distribution (MID).[2]

The theoretical MID can be calculated based on the natural abundances of all isotopes present in the molecule and the degree of isotopic enrichment.[3] This calculated distribution serves as a benchmark for interpreting experimental data from mass spectrometry, allowing researchers to distinguish the labeled compound from its endogenous, unlabeled counterpart and to quantify its incorporation into various metabolic pathways.[1]

Butanedioic acid (C₄H₆O₄) is a key intermediate in the tricarboxylic acid (TCA) cycle.[4] The 13C2-labeled variant is a valuable tracer for studying cellular metabolism.

Theoretical Mass Isotopomer Distribution of this compound

The calculation of the theoretical mass isotopomer distribution of this compound requires consideration of the natural abundances of the isotopes of carbon, hydrogen, and oxygen. The molecular formula of butanedioic acid is C₄H₆O₄. In this compound, two of the four carbon atoms are ¹³C.

The following table summarizes the natural isotopic abundances used in the calculation.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

The theoretical mass isotopomer distribution is calculated by considering all possible combinations of isotopes for the molecular formula C₂¹³C₂H₆O₄. The resulting distribution for the deprotonated molecule [M-H]⁻ is presented in the table below. The monoisotopic mass of unlabeled butanedioic acid is 118.0266 g/mol , and for the 13C2 labeled version, it is 120.0335 g/mol . The expected mass isotopomers are centered around the M+2 peak.

IsotopologueMass (Da)Theoretical Relative Abundance (%)
M+0119.0230.00
M+1120.0260.00
M+2 121.030 100.00
M+3122.0334.58
M+4123.0360.93
M+5124.0390.11

Note: The abundances are normalized to the most abundant isotopologue (M+2). The calculation considers the contributions of natural ¹³C, ²H, ¹⁷O, and ¹⁸O isotopes to the overall distribution.

Experimental Protocol: LC-MS Analysis of this compound Standard

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of a this compound standard.

Materials and Reagents
  • This compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (optional, for mobile phase modification)

  • Ammonium acetate (optional, for mobile phase modification)

  • Microcentrifuge tubes

  • LC-MS vials

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in LC-MS grade water to a final concentration of 1 mg/mL.

  • Working Standard (10 µg/mL): Dilute the stock solution with LC-MS grade water to a final concentration of 10 µg/mL.

  • Final Sample: Transfer the working standard solution to an LC-MS vial for analysis.

LC-MS Parameters
ParameterSetting
Liquid Chromatography
ColumnCogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm[5]
Mobile Phase A50% Methanol / 50% DI Water / 10mM Ammonium Acetate[5]
Mobile Phase B90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate[5]
Gradient0 min, 100% B; 5 min, 50% B; 7 min, 50% B; 9 min, 100% B; 10 min, 100% B[5]
Flow Rate0.4 mL/min[5]
Injection Volume5 µL
Column Temperature30 °C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)[1]
Nebulizer Gas Pressure15 psi
Drying Gas Flow Rate7 L/min
Drying Gas Temperature300 °C
Scan Rangem/z 50-200
Data AcquisitionFull Scan

Visualizing the Analytical Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of a this compound standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Standard (10 µg/mL) stock->working vial 3. Transfer to LC-MS Vial working->vial lc 4. Liquid Chromatography (Separation) vial->lc ms 5. Mass Spectrometry (Detection) lc->ms spectra 6. Acquire Mass Spectra ms->spectra dist 7. Determine Mass Isotopomer Distribution spectra->dist

Workflow for LC-MS analysis of this compound.
Fragmentation Pathway

In negative mode electrospray ionization, butanedioic acid readily loses a proton to form the [M-H]⁻ ion.[6] Collision-induced dissociation (CID) of this ion leads to characteristic fragment ions. The diagram below illustrates the proposed fragmentation of deprotonated this compound.

fragmentation cluster_frags Fragment Ions parent This compound [M-H]⁻ m/z = 121 frag1 [M-H-H₂O]⁻ m/z = 103 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z = 77 parent->frag2 - CO₂ frag3 [M-H-H₂O-CO]⁻ m/z = 75 frag1->frag3 - CO

Proposed fragmentation of deprotonated this compound.

Note on Fragmentation of the Labeled Compound: The specific location of the ¹³C labels will determine which fragments retain the isotopic label. For instance, if the labels are on the carboxyl carbons, the loss of CO₂ could result in a fragment that has lost one or both of the ¹³C atoms. If the labels are on the methylene carbons, the fragments shown would retain the ¹³C atoms. The exact position of the labels in the commercially available standard should be considered for precise interpretation of fragment spectra.

This guide provides a foundational understanding of the theoretical and practical aspects of analyzing this compound using mass spectrometry. For specific research applications, further optimization of the experimental protocol may be necessary.

References

Methodological & Application

Application Notes and Protocols for Butanedioioic Acid-¹³C₂ in TCA Cycle Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and provide precursors for biosynthesis. Dysregulation of the TCA cycle is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of metabolic pathways, offering deep insights into cellular physiology and pathology. Butanedioic acid-¹³C₂, a stable isotope-labeled form of the TCA cycle intermediate succinate, serves as a potent tracer for dissecting the latter stages of the cycle, providing high-resolution data on mitochondrial function and bioenergetics.[1]

Unlike tracers such as ¹³C-glucose or ¹³C-glutamine that enter the central carbon metabolism upstream of the TCA cycle, butanedioic acid-¹³C₂ provides a more direct means to investigate the downstream portion of the cycle. This targeted approach is particularly advantageous for studying mitochondrial dysfunction and the metabolic reprogramming often observed in disease states.[1] Furthermore, with the growing recognition of succinate as a signaling molecule, tracing its metabolic fate is crucial for understanding its role in processes like inflammation and angiogenesis.[1]

These application notes provide a comprehensive guide to using butanedioic acid-¹³C₂ for TCA cycle flux analysis, including detailed experimental protocols, data interpretation guidelines, and examples of its application in research and drug development.

Principle of Butanedioic Acid-¹³C₂ Tracing

When butanedioic acid-¹³C₂ (specifically 1,4-¹³C₂ or 2,3-¹³C₂ succinate) is introduced to cells, it is taken up and enters the mitochondrial TCA cycle. The ¹³C labels are then incorporated into downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS), it is possible to determine the relative contribution of the labeled succinate to the TCA cycle flux.

For example, 2,3-¹³C₂-succinate will be converted to 2,3-¹³C₂-fumarate and subsequently to 2,3-¹³C₂-malate. This results in an increase in the M+2 isotopologues of these metabolites, which can be quantified by MS. The degree of labeling in these and other downstream metabolites provides a quantitative measure of the flux through this portion of the TCA cycle.

Applications in Research and Drug Development

The use of butanedioic acid-¹³C₂ as a tracer offers unique advantages in several key areas:

  • Oncology: Cancer cells often exhibit significant metabolic alterations, including changes in the TCA cycle, to support their rapid proliferation.[1] Butanedioic acid-¹³C₂ can be used to probe these metabolic shifts and to assess the on-target effects of anti-cancer drugs that target mitochondrial metabolism.

  • Immunology: Succinate has emerged as a critical signaling molecule in the immune system, influencing the activation and function of immune cells. Tracing with butanedioic acid-¹³C₂ can elucidate the role of succinate metabolism in immune responses and inflammatory diseases.[1]

  • Metabolic Diseases: Conditions such as diabetes and obesity are often associated with impaired mitochondrial function. Butanedioic acid-¹³C₂ can be employed to quantify the extent of this dysfunction and to evaluate the efficacy of therapeutic interventions aimed at restoring metabolic homeostasis.[1]

Data Presentation

Quantitative data from butanedioic acid-¹³C₂ tracing experiments are typically presented as Mass Isotopologue Distributions (MIDs) and relative metabolic fluxes.

Table 1: Representative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after Labeling with 2,3-¹³C₂-Butanedioic Acid. This table illustrates the expected fractional abundance of isotopologues for key TCA cycle metabolites after reaching isotopic steady state with the tracer. The M+2 enrichment in fumarate and malate directly reflects the flux of the labeled succinate.

MetaboliteM+0M+1M+2M+3M+4
Succinate 0.100.050.85 0.000.00
Fumarate 0.250.050.70 0.000.00
Malate 0.300.050.65 0.000.00
Aspartate 0.400.100.450.050.00
Citrate 0.500.100.300.050.05

Note: These are illustrative values and actual results will vary depending on the experimental system and conditions.

Table 2: Relative TCA Cycle Fluxes Determined by ¹³C-MFA with Butanedioic Acid-¹³C₂. This table shows an example of how flux analysis software can be used to calculate the relative rates of key reactions in the TCA cycle. The flux through succinate dehydrogenase is normalized to 100.

ReactionRelative Flux (Mean ± SD)
Succinate Dehydrogenase (Succinate → Fumarate)100 ± 5
Fumarase (Fumarate → Malate)95 ± 6
Malate Dehydrogenase (Malate → Oxaloacetate)85 ± 7
Citrate Synthase (Oxaloacetate + Acetyl-CoA → Citrate)80 ± 8
Anaplerotic Input to Succinate15 ± 3

Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C-MFA experiment using butanedioic acid-¹³C₂.

Protocol 1: Cell Culture and Labeling
  • Cell Culture: Culture mammalian cells to the desired confluence (typically 70-80%) in a standard culture medium.

  • Tracer Introduction: To initiate labeling, aspirate the standard medium and replace it with a pre-warmed labeling medium containing a defined concentration of butanedioic acid-¹³C₂. The optimal concentration and labeling duration should be empirically determined for each cell line and experimental condition to achieve isotopic steady state. A typical starting point is 1-5 mM butanedioic acid-¹³C₂ for 6-24 hours.

  • Time Course Experiment: To confirm the attainment of isotopic steady state, it is recommended to perform a time-course experiment, harvesting cells at multiple time points (e.g., 6, 12, 18, and 24 hours) after introducing the tracer.

Protocol 2: Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.

  • Separation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Storage: Collect the supernatant containing the metabolites. The extracts can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Metabolite analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis:

  • Derivatization: For GC-MS analysis, polar metabolites like organic acids need to be derivatized to increase their volatility. A common method is trimethylsilyl (TMS) derivatization. Dry the metabolite extract under a stream of nitrogen and then add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at a raised temperature (e.g., 60°C) for 30-60 minutes.

  • GC-MS Parameters:

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[2]

    • Inlet Temperature: 250-280°C.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp at a rate of 5-15°C/min to a final temperature of 280-320°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Full scan mode to obtain mass isotopomer distributions.[2]

LC-MS/MS Analysis:

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization for TCA cycle intermediates.

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the transitions for each isotopologue of the target metabolites.

    • SRM Transitions: For 2,3-¹³C₂-succinate tracing, the following transitions (Q1/Q3) would be monitored for malate (parent ion m/z 133 for M+0, 135 for M+2):

      • Malate (M+0): 133 -> 115, 133 -> 71

      • Malate (M+2): 135 -> 117, 135 -> 73

Protocol 4: Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw mass isotopologue distributions for the natural abundance of ¹³C and other isotopes. This can be done using established algorithms and software tools.

  • Flux Estimation: Use computational flux analysis software (e.g., INCA, Metran, OpenMebius) to estimate intracellular metabolic fluxes by fitting the corrected MIDs to a metabolic network model.[3]

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Mandatory Visualizations

TCA_Cycle_Flux cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate_cyto Pyruvate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito AcetylCoA_cyto Acetyl-CoA Oxaloacetate_cyto Oxaloacetate Malate_cyto Malate Malate_mito Malate Malate_cyto->Malate_mito AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate Citrate AcetylCoA_mito->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG IDH SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-KGDH Succinate Butanedioic Acid (Succinate) SuccinylCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Fumarate->Malate_mito Fumarase Malate_mito->Malate_cyto Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito MDH Oxaloacetate_mito->Citrate Tracer Butanedioic Acid-¹³C₂ (Tracer) Tracer->Succinate

Caption: TCA Cycle pathway showing the entry of Butanedioic Acid-¹³C₂.

Experimental_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Cell Culture (Steady State) B 2. Introduce Butanedioic Acid-¹³C₂ Tracer A->B C 3. Harvest Cells (Quench Metabolism) B->C D 4. Metabolite Extraction C->D E 5. Derivatization (for GC-MS) D->E F 6. MS Analysis (GC-MS or LC-MS/MS) E->F G 7. Measure Mass Isotopologue Distributions F->G H 8. Correct for Natural Abundance G->H I 9. Metabolic Flux Estimation (MFA) H->I J 10. Statistical Analysis & Flux Maps I->J

Caption: Experimental workflow for TCA cycle flux analysis.

Logical_Relationship cluster_data_generation Data Generation cluster_data_processing Data Processing & Modeling cluster_output Output & Interpretation Tracer Butanedioic Acid-¹³C₂ Tracer Experiment MS Mass Spectrometry (GC-MS or LC-MS/MS) Tracer->MS MID Raw Mass Isotopologue Distributions (MIDs) MS->MID Correction Natural Abundance Correction MID->Correction MFA Metabolic Flux Analysis (Software Modeling) Correction->MFA Fluxes Relative Metabolic Fluxes MFA->Fluxes Insights Biological Insights (e.g., Drug Efficacy, Disease Mechanism) Fluxes->Insights

References

Application Notes and Protocols for 13C Metabolic Flux Analysis using Butanedioic acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a biological system.[1] By introducing a stable isotope-labeled substrate, such as 13C, researchers can trace the path of the labeled atoms through the metabolic network.[2] This document provides a detailed protocol for conducting 13C Metabolic Flux Analysis using Butanedioic acid-13C2 (also known as succinic acid-13C2) as the isotopic tracer.

This compound is a key intermediate of the tricarboxylic acid (TCA) cycle.[3] Unlike tracers like glucose or glutamine that enter central carbon metabolism upstream, this compound provides a more direct method for investigating the downstream portion of the TCA cycle.[3] This makes it an excellent tool for studying mitochondrial function, cellular bioenergetics, and the metabolic reprogramming often observed in diseases like cancer.[3]

Principle of 13C Metabolic Flux Analysis

The core principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system and allow it to reach a metabolic and isotopic steady state. During this state, the concentrations and isotopic labeling of intracellular metabolites remain constant.[4] The 13C atoms from the tracer are incorporated into various downstream metabolites.

Using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is possible to measure the mass isotopomer distribution (MID) for a large number of intracellular metabolites.[5] The MID is the relative abundance of different isotopomers (molecules that differ only in their isotopic composition) of a metabolite. This measured labeling data is then used in a computational model of the cell's metabolic network. By minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the model, a quantitative map of cellular metabolic fluxes can be generated.[5]

Metabolic Pathway of this compound

Butanedioic acid (succinate) is a central component of the TCA cycle. When Butanedioic acid-1,4-13C2 is introduced, it enters the mitochondria and is metabolized by succinate dehydrogenase. The two labeled carbons are then traced through the subsequent reactions of the TCA cycle into fumarate, malate, and oxaloacetate. This provides high-precision data on the fluxes through the latter half of the TCA cycle.[3]

TCA_Cycle_Succinate cluster_tca TCA Cycle cluster_outside SuccinylCoA Succinyl-CoA Succinate Butanedioic acid-1,4-13C2 (Succinate M+2) SuccinylCoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate M+2 Succinate->Fumarate Succinate dehydrogenase Malate Malate M+2 Fumarate->Malate Fumarase OAA Oxaloacetate M+2 Malate->OAA Malate dehydrogenase Citrate Citrate M+2 OAA->Citrate Citrate synthase Isocitrate Isocitrate M+2 Citrate->Isocitrate AKG α-Ketoglutarate Isocitrate->AKG AKG->SuccinylCoA AcetylCoA Acetyl-CoA AcetylCoA->Citrate Tracer External This compound Tracer->Succinate Uptake

Fig 1. Metabolic fate of Butanedioic acid-1,4-13C2 in the TCA cycle.

Experimental Workflow

The overall workflow for a 13C-MFA experiment is a multi-step process that requires careful planning and execution, from cell culture to computational analysis.

MFA_Workflow cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Culture 1. Cell Culture Establish steady-state growth Labeling 2. Isotopic Labeling Introduce this compound tracer Culture->Labeling Quenching 3. Rapid Quenching Arrest metabolism (e.g., cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Extract intracellular metabolites Quenching->Extraction Derivatization 5. Sample Derivatization (e.g., Silylation with MTBSTFA) Extraction->Derivatization GCMS 6. GC-MS Analysis Separate and detect metabolite fragments Derivatization->GCMS DataProcessing 7. Data Processing Determine Mass Isotopomer Distributions (MIDs) GCMS->DataProcessing FluxAnalysis 8. Flux Estimation Use software (e.g., INCA) to calculate fluxes DataProcessing->FluxAnalysis

Fig 2. General workflow for a 13C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

This section provides a step-by-step guide for performing a 13C-MFA experiment using this compound.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Culture cells under conditions that support steady-state growth. The number of cells required can be as low as one million, depending on the analytical sensitivity.[5]

  • Media Preparation: Prepare culture medium containing the 13C tracer. Replace the standard succinate source with this compound. The optimal concentration should be determined empirically for the specific cell line and experimental goals but should be comparable to physiological levels.

  • Labeling: When cells reach the desired growth phase (e.g., mid-log phase), replace the existing medium with the pre-warmed 13C-labeling medium.[6]

  • Incubation: Incubate the cells for a sufficient duration to achieve an isotopic steady state. This time varies between cell types and pathways but is often determined by measuring the isotopic enrichment of key metabolites over time until a plateau is reached.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels after harvesting.

  • Quenching: Aspirate the labeling medium. Immediately wash the cells with an ice-cold saline solution to remove extracellular components.[1]

  • Arrest Metabolism: Add an ice-cold quenching solution, such as 80% methanol (-80°C) or a cold ethanol-saline solution, directly to the culture plate or cell pellet.[7]

  • Cell Lysis & Extraction: Scrape the cells in the quenching solution and transfer the suspension to a microcentrifuge tube. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate cell lysis and metabolite extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., >10,000 rpm) at 4°C to pellet cell debris.[6]

  • Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas.[1] The dried samples can be stored at -80°C.[6]

Sample Preparation for GC-MS (Derivatization)

Polar metabolites like organic acids must be derivatized to increase their volatility for GC-MS analysis.[1] Silylation is a common and effective method.

  • Reagent Preparation: Use a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).[1][6]

  • Derivatization: Add a solvent (e.g., 50 µL acetonitrile or pyridine) and the MTBSTFA reagent (e.g., 50 µL) to the dried metabolite extract.[1][6]

  • Incubation: Tightly cap the vial and incubate the mixture at 60-100°C for 30-60 minutes to form TBDMS derivatives.[1][6]

  • Final Step: After cooling, the sample is ready for GC-MS analysis. If debris is present, centrifuge the sample and transfer the supernatant to an analytical vial.[6]

GC-MS Analysis

The derivatized sample is injected into the GC-MS to separate and detect the metabolites and their mass isotopomers.

Parameter Typical Setting Purpose
GC Column Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]Separates the derivatized metabolites based on their boiling points and polarity.
Inlet Temperature 250-280°C.[1]Ensures rapid volatilization of the sample upon injection.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).[1]Transports the sample through the column.
Oven Program Initial temp: 70-100°C, hold for 1-2 min, then ramp at 5-15°C/min to a final temp of 280-320°C.[1]Creates a temperature gradient to elute different metabolites at different times.
MS Ionization Electron Ionization (EI) at 70 eV.Fragments the metabolite molecules into characteristic ions.
MS Mode Scan or Selected Ion Monitoring (SIM).[7]Scan mode acquires full spectra, while SIM mode offers higher sensitivity for specific ions.[7]

Data Analysis

  • Mass Spectra Analysis: Identify metabolites based on their retention time and fragmentation pattern. For each metabolite, extract the ion intensities for the different mass isotopomers (e.g., M+0, M+1, M+2, etc.).

  • Data Correction: The raw mass isotopomer distributions must be corrected for the natural abundance of 13C and other heavy isotopes in both the metabolite and the derivatization agent.

  • Flux Estimation: Use specialized software (e.g., INCA, OpenMebius) to estimate metabolic fluxes.[1][6] This involves:

    • Model Creation: Defining the metabolic network, including all relevant reactions and atom transitions.[1]

    • Data Input: Providing the corrected mass isotopomer distributions and any measured extracellular fluxes (e.g., substrate uptake rates).[1]

    • Flux Calculation: The software performs an iterative optimization to find the set of fluxes that best reproduces the experimental labeling data.[1]

Applications and Considerations

The choice of an isotopic tracer is a critical step in designing an MFA experiment.[3] While universally labeled glucose and glutamine are excellent for broad surveys of central carbon metabolism, this compound offers specific advantages.[3][8]

Tracer Primary Application Area Strengths Limitations
[U-13C6]glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle EntryProvides a global overview of glucose metabolism.Labeling can be diluted in the TCA cycle, reducing precision for downstream fluxes.
[U-13C5]glutamine Anaplerosis, TCA CycleExcellent for studying glutamine's contribution to the TCA cycle and reductive carboxylation.[5][8]Less informative for glycolysis and PPP.[8]
This compound TCA Cycle (latter half), Mitochondrial FunctionHigh precision for fluxes through succinate dehydrogenase and fumarase.[3] Ideal for studying mitochondrial dysfunction.[3]Not informative for pathways upstream of the TCA cycle.[3]

The use of this compound is particularly relevant for:

  • Oncology: Investigating metabolic reprogramming in cancer cells that exhibit altered TCA cycle activity.[3]

  • Immunology: Elucidating the role of succinate metabolism in immune cell activation, as succinate also acts as a signaling molecule.[3]

  • Metabolic Diseases: Probing mitochondrial impairments associated with conditions like diabetes.[3]

References

Application Notes and Protocols for Quantifying Butanedioic acid-13C2 Enrichment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butanedioic acid, commonly known as succinate, is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, central to cellular energy production.[1][2][3][4] Beyond its role in the TCA cycle, succinate has emerged as a critical signaling molecule in various physiological and pathological states, including inflammation and cancer.[5] In the context of cancer, succinate is considered an oncometabolite, where its accumulation, often due to mutations in the succinate dehydrogenase (SDH) enzyme, can promote tumor growth.[2][6] The accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), promoting a pro-inflammatory response and angiogenesis.[3][5] Extracellular succinate can also act as a ligand for the G-protein coupled receptor SUCNR1 (GPR91), further influencing signaling pathways related to cancer progression.[1][5]

Stable isotope tracing using Butanedioic acid-13C2 is a powerful technique to investigate the metabolic fate of succinate in cell culture models.[7][8] By introducing this labeled tracer, researchers can distinguish it from the endogenous pool and track its incorporation into downstream metabolites, providing insights into the activity of the latter half of the TCA cycle and related pathways.[7] This approach is invaluable for studying mitochondrial dysfunction, enzyme deficiencies, and the metabolic reprogramming characteristic of cancer cells.[7][9]

This document provides detailed protocols for quantifying this compound enrichment in cell culture using Liquid Chromatography-Mass Spectrometry (LC-MS), along with guidance on data interpretation and presentation.

Signaling Pathways and Metabolic Fate of Succinate

Succinate's role extends beyond a simple metabolic intermediate. Its accumulation can trigger specific signaling cascades.[4] In the cytosol, excess succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of HIF-1α, which in turn upregulates genes involved in angiogenesis and glycolysis.[3][5] When transported outside the cell, succinate can activate the SUCNR1 receptor, initiating downstream signaling events.[1][5]

The metabolic fate of this compound within the cell primarily involves its entry into the TCA cycle, where it is oxidized to fumarate by succinate dehydrogenase (SDH).[3] The 13C labels can then be traced through subsequent intermediates of the TCA cycle, such as malate and citrate, as well as into connected biosynthetic pathways.[7][10]

succinate_pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_extra Extracellular Space Succinyl-CoA Succinyl-CoA Succinate-13C2 Succinate-13C2 Succinyl-CoA->Succinate-13C2 SCS Fumarate-13C2 Fumarate-13C2 Succinate-13C2->Fumarate-13C2 SDH (Complex II) Succinate_cyto Succinate Succinate-13C2->Succinate_cyto Transport Malate-13C2 Malate-13C2 Fumarate-13C2->Malate-13C2 Oxaloacetate-13C2 Oxaloacetate-13C2 Malate-13C2->Oxaloacetate-13C2 Citrate-13C2 Citrate-13C2 Oxaloacetate-13C2->Citrate-13C2 + Acetyl-CoA alpha-Ketoglutarate alpha-Ketoglutarate Citrate-13C2->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA PHD Prolyl Hydroxylases Succinate_cyto->PHD Inhibition Succinate_extra Succinate Succinate_cyto->Succinate_extra Transport HIF-1a_degradation HIF-1α Degradation PHD->HIF-1a_degradation HIF-1a_stabilization HIF-1α Stabilization SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 Activation Downstream_Signaling Downstream Signaling SUCNR1->Downstream_Signaling

Caption: Key signaling and metabolic pathways involving succinate.

Experimental Protocols

A general workflow for a 13C tracer study involves several key phases: an experimental phase for cell culture and labeling, an analytical phase for sample preparation and mass spectrometry, and a computational phase for data analysis.[7]

experimental_workflow cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Cell Culture (Grow cells to desired confluence) B 2. Introduce 13C Tracer (Switch to medium with this compound) A->B C 3. Harvest Cells (Rapidly quench metabolism and harvest) B->C D 4. Metabolite Extraction (Using cold solvent) C->D E 5. Sample Preparation (Dry and reconstitute) D->E F 6. LC-MS/MS Analysis (Measure mass isotopologue distributions) E->F G 7. Data Correction (Correct for natural 13C abundance) F->G H 8. Quantification & Interpretation (Determine enrichment and metabolic flux) G->H

Caption: General experimental workflow for 13C tracer analysis.
Protocol 1: Cell Culture and Labeling

This protocol is designed for adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • Labeling medium: Standard medium containing a known concentration of this compound (succinic acid-13C2).

  • Phosphate-Buffered Saline (PBS), cold (4°C)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and culture until they reach the desired confluence (typically 70-80%).

  • Medium Removal: Aspirate the standard culture medium from the wells.

  • Washing: Quickly wash the cells once with pre-warmed PBS to remove any residual medium.

  • Labeling: Add the pre-warmed labeling medium containing this compound to the cells.[7] The optimal concentration and duration of labeling should be determined empirically to approach isotopic steady state.[7] This can range from a few hours to longer periods depending on the cell type and metabolic rates.

  • Incubation: Return the cells to the incubator for the determined labeling period.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial to preserve the metabolic state of the cells at the time of harvest.[11][12]

Materials:

  • Labeled cells from Protocol 1

  • Cold PBS (4°C)

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.[5][13]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: At the end of the labeling period, remove the plate from the incubator and immediately place it on ice.

  • Medium Removal: Aspirate the labeling medium.

  • Washing: Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.[13]

  • Extraction: Add the pre-chilled 80% methanol to each well (e.g., 1 mL for a 6-well plate).[13]

  • Cell Lysis and Collection: Place the plate on dry ice for 10 minutes.[11] Then, scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.[11][13]

  • Vortexing: Vortex the tubes for 1 minute to ensure complete lysis.[13]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.[5] Avoid disturbing the pellet.

  • Storage: Store the metabolite extracts at -80°C until analysis.[11]

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Metabolite extracts from Protocol 2

  • Vacuum concentrator (SpeedVac) or nitrogen stream

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Autosampler vials

Procedure:

  • Drying: Evaporate the metabolite extracts to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.[5][7]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, often the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Final Centrifugation: Vortex the reconstituted samples and centrifuge again to pellet any insoluble material.[5]

  • Transfer: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.[5]

LC-MS/MS Method:

  • LC System: A UPLC or HPLC system.

  • Column: A column suitable for separating polar metabolites, such as a HILIC column (e.g., Sequant ZIC-pHILIC).[13]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or formic acid in water).[13]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended for accurate mass measurements and distinguishing isotopologues.[13][14]

  • Analysis Mode: Operate in full scan mode to detect all isotopologues or in Selected Ion Monitoring (SIM) mode for targeted analysis.[5]

Data Presentation and Analysis

The primary output of a 13C tracer experiment is the Mass Isotopologue Distribution (MID) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data must be corrected for the natural abundance of 13C and other isotopes.[7]

Table 1: Mass Isotopologue Distributions (MIDs) of TCA Cycle Intermediates

This table shows hypothetical MIDs for key TCA cycle intermediates after labeling with this compound. The M+2 isotopologue is expected to be the most abundant labeled form in the first turn of the cycle.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate 10.51.288.3 0.00.0
Fumarate 15.21.583.3 0.00.0
Malate 20.82.177.1 0.00.0
Citrate 65.45.329.3 0.00.0

Data are hypothetical and for illustrative purposes only. MIDs are corrected for natural 13C abundance.

Table 2: Quantitative Enrichment of Key Metabolites

This table summarizes the percentage of the metabolite pool that has been labeled with 13C from the tracer.

MetaboliteTotal Pool (pmol/10^6 cells)Labeled Pool (%)
Succinate 150.288.3%
Fumarate 85.783.3%
Malate 112.177.1%
Citrate 350.529.3%

Data are hypothetical and for illustrative purposes only.

The enrichment data can be used to infer the relative activity of metabolic pathways. For example, high enrichment in fumarate and malate indicates significant flux through succinate dehydrogenase and fumarase.[7]

tca_cycle_labeling succinate This compound (Succinate M+2) fumarate Fumarate M+2 succinate->fumarate SDH malate Malate M+2 fumarate->malate oaa Oxaloacetate M+2 malate->oaa citrate Citrate M+2 oaa->citrate + Acetyl-CoA akg α-Ketoglutarate M+0 citrate->akg succinyl_coa Succinyl-CoA M+0 akg->succinyl_coa succinyl_coa->succinate Unlabeled pool entry acetyl_coa Acetyl-CoA M+0

Caption: Entry of this compound into the TCA cycle.

References

Application Notes and Protocols for In Vivo Metabolic Labeling with Butanedioic Acid-¹³C₂ in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo metabolic labeling studies in mice using Butanedioic acid-¹³C₂ (¹³C₂-succinate). This technique is a powerful tool for investigating the dynamics of the tricarboxylic acid (TCA) cycle, mitochondrial function, and interconnected metabolic pathways in various physiological and pathological states.

Introduction

Butanedioic acid, or succinate, is a key metabolic intermediate in the TCA cycle. Labeling succinate with stable isotopes, such as ¹³C, allows for the tracing of its metabolic fate through downstream pathways.[1] Using ¹³C₂-butanedioic acid provides a direct method to probe the latter half of the TCA cycle, offering high precision for studying fluxes through succinate dehydrogenase and fumarase.[1] This approach is particularly advantageous for research in oncology, immunology, and metabolic diseases where alterations in mitochondrial metabolism are often implicated.[2]

Applications

  • Oncology: Investigate metabolic reprogramming in cancer cells, particularly alterations in the TCA cycle, and assess the metabolic impact of anti-cancer drugs targeting mitochondrial metabolism.[2]

  • Immunology: Elucidate the role of succinate metabolism in immune cell activation and differentiation, as succinate is recognized as an important signaling molecule in the immune system.[2]

  • Metabolic Diseases: Study mitochondrial dysfunction in conditions like diabetes and obesity.[2]

  • Ischemia-Reperfusion Injury: Understand the metabolic alterations that occur during oxygen deprivation and subsequent reoxygenation.

  • Drug Development: Evaluate the on-target and off-target metabolic effects of novel therapeutics.

Experimental Design and Protocols

A successful in vivo metabolic labeling study requires careful planning and execution. The following protocols provide a detailed methodology for a typical experiment using ¹³C₂-butanedioic acid in mice.

Animal Handling and Acclimation

Standardized conditions are crucial for reproducible results. Mice should be housed in a controlled environment with a regular light-dark cycle and provided with ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment. Fasting prior to tracer administration can impact metabolic fluxes and should be carefully considered and standardized based on the experimental question. For some studies, a 3-hour fast may improve labeling in most organs, though this can be tissue-dependent.[3][4]

Tracer Administration

The choice of administration route and dosage is critical for achieving adequate labeling of target tissues. Based on pharmacokinetic studies with ¹³C-labeled succinic acid in mice, both intravenous (IV) and oral (PO) routes can be used, though they result in different bioavailability and tissue distribution profiles.[5][6]

Table 1: Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice [5][6]

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Cmax -629.7 ± 33.5 ng/mL
Tmax -15 min
T₁/₂ 0.56 ± 0.09 h0.83 ± 0.21 h
Bioavailability (F) -1.5%

Data from a study using ¹³C₄-succinic acid, which provides a strong reference for ¹³C₂-succinate.

Protocol for Intravenous (Tail Vein) Injection:

  • Tracer Preparation: Dissolve Butanedioic acid-¹³C₂ in sterile 0.9% NaCl isotonic saline solution to the desired concentration. A typical dose to consider, based on related studies, is in the range of 10-100 mg/kg body weight.[5][6]

  • Animal Restraint: Properly restrain the mouse to allow for access to the lateral tail vein.

  • Injection: Slowly inject the prepared tracer solution into the tail vein. The volume should typically be around 100-200 µL.

  • Labeling Duration: The time between tracer administration and tissue collection is a critical variable. Based on the rapid clearance of succinate, labeling times can range from 15 minutes to 90 minutes.[3][5][6] Shorter time points will capture the initial incorporation, while longer times may reveal downstream metabolite labeling.

Protocol for Oral Gavage:

  • Tracer Preparation: Dissolve Butanedioic acid-¹³C₂ in sterile water or saline.

  • Gavage: Administer the solution directly into the stomach using a proper gavage needle. A typical volume is 100-200 µL.

  • Labeling Duration: Similar to IV injection, the labeling duration should be optimized based on the experimental goals. Given the Tmax of 15 minutes for oral administration, this is a key time point to consider for peak plasma concentration.[5][6]

Tissue Collection and Metabolite Extraction

Rapid quenching of metabolic activity is paramount to preserve the in vivo metabolic state. Delays in freezing can lead to significant changes in metabolite levels.[7]

Protocol for Tissue Collection:

  • Anesthesia: Anesthetize the mouse using a method that minimizes metabolic perturbation, such as isoflurane inhalation.[8]

  • Euthanasia and Dissection: Euthanize the mouse by an approved method (e.g., cervical dislocation following anesthesia) and rapidly dissect the tissues of interest.

  • Snap Freezing: Immediately snap-freeze the tissues in liquid nitrogen. This should be done as quickly as possible, ideally within seconds of dissection.[7]

  • Storage: Store the frozen tissues at -80°C until metabolite extraction.

Protocol for Metabolite Extraction:

  • Pulverization: Keep the tissue frozen on dry ice or in liquid nitrogen and pulverize it to a fine powder using a mortar and pestle or a specialized tissue pulverizer.

  • Extraction Solvent: Add a pre-chilled extraction solvent to the pulverized tissue. A common choice is an 80% methanol solution.

  • Homogenization: Homogenize the tissue in the extraction solvent.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of ¹³C from butanedioic acid into downstream metabolites.

Table 2: Example LC-MS/MS Parameters for TCA Cycle Intermediates

ParameterSetting
LC Column C18 column suitable for aqueous mobile phases
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Ionization Mode Negative Electrospray Ionization (ESI)
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹³C₂-labeled succinate, fumarate, malate, and other TCA cycle intermediates need to be determined and optimized on the specific mass spectrometer being used. The use of a ¹³C-labeled internal standard for each analyte is recommended for accurate quantification.[9]

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner. The fractional enrichment of ¹³C in each metabolite is a key metric and can be calculated as the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.

Table 3: Example of Quantitative Data Presentation - ¹³C₂-Succinate Fractional Enrichment in Mouse Tissues

TissueFractional Enrichment (M+2) at 30 minFractional Enrichment (M+2) at 60 min
Liver Example Value ± SDExample Value ± SD
Kidney Example Value ± SDExample Value ± SD
Heart Example Value ± SDExample Value ± SD
Brain Example Value ± SDExample Value ± SD
Tumor Example Value ± SDExample Value ± SD

This is a template table; actual values would be determined experimentally.

Visualizations

Diagrams are essential for illustrating experimental workflows and metabolic pathways.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_labeling In Vivo Labeling cluster_sampling Sample Processing cluster_analysis Analysis animal_prep Mouse Acclimation & Fasting administration Tracer Administration (IV or PO) animal_prep->administration tracer_prep ¹³C₂-Butanedioic Acid Solution Preparation tracer_prep->administration incubation Labeling Period (e.g., 15-90 min) administration->incubation euthanasia Anesthesia & Euthanasia incubation->euthanasia dissection Rapid Tissue Dissection euthanasia->dissection freezing Snap Freezing in Liquid Nitrogen dissection->freezing storage Storage at -80°C freezing->storage extraction Metabolite Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis tca_cycle cluster_tca Mitochondrial Matrix cluster_labeling ¹³C₂-Succinate Tracing AKG α-Ketoglutarate SuccinylCoA Succinyl-CoA AKG->SuccinylCoA α-KGDH Succinate Succinate SuccinylCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarase OAA Oxaloacetate Malate->OAA MDH l1 ¹³C₂-Succinate is converted to: l2 M+2 Fumarate l3 M+2 Malate l4 ...and other downstream metabolites. succinate_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Binding & Activation G_protein Gq/Gi SUCNR1->G_protein Activation PLC Phospholipase C G_protein->PLC Activation IP3_DAG IP₃ & DAG PLC->IP3_DAG Hydrolysis of PIP₂ Ca_release Ca²⁺ Release IP3_DAG->Ca_release Signaling_cascade Downstream Signaling Cascades Ca_release->Signaling_cascade Response Cellular Responses (e.g., Inflammation, Angiogenesis) Signaling_cascade->Response

References

Application Notes and Protocols for the Analysis of Butanedioic acid-13C2 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedioic acid, also known as succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production. Beyond its role in metabolism, succinate has been identified as a critical signaling molecule in various physiological and pathological processes, including inflammation and cancer.[1] The use of stable isotope-labeled succinic acid, such as Butanedioic acid-13C2, enables the precise tracing and quantification of its metabolic fate, distinguishing it from the endogenous pool.[1] This application note provides detailed protocols for the sample preparation and analysis of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Accumulated succinate can be transported from the mitochondria to the cytosol and extracellular space, where it acts as a signaling molecule.[1] In the cytosol, it can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, leading to a pro-inflammatory response.[1] Extracellularly, succinate can activate the G-protein coupled receptor SUCNR1 (GPR91), which modulates immune cell activity.[1]

Signaling Pathways of Succinate

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_extracellular Extracellular Space TCA_Cycle TCA Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Succinate_Mito Succinate Succinyl_CoA->Succinate_Mito SDH SDH (Complex II) Succinate_Mito->SDH Succinate_Cyto Succinate Succinate_Mito->Succinate_Cyto Transport Fumarate Fumarate SDH->Fumarate PHDs Prolyl Hydroxylases (PHDs) Succinate_Cyto->PHDs Inhibition Succinate_Extra Succinate Succinate_Cyto->Succinate_Extra Transport HIF1a_Deg HIF-1α Degradation PHDs->HIF1a_Deg HIF1a_Stab HIF-1α Stabilization Pro_inflammatory Pro-inflammatory Gene Expression HIF1a_Stab->Pro_inflammatory SUCNR1 SUCNR1 (GPR91) Succinate_Extra->SUCNR1 Activation Downstream_Signaling Downstream Signaling SUCNR1->Downstream_Signaling

Caption: Key signaling pathways involving mitochondrial, cytosolic, and extracellular succinate.[1]

Experimental Workflow

The analysis of this compound in tissues requires meticulous sample handling to preserve the metabolic state. The general workflow involves rapid tissue harvesting, quenching of metabolic activity, homogenization, extraction, and subsequent analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Collection Tissue Collection (Administer this compound) Snap_Freeze Snap Freeze in Liquid N2 Store at -80°C Tissue_Collection->Snap_Freeze Tissue_Homogenization Tissue Homogenization (e.g., Bead Beating in Cold Solvent) Snap_Freeze->Tissue_Homogenization Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Tissue_Homogenization->Metabolite_Extraction Centrifugation Centrifugation (Separate Supernatant) Metabolite_Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Dry_Extract Dry Extract (SpeedVac or N2 Stream) Collect_Supernatant->Dry_Extract Reconstitute_Sample Reconstitute Sample Dry_Extract->Reconstitute_Sample Derivatization Derivatization (e.g., with BSTFA) Dry_Extract->Derivatization LC_MS LC-MS/MS Analysis (Direct) Reconstitute_Sample->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing GC_MS GC-MS Analysis (Indirect) Derivatization->GC_MS GC_MS->Data_Processing

Caption: General experimental workflow for this compound analysis in tissues.[1]

Quantitative Data Summary

The performance of the analytical methods is crucial for reliable quantification. The following tables summarize key quantitative parameters for both LC-MS/MS and GC-MS methods.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Lower Limit of Quantification (LLOQ)< 2 ng/mL[2]
Reproducibility (CV%)< 15%[3]
Injection Reproducibility (CV%)< 5% for >50% of metabolites[3]
Extraction Recovery50.7–128.6%[4]

Table 2: GC-MS Method Performance (with Derivatization)

ParameterValueReference
Reproducibility (95% Confidence)± 1.0%[5]
Limit of Detection (LOD)Low ng range for silylated organic acids[6]
Derivatization Time3-4 hours[7][8][9]
Derivatization Temperature70°C[7][8][9]

Experimental Protocols

Protocol 1: LC-MS/MS Method (Direct Analysis)

This method is suitable for the direct analysis of this compound without the need for derivatization.[1]

Materials and Reagents:

  • This compound (Tracer)

  • Butanedioic acid-d4 (or similar) as an internal standard (IS)[1]

  • LC-MS grade methanol[1]

  • LC-MS grade water[1]

  • LC-MS grade acetonitrile[1]

  • Formic acid[1]

  • 2 mL homogenization tubes with ceramic beads[1]

  • Homogenizer (e.g., bead beater)[1]

  • Refrigerated centrifuge[1]

  • Nitrogen evaporator or vacuum concentrator (SpeedVac)[1]

  • LC-MS/MS system

Procedure:

  • Tissue Weighing: Weigh 50-100 mg of frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads.[1] This step should be performed on dry ice to prevent thawing.[1]

  • Extraction Solvent Preparation: Prepare an 80% methanol in water solution.[1] Add the internal standard (e.g., Butanedioic acid-d4) to this solvent at a known concentration for quantification.[1]

  • Homogenization: Add 400 µL of the cold extraction solvent containing the internal standard to the tissue.[1] Homogenize using a bead beater (e.g., three cycles of 20-30 seconds at 5,500 rpm), ensuring the samples remain cold between cycles.[1] For some tissues, a 1:3 or 1:6 (w/v) tissue to solvent ratio is recommended.[3]

  • Protein Precipitation & Extraction: Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.[1]

  • Drying: Evaporate the supernatant to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1] Vortex and centrifuge again to pellet any remaining debris.[1]

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: GC-MS Method (with Silylation Derivatization)

Due to the non-volatile nature of succinic acid, a derivatization step is required for GC-MS analysis.[6] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[6][7][8][9]

Materials and Reagents:

  • Dried tissue extract (from Protocol 1, step 7)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6]

  • Anhydrous pyridine or acetonitrile[1]

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the dried tissue extract is completely free of water, as moisture interferes with the derivatization reaction.[1]

  • Derivatization: a. Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve it.[1] b. Add 50 µL of BSTFA.[1] c. Tightly cap the vial and vortex thoroughly.[1] d. Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.[1][6][7][8][9]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.[1] Analysis is often performed in Selected Ion Monitoring (SIM) mode to monitor characteristic fragment ions of the derivatized this compound and the internal standard.[1][7][8][9]

Conclusion

The protocols described provide robust methods for the extraction and quantification of this compound from tissue samples. The choice between the direct LC-MS/MS method and the derivatization-based GC-MS method will depend on instrument availability and laboratory expertise.[1] For both methods, meticulous sample handling, including rapid freezing and maintaining cold temperatures during extraction, is critical for obtaining accurate results that reflect the true metabolic state of the tissue.[1] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification by correcting for matrix effects and variations during sample preparation.[1][10]

References

Quantitative Analysis of Butanedioic Acid-13C2 via LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Butanedioic acid-13C2 (Succinic acid-13C2) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the precision of stable isotope dilution for robust and accurate quantification, essential for metabolic research and clinical applications.

Introduction

Butanedioic acid, a key intermediate in the citric acid (TCA) cycle, plays a pivotal role in cellular metabolism and energy production.[1] Its dysregulation has been implicated in various pathologies, making its accurate quantification in biological samples a critical aspect of research and drug development.[1] The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers high sensitivity and selectivity, correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

This section details the methodologies for the quantification of this compound.

Reagents and Materials
  • Butanedioic acid (Succinic acid) standard

  • Butanedioic acid-1,4-13C2 (Internal Standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (0.1% in water and acetonitrile)

  • Syringe filters (0.22 µm or 0.45 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butanedioic acid and Butanedioic acid-1,4-13C2 in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Butanedioic acid by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Butanedioic acid-1,4-13C2 primary stock solution with a 50:50 mixture of water:acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation

The following protocols are provided for common biological matrices.

Protocol 1: Plasma/Serum Samples

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of the sample, add 10 µL of the 1 µg/mL Butanedioic acid-1,4-13C2 internal standard working solution.

  • Add 390 µL of ice-cold acetonitrile (containing 0.1% formic acid) for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

Protocol 2: Urine Samples

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

  • To 50 µL of the supernatant, add 10 µL of the 1 µg/mL Butanedioic acid-1,4-13C2 internal standard working solution.

  • Add 440 µL of 50:50 water:acetonitrile (containing 0.1% formic acid).

  • Vortex the mixture for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

Protocol 3: Cell Culture Samples (Adherent Cells)

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL Butanedioic acid-1,4-13C2 internal standard working solution.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 water:acetonitrile (containing 0.1% formic acid).

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Organic acids like butanedioic acid can be challenging to retain on standard C18 columns. A column designed for polar compounds or a mixed-mode column is recommended.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 2% B, 1-5 min: 2-80% B, 5-6 min: 80% B, 6-6.1 min: 80-2% B, 6.1-8 min: 2% B
Mass Spectrometry (MS) Conditions

Analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for butanedioic acid and its 13C2-labeled internal standard are critical for selective quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Butanedioic acid 117.073.010010
Butanedioic acid-1,4-13C2 119.074.010010

Note: The precursor ion for Butanedioic acid-1,4-13C2 is [M-H]-, with a molecular weight of 120.07 g/mol . The fragmentation pattern is similar to the unlabeled compound.

Data Presentation and Quantitative Performance

The quantitative performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The table below summarizes typical performance characteristics from various validated methods.

ParameterTypical Performance
Linearity Range 0.1 - 200 µM
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Sample (Plasma, Urine, Cells) spike_is_sample Spike with This compound (IS) sample->spike_is_sample standards Calibration Standards spike_is_standards Spike with This compound (IS) standards->spike_is_standards extraction Extraction / Protein Precipitation spike_is_sample->extraction lc Liquid Chromatography (C18 Column) spike_is_standards->lc centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter filter->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Butanedioic Acid calibration->quantification TCA_Cycle Succinate in the Citric Acid (TCA) Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Succinate_Signaling Succinate Signaling Pathways cluster_mito Mitochondrion cluster_cyto Cytosol cluster_extra Extracellular Space TCA TCA Cycle Succ_mito Succinate TCA->Succ_mito Succ_cyto Succinate Succ_mito->Succ_cyto Transport PHD Prolyl Hydroxylases (PHDs) Succ_cyto->PHD Succ_extra Succinate Succ_cyto->Succ_extra Transport HIF HIF-1α PHD->HIF inhibition of degradation HIF_deg HIF-1α Degradation HIF->HIF_deg Immune Immune Cell Activation HIF->Immune Pro-inflammatory gene expression SUCNR1 SUCNR1 (GPR91) Receptor Succ_extra->SUCNR1 Signaling Downstream Signaling (e.g., MAPK, Ca2+ mobilization) SUCNR1->Signaling Signaling->Immune

References

Application Notes and Protocols for Studying Mitochondrial Metabolism Using Butanedioic acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer. Stable isotope tracing with compounds like Butanedioic acid-13C2 (¹³C₂-Succinate) has emerged as a powerful technique for elucidating the intricate workings of mitochondrial pathways, particularly the Tricarboxylic Acid (TCA) cycle.[1] By introducing a ¹³C-labeled substrate, researchers can track the metabolic fate of the labeled carbon atoms, providing a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone.[2]

This document provides detailed application notes and experimental protocols for utilizing this compound to study mitochondrial metabolism. It is designed to guide researchers, scientists, and drug development professionals in designing and executing robust metabolic flux analysis experiments.

This compound is a stable isotope-labeled form of succinate, a key intermediate in the TCA cycle.[3] Its use as a tracer offers a unique advantage for investigating the latter half of the cycle with high precision. Unlike tracers such as ¹³C-glucose or ¹³C-glutamine, which enter the central carbon metabolism upstream, ¹³C₂-Succinate provides a more direct method for probing the activities of succinate dehydrogenase (Complex II) and subsequent enzymes.[3] This targeted approach is particularly valuable for studying mitochondrial dysfunction and the metabolic reprogramming characteristic of various diseases.[3]

Applications in Research and Drug Development

The use of this compound extends across several key areas of biomedical research and pharmaceutical development:

  • Oncology: Cancer cells frequently exhibit altered mitochondrial metabolism. ¹³C₂-Succinate tracing can be employed to investigate these metabolic shifts and to evaluate the on-target effects of anti-cancer agents that modulate mitochondrial function.[3]

  • Immunology: Succinate has been identified as a critical signaling molecule in the immune system. Isotope tracing with ¹³C₂-Succinate can help unravel the role of succinate metabolism in the activation and differentiation of immune cells.[3]

  • Metabolic Diseases: Conditions like diabetes and obesity are often associated with impaired mitochondrial function. ¹³C₂-Succinate can be used to quantify the degree of this dysfunction and to assess the efficacy of therapeutic interventions aimed at restoring metabolic homeostasis.[3]

  • Drug Discovery and Development: By providing a detailed picture of mitochondrial flux, ¹³C₂-Succinate tracing can be a valuable tool in the preclinical evaluation of drugs targeting mitochondrial enzymes. It allows for the assessment of a compound's mechanism of action and its impact on overall cellular metabolism. For instance, it can be used to evaluate the efficacy of mitochondrial modulators designed to correct metabolic imbalances.[4][5]

Experimental Workflow and Signaling Pathways

A typical metabolic flux analysis experiment using this compound involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Experimental Workflow for this compound Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Prepare_Medium 2. Prepare Labeling Medium Cell_Culture->Prepare_Medium Grow cells to desired confluency Isotope_Labeling 3. Isotope Labeling Prepare_Medium->Isotope_Labeling Replace with ¹³C₂-Succinate medium Quenching 4. Metabolic Quenching Isotope_Labeling->Quenching Incubate for defined period Extraction 5. Metabolite Extraction Quenching->Extraction Rapidly halt metabolism MS_Analysis 6. LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Isolate intracellular metabolites Data_Processing 7. Data Processing & Isotopomer Analysis MS_Analysis->Data_Processing Measure mass isotopologues Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis Correct for natural abundance Conclusion Conclusion Flux_Analysis->Conclusion Interpret Metabolic Phenotype

Caption: A generalized workflow for metabolic flux analysis using this compound.

The metabolic fate of this compound within the mitochondria is traced through the TCA cycle. The position of the ¹³C labels will change as the molecule is processed by the cycle's enzymes, allowing for the determination of flux through different parts of the pathway.

TCA_Cycle_Tracing Metabolic Fate of 1,4-¹³C₂-Butanedioic Acid in the TCA Cycle Succinate_13C2 1,4-¹³C₂-Succinate (M+2) Fumarate Fumarate (M+2) Succinate_13C2->Fumarate Succinate Dehydrogenase Malate Malate (M+2) Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate (M+2) Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate (M+2) Oxaloacetate->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate (M+2) Isocitrate->alphaKG Isocitrate Dehydrogenase (releases CO₂) SuccinylCoA Succinyl-CoA (M+2) alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase (releases CO₂) SuccinylCoA->Succinate_13C2 Regeneration of unlabeled succinate Unlabeled_AcetylCoA Unlabeled Acetyl-CoA (M+0) Unlabeled_AcetylCoA->Citrate Citrate Synthase Oxaloacetate_M2 ¹³C₂-Oxaloacetate (M+2) Citrate_M4 Citrate (M+4) Oxaloacetate_M2->Citrate_M4 Labeled_AcetylCoA ¹³C₂-Acetyl-CoA (from other sources) Labeled_AcetylCoA->Citrate_M4 Citrate Synthase Anaplerosis Anaplerotic Inputs Anaplerosis->Malate Anaplerosis->Oxaloacetate

References

Butanedioic Acid-13C2 Tracing in Cancer Cell Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedioic acid, commonly known as succinate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. In the context of cancer, succinate has emerged as a critical oncometabolite, playing a multifaceted role that extends beyond its bioenergetic functions. Aberrant accumulation of succinate, often due to mutations in the succinate dehydrogenase (SDH) enzyme complex, drives significant metabolic and signaling reprogramming in cancer cells. This reprogramming can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), altered gene expression, and the promotion of a pro-tumorigenic microenvironment.

Stable isotope tracing using Butanedioic acid-13C2 ([2,3-13C2]succinate) is a powerful technique to elucidate the metabolic fate of succinate in cancer cells. By introducing this labeled substrate, researchers can track the incorporation of the 13C isotopes into downstream metabolites, providing a quantitative measure of metabolic fluxes and pathway activities. These insights are invaluable for understanding the intricate metabolic adaptations of cancer cells and for the development of novel therapeutic strategies targeting these metabolic vulnerabilities.

This document provides detailed application notes and protocols for conducting this compound tracing experiments in cancer cell metabolism studies.

Applications in Cancer Research

This compound tracing is a versatile tool with a wide range of applications in oncology research and drug development:

  • Elucidating Cancer-Specific Metabolic Pathways: Tracing the fate of 13C-labeled succinate can reveal how cancer cells utilize this metabolite for anabolic processes, such as the synthesis of other TCA cycle intermediates, amino acids, and lipids. This can help identify unique metabolic dependencies in cancer cells that can be targeted for therapy.

  • Investigating the Role of Succinate in Oncometabolism: By quantifying the flux of succinate through various metabolic pathways, researchers can gain a deeper understanding of how its accumulation contributes to tumorigenesis. This includes its role in stabilizing HIF-1α and influencing epigenetic modifications.[1][2]

  • Assessing the Efficacy of Metabolic Drugs: This technique can be used to evaluate the on-target and off-target effects of drugs that aim to modulate cancer cell metabolism. By measuring changes in succinate metabolism and downstream pathways, researchers can assess the efficacy of novel therapeutic agents.

  • Identifying Biomarkers: Altered succinate metabolism may serve as a potential biomarker for certain types of cancers. 13C-succinate tracing can help validate these biomarkers and develop new diagnostic tools.

  • Understanding the Tumor Microenvironment: Succinate can be secreted by cancer cells and act as a signaling molecule in the tumor microenvironment, influencing angiogenesis and immune responses through its receptor SUCNR1.[3][4] 13C tracing can help to dissect these intercellular metabolic communications.

Signaling Pathways

Accumulated intracellular and extracellular succinate triggers distinct signaling cascades that promote cancer progression.

Intracellular Signaling: HIF-1α Stabilization

A primary consequence of succinate accumulation within cancer cells is the inhibition of prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia. Activated HIF-1α then translocates to the nucleus and drives the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

HIF1a_Stabilization cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA TCA Cycle Succinate_mito Succinate TCA->Succinate_mito SDH SDH (inactive) Succinate_mito->SDH X Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport PHD Prolyl Hydroxylases (PHDs) Succinate_cyto->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_OH HIF-1α-OH HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation HRE Hypoxia Response Element (HRE) HIF1a_nuc->HRE HIF1b HIF-1β HIF1b->HRE Gene_Expression Gene Expression (Angiogenesis, Glycolysis) HRE->Gene_Expression SUCNR1_Signaling cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Succinate_extra Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 PI3K PI3K SUCNR1->PI3K ERK ERK1/2 SUCNR1->ERK Akt Akt PI3K->Akt Migration Cell Migration & Invasion Akt->Migration STAT3 STAT3 ERK->STAT3 ERK->Migration Angiogenesis Angiogenesis (VEGF) STAT3->Angiogenesis Experimental_Workflow A 1. Cell Culture Grow cancer cells to desired confluency. B 2. Isotope Labeling Replace standard medium with medium containing this compound. A->B C 3. Quenching & Harvesting Rapidly halt metabolic activity and collect cell pellets. B->C D 4. Metabolite Extraction Extract polar metabolites using a cold solvent mixture. C->D E 5. Sample Preparation Dry and reconstitute the metabolite extract. D->E F 6. Mass Spectrometry Analyze samples by LC-MS/MS or GC-MS to determine mass isotopologue distributions. E->F G 7. Data Analysis Correct for natural isotope abundance and calculate fractional enrichment and metabolic fluxes. F->G H 8. Biological Interpretation Relate metabolic changes to cellular phenotype. G->H

References

Application Notes and Protocols for Stable Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for investigating the dynamics of biochemical reactions within biological systems.[1] By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells, tissues, or organisms, researchers can track the metabolic fate of these labeled atoms through various pathways.[1] This provides invaluable insights into nutrient utilization, biosynthesis, and energy production.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including human studies.[2] This technique has become indispensable in fields from metabolic engineering to biomedical research, offering profound insights into the metabolic reprogramming that underlies various disease states, including cancer.[3]

These application notes provide a comprehensive overview of the experimental design, detailed protocols for key experiments, and data presentation guidelines for stable isotope tracer studies.

I. Experimental Design Considerations

A well-designed stable isotope tracing experiment is crucial for obtaining high-quality and interpretable data.[2] Key considerations include the choice of tracer, labeling strategy, and the timing of the experiment to achieve isotopic steady state.

A. Tracer Selection:

The choice of the stable isotope tracer is dictated by the metabolic pathway of interest.[1][4] Labeled carbon tracers are commonly used to study central carbon metabolism.[5]

  • [U-¹³C]-Glucose: A uniformly labeled glucose that contains ¹³C at all six carbon positions.[6] It provides comprehensive information on glucose's contribution to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][5]

  • [U-¹³C]-Glutamine: Uniformly labeled glutamine is used to trace glutaminolysis and its contribution to the TCA cycle through both oxidative and reductive carboxylation pathways.[1]

  • Position-Specific Labeled Tracers: Tracers like [1-¹³C]-glutamine or [5-¹³C]-glutamine can provide more specific information about particular reactions, such as reductive carboxylation.[4]

  • ¹⁵N-Labeled Tracers: Used to track nitrogen metabolism, including amino acid and nucleotide biosynthesis.

  • ²H₂O (Heavy Water): Can be used to monitor DNA synthesis in cancer cells.[6]

B. Isotopic and Metabolic Steady State:

A critical concept in tracer experiments is reaching a steady state.

  • Metabolic Steady State: A condition where the concentrations of intracellular metabolites are constant over time.[7] It is a prerequisite for achieving isotopic steady state.[4]

  • Isotopic Steady State: A state where the isotopic labeling pattern of metabolites does not change over time.[4][7] The time required to reach isotopic steady state varies for different pathways. For instance, in cultured cells, glycolysis can reach steady state in about 10 minutes, the TCA cycle in approximately 2 hours, and nucleotides in about 24 hours.[7]

C. In Vitro vs. In Vivo Experiments:

The experimental setup will differ significantly between cell culture and whole-organism studies.

  • In Vitro (Cell Culture): Allows for a highly controlled environment. Experiments typically involve switching cells to a medium containing the labeled tracer.[7]

  • In Vivo (Animal Models/Humans): More complex due to whole-body metabolism.[4] Tracers can be administered through various routes, including intravenous infusion, oral gavage, or inclusion in the diet.[8][9] Continuous infusion is often used to maintain a steady concentration of the tracer in the circulation.[5][6]

II. Key Experimental Protocols

This section provides detailed methodologies for two widely used stable isotope tracing applications: Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

A. Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) in Cultured Cancer Cells

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions.[3] By tracing the incorporation of ¹³C-labeled substrates, MFA provides a detailed picture of cellular metabolism.[3]

Objective: To quantify the metabolic fluxes through central carbon metabolism in cancer cells using [U-¹³C]-glucose.

Materials:

  • Cancer cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C]-glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Cold methanol (pre-chilled to -80°C)

  • Cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%).

    • Prepare the labeling medium: Glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM).

    • Aspirate the standard medium, wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate for a sufficient period to approach isotopic steady state (e.g., 2-24 hours, depending on the pathways of interest).[3][7]

  • Metabolite Extraction:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of cold extraction solvent (e.g., 1 mL for a 6-well plate) to quench metabolism and lyse the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolite extract to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extracts in an appropriate solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).[3]

  • LC-MS Analysis:

    • Inject the reconstituted sample onto an LC-MS system for metabolite separation and detection.[3]

    • The mass spectrometer will measure the mass-to-charge ratio (m/z) of the metabolites, allowing for the determination of the mass isotopomer distribution (MID).[3]

  • Data Analysis:

    • Process the raw LC-MS data to identify peaks and determine their intensities.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use computational software to perform metabolic flux analysis by fitting the experimental MIDs to a metabolic network model. This will estimate the intracellular flux distribution.[3]

Data Presentation:

Summarize the fractional contribution of glucose-derived carbons to key metabolites in a table.

MetaboliteFractional Contribution from [U-¹³C]-Glucose (%)
Pyruvate95.2 ± 2.1
Lactate96.5 ± 1.8
Citrate45.8 ± 3.5
α-Ketoglutarate38.1 ± 4.2
Succinate35.7 ± 3.9
Malate40.3 ± 3.3
Aspartate39.5 ± 3.7
Ribose-5-phosphate85.4 ± 5.0

Fictional data for illustrative purposes.

B. Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that uses metabolic labeling to compare the relative abundance of proteins between different cell populations.[10][11]

Objective: To compare the proteomes of two cell populations (e.g., control vs. treated) to identify changes in protein expression.

Materials:

  • Cell line of interest

  • SILAC-specific cell culture medium (deficient in lysine and arginine)

  • "Light" L-Lysine and L-Arginine

  • "Heavy" ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell lysis buffer

  • Protease inhibitors

  • Trypsin

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Cell Adaptation and Labeling:

    • Culture two populations of cells.

    • Grow the "light" control population in SILAC medium supplemented with "light" lysine and arginine.

    • Grow the "heavy" experimental population in SILAC medium supplemented with "heavy" lysine and arginine.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>95%).[11][12][13][14]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cell population. The "light" population serves as the control.

  • Cell Lysis and Protein Mixing:

    • Harvest both cell populations.

    • Lyse the cells separately in lysis buffer containing protease inhibitors.

    • Quantify the protein concentration for each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" samples (1:1 ratio).[11]

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[11]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of chemically identical peptides that differ only in mass due to the stable isotope labels.

  • Data Analysis:

    • Use proteomics software to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.

    • The ratio of the intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the experimental versus the control sample.

Data Presentation:

Present the SILAC protein quantification results in a structured table.

ProteinGeneSILAC Ratio (Heavy/Light)p-valueRegulation
VimentinVIM2.540.001Upregulated
TubulinTUBA1A1.020.89Unchanged
Annexin A1ANXA10.450.005Downregulated
GAPDHGAPDH1.050.75Unchanged

Fictional data for illustrative purposes, inspired by a finding that vimentin association can be cell-cycle dependent.[10]

III. Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize key experimental workflows and metabolic pathways.

Experimental_Workflow_MFA cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Switch to ¹³C-Labeled Medium A->B C Quench Metabolism B->C D Extract Metabolites C->D E LC-MS Analysis D->E F Data Processing E->F G Metabolic Flux Calculation F->G

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

SILAC_Workflow cluster_labeling Cell Labeling Light Control Cells (Light Amino Acids) Mix Mix Cell Lysates (1:1 Ratio) Light->Mix Heavy Experimental Cells (Heavy Amino Acids) Treatment Apply Treatment to Heavy Cells Heavy->Treatment Treatment->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Quantification LCMS->Quant Central_Carbon_Metabolism cluster_TCA TCA Cycle Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate G6P->Pyruvate Ribose5P Ribose-5-P PPP->Ribose5P Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->Citrate Glutamine ¹³C-Glutamine Glutamine->aKG Glutaminolysis

References

Troubleshooting & Optimization

troubleshooting low 13C enrichment from Butanedioic acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low ¹³C enrichment from Butanedioic acid-¹³C₂ (Succinate-¹³C₂) in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Butanedioic acid-¹³C₂ (Succinate-¹³C₂) and what is its primary application in metabolic studies?

A1: Butanedioic acid-¹³C₂, also known as Succinate-¹³C₂, is a stable isotope-labeled form of succinate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. Its primary application is in metabolic flux analysis to trace the flow of carbon atoms through the TCA cycle and connected pathways. This allows for the quantitative assessment of cellular respiration and biosynthetic processes.

Q2: I am observing lower than expected ¹³C enrichment in my TCA cycle metabolites after using Butanedioic acid-¹³C₂. What are the common reasons for this?

A2: Low ¹³C enrichment from Butanedioic acid-¹³C₂ can stem from several factors. These include, but are not limited to:

  • Poor cell permeability and uptake of succinate: Unlike glucose, succinate is not always readily transported into all cell types.

  • Dilution of the labeled succinate pool: The exogenously supplied ¹³C₂-succinate can be diluted by large endogenous pools of unlabeled succinate.

  • Suboptimal experimental conditions: Factors such as incubation time, tracer concentration, and cell density can significantly impact labeling efficiency.

  • Metabolic state of the cells: The activity of the TCA cycle and competing metabolic pathways can influence the incorporation of the ¹³C label.

  • Issues during sample preparation and analysis: Metabolite degradation or inefficient extraction can lead to inaccurate measurements of isotopic enrichment.

Q3: How can I determine if my cells are taking up the labeled succinate effectively?

A3: To assess the uptake of Butanedioic acid-¹³C₂, you can perform a time-course experiment, measuring the intracellular concentration of labeled succinate at different time points. Additionally, you can try permeabilizing agents, though this should be done with caution as it can affect cell viability and metabolism. Comparing your cell line's expression of known succinate transporters (e.g., Slc13a3) to cell lines with known high succinate uptake can also provide insights.

Q4: Can the choice of using Butanedioic acid-1,4-¹³C₂ versus Butanedioic acid-2,3-¹³C₂ affect my results?

A4: Yes, the position of the ¹³C labels on the succinate molecule is critical.

  • Butanedioic acid-1,4-¹³C₂: This tracer is useful for measuring the flux through succinate dehydrogenase (Complex II) and the latter part of the TCA cycle. The ¹³C labels are lost as ¹³CO₂ in the second turn of the cycle at the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase steps.

  • Butanedioic acid-2,3-¹³C₂: This tracer is better for assessing the overall activity of the TCA cycle and anaplerotic inputs. The M+2 label is retained in α-ketoglutarate in the subsequent turn of the cycle, providing insights into the rate of the entire cycle.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low ¹³C enrichment with Butanedioic acid-¹³C₂.

Problem 1: Low Intracellular ¹³C₂-Succinate Levels
Potential Cause Recommended Solution
Poor Cell Permeability 1. Optimize Tracer Concentration: Increase the concentration of Butanedioic acid-¹³C₂ in the culture medium. Test a range of concentrations (e.g., 1-10 mM) to find the optimal level for your cell line without inducing toxicity. 2. Increase Incubation Time: Extend the labeling period to allow for more time for the tracer to be taken up by the cells. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the point of isotopic steady state. 3. Use a Different Cell Line: If possible, use a cell line known to have higher succinate uptake.
Competition with Other Substrates 1. Modify Culture Medium: Reduce the concentration of other carbon sources in the medium, such as glucose or glutamine, that might be preferentially metabolized. 2. Serum Starvation: Briefly serum-starve the cells before labeling to enhance the uptake of the labeled substrate. This should be done carefully to avoid stressing the cells.
Problem 2: Low Enrichment in Downstream TCA Cycle Metabolites (e.g., Fumarate, Malate, Citrate)
Potential Cause Recommended Solution
Dilution by Endogenous Pools 1. Pre-incubation with Unlabeled Succinate: In some cases, pre-incubating cells with a high concentration of unlabeled succinate can help to expand the intracellular pool, which is then replaced by the labeled succinate. 2. Metabolic Synchronization: Synchronize the cell cycle of your cell culture, as metabolic activity can vary significantly between different phases of the cell cycle.
Slow TCA Cycle Flux 1. Stimulate Mitochondrial Respiration: Treat cells with a mild uncoupler (e.g., low-dose FCCP) to increase the rate of TCA cycle flux. This should be carefully optimized to avoid toxicity. 2. Provide Co-factors: Ensure the medium is replete with necessary co-factors for TCA cycle enzymes, such as B vitamins.
Metabolite Extraction Issues 1. Optimize Quenching: Ensure rapid and effective quenching of metabolism to prevent the loss of labeled metabolites. Cold methanol or a cold methanol/water mixture is commonly used. 2. Improve Extraction Protocol: Use a robust metabolite extraction protocol. A common method involves a biphasic extraction with methanol, chloroform, and water.

Experimental Protocols

Protocol 1: ¹³C-Labeling of Adherent Mammalian Cells with Butanedioic acid-¹³C₂
  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (typically 50-70% confluency).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without glucose and glutamine) with the desired concentration of Butanedioic acid-¹³C₂ (e.g., 5 mM), dialyzed fetal bovine serum (to minimize unlabeled succinate), and other necessary nutrients.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 6-24 hours) in a standard cell culture incubator.

  • Metabolite Extraction:

    • Place the 6-well plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

Quantitative Data Summary

The following tables provide a hypothetical representation of expected ¹³C enrichment in key TCA cycle metabolites under different experimental conditions. Actual enrichment will vary depending on the cell type and specific experimental parameters.

Table 1: Expected Fractional ¹³C Enrichment from Butanedioic acid-2,3-¹³C₂ (5mM, 24h)

MetaboliteExpected M+2 Enrichment (Fraction)
Succinate0.85 - 0.95
Fumarate0.70 - 0.85
Malate0.65 - 0.80
Aspartate0.60 - 0.75
Citrate (1st turn)0.50 - 0.65
α-Ketoglutarate (2nd turn)0.30 - 0.45

Table 2: Impact of Troubleshooting on Malate M+2 Enrichment

ConditionMalate M+2 Enrichment (Fraction)
Baseline (5mM Succinate-¹³C₂, 6h)0.35
Increased Incubation Time (24h)0.70
Increased Tracer Concentration (10mM)0.45
Glucose-free Medium0.55

Visualizations

Signaling Pathways and Experimental Workflows

TCA_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Experimental_Workflow A Cell Seeding B Incubation with Butanedioic acid-13C2 A->B C Metabolite Quenching (Cold Methanol) B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis (Isotopologue Distribution) E->F Troubleshooting_Decision_Tree Start Low 13C Enrichment Observed Q1 Is intracellular 13C2-Succinate high? Start->Q1 A1_Yes Yes Q1->A1_Yes High A1_No No Q1->A1_No Low Q2 Are downstream TCA metabolites labeled? A1_Yes->Q2 Sol1 Increase tracer concentration or incubation time. Consider cell permeability. A1_No->Sol1 A2_Yes Yes, but low Q2->A2_Yes Low A2_No No Q2->A2_No No Sol2 Dilution by endogenous pools? Slow TCA cycle flux? Optimize extraction. A2_Yes->Sol2 Sol3 Check for issues with Succinate Dehydrogenase activity or sample prep. A2_No->Sol3

References

addressing peak tailing of Butanedioic acid-13C2 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Butanedioic acid-13C2. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. For an acidic compound like butanedioioic acid, this issue is often pronounced. Below is a step-by-step guide to diagnose and resolve peak tailing in your LC-MS analysis of this compound.

Q1: My this compound peak is showing significant tailing. What are the primary causes?

Peak tailing for polar, acidic compounds like butanedioic acid in reversed-phase LC-MS is typically caused by a combination of factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with the carboxylic acid functional groups of butanedioic acid through hydrogen bonding.[1][2][3] This secondary interaction mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of butanedioic acid.[4][5][6][7] If the mobile phase pH is close to the pKa values of butanedioic acid (pKa1 ~4.2, pKa2 ~5.6), a mixture of ionized and unionized forms will exist, leading to peak broadening and tailing.[4][5]

  • Metal Contamination: Trace metal impurities in the stationary phase, frits, or other components of the LC system can chelate with the dicarboxylic acid, causing peak tailing.[1][8][9] Iron and titanium are common culprits in stainless steel and biocompatible systems, respectively.[9][10][11]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[1][12][13]

  • Extra-Column Effects: Dead volumes in tubing, fittings, or the detector flow cell can cause the separated analyte band to spread, resulting in peak tailing.[1][14][15]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

Follow this logical workflow to identify and resolve the source of peak tailing:

Troubleshooting_Workflow cluster_mp Mobile Phase Optimization cluster_col Column Troubleshooting cluster_sys System Checks cluster_sam Sample & Injection Considerations start Start: Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase mp_actions Lower Mobile Phase pH (e.g., to 2.5-3.5) Add/Increase Buffer Concentration (e.g., 10-20mM Ammonium Formate) check_mobile_phase->mp_actions Implement Changes check_column Step 2: Assess Column Performance col_actions Use a High-Purity, End-Capped Column Switch to a Different Stationary Phase (e.g., Polar-Embedded) Flush or Replace Column check_column->col_actions Implement Changes check_system Step 3: Inspect LC System sys_actions Check for Leaks & Loose Fittings Minimize Tubing Length/Diameter Consider Metal Chelation Issues check_system->sys_actions Implement Changes check_sample Step 4: Verify Sample & Injection sam_actions Dilute Sample (Check for Overload) Match Injection Solvent to Mobile Phase check_sample->sam_actions Implement Changes solution_found Solution Implemented & Peak Shape Improved mp_actions->check_column If Tailing Persists mp_actions:f0->solution_found If Resolved mp_actions:f1->solution_found If Resolved col_actions->check_system If Tailing Persists col_actions:f0->solution_found If Resolved col_actions:f1->solution_found If Resolved col_actions:f2->solution_found If Resolved sys_actions->check_sample If Tailing Persists sys_actions:f0->solution_found If Resolved sys_actions:f1->solution_found If Resolved sys_actions:f2->solution_found If Resolved sam_actions->solution_found If Tailing is Resolved

References

optimizing Butanedioic acid-13C2 concentration for cellular uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Butanedioic acid-13C2 concentration for cellular uptake. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Succinic acid-13C2, is a stable isotope-labeled form of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. Its primary application is in 13C-Metabolic Flux Analysis (13C-MFA) to trace the metabolic fate of succinate within cells. This allows for the precise investigation of the downstream portion of the TCA cycle and mitochondrial function, which is particularly valuable for studying metabolic rewiring in diseases like cancer.[1][2][3]

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration is highly dependent on the specific cell line, its metabolic rate, and the experimental objectives. It is crucial to determine this empirically.[1] We recommend performing a dose-response experiment, testing a range of concentrations (e.g., 0.1 mM to 5 mM) to find the lowest concentration that provides sufficient isotopic enrichment for detection by mass spectrometry without causing cytotoxicity.

Q3: My 13C enrichment is low. What are the potential causes and solutions?

A3: Low 13C enrichment can stem from several factors:

  • Insufficient Incubation Time: The labeling duration may not be long enough to achieve a steady isotopic state. Try extending the incubation period.

  • Low Transporter Expression: Cellular uptake of succinate is mediated by specific dicarboxylate transporters (e.g., from the SLC13 and SLC26 families).[4][5] If your cell line has low expression of these transporters, uptake will be limited.

  • High Endogenous Succinate Pools: Large intracellular pools of unlabeled succinate will dilute the labeled tracer, resulting in lower enrichment.

  • Medium Instability: While generally stable, ensure the preparation and storage of your labeling medium are appropriate to prevent degradation.

Q4: I am observing cell death after adding the labeling medium. What could be wrong?

A4: Cell toxicity is a common issue and can be addressed by:

  • Reducing Concentration: The concentration of this compound may be too high. Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cells.

  • Checking Medium Formulation: Ensure the basal medium used for labeling contains all necessary nutrients, such as glucose and essential amino acids, to support cell viability during the experiment. L-glutamine, for instance, is a labile amino acid that may need to be freshly added to the medium.

  • Osmolality and pH: Verify that the addition of the tracer has not significantly altered the pH or osmolality of the culture medium.

Q5: How does extracellular succinate affect cell signaling?

A5: Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1.[5][6] This can trigger various downstream effects, including pro-inflammatory responses.[5][6] Furthermore, intracellular accumulation of succinate can stabilize the transcription factor HIF-1α (Hypoxia-Inducible Factor-1α) by inhibiting prolyl hydroxylases, which also promotes inflammatory and angiogenic pathways.[4][5][7] It is important to consider these potential signaling effects when designing your experiment.

Optimizing Experimental Conditions

The cellular uptake of this compound is influenced by multiple factors. The following table summarizes key parameters and provides recommended starting points for optimization.

ParameterRecommended Range / ConditionRationale & Considerations
Concentration 0.1 mM - 5 mMMust be determined empirically for each cell line to ensure sufficient labeling without toxicity.[1]
Incubation Time 1 - 24 hoursShorter times are used for kinetic flux analysis, while longer times are needed to reach isotopic steady state.[1]
Cell Density 70-90% confluenceA consistent and healthy cell density ensures reproducibility and that nutrient availability is not a limiting factor.
Basal Medium Standard Culture Medium (e.g., DMEM, RPMI-1640)Use the same basal medium the cells are typically cultured in, but replace unlabeled succinate with this compound. Ensure it contains essential nutrients like glucose and amino acids.
Serum 0 - 10% FBSSerum contains endogenous metabolites, including succinate, which can dilute the tracer. For precise measurements, consider reducing or eliminating serum during the labeling period after adapting cells.

Experimental Protocols

Protocol: 13C-Labeling and Metabolite Extraction

This protocol provides a generalized workflow for a stable isotope tracing experiment using this compound.

1. Cell Culture and Seeding: a. Culture cells to the desired confluence (typically 70-90%) in a standard culture medium appropriate for the cell line. b. Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

2. Preparation of Labeling Medium: a. Prepare the labeling medium by supplementing basal medium (lacking endogenous succinate) with the predetermined optimal concentration of this compound. b. Ensure other essential nutrients (e.g., glucose, L-glutamine) are present at their normal concentrations. c. Warm the labeling medium to 37°C before use.

3. Isotope Labeling: a. Aspirate the standard culture medium from the cells. b. Gently wash the cells once with pre-warmed, serum-free medium or phosphate-buffered saline (PBS) to remove residual unlabeled metabolites. c. Add the pre-warmed 13C-labeling medium to the cells. d. Incubate the cells for the desired duration (e.g., 1 to 24 hours) under standard culture conditions (37°C, 5% CO2).

4. Metabolic Quenching and Metabolite Extraction: a. To rapidly halt metabolic activity, aspirate the labeling medium. b. Immediately wash the cell monolayer with a large volume of ice-cold PBS. c. Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.[1] d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[1] e. Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.[1] f. Collect the supernatant, which contains the extracted metabolites.

5. Sample Preparation for Analysis: a. Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.[1] b. Reconstitute the dried extract in a suitable solvent for analysis (e.g., a mixture of water and acetonitrile). c. Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopologue distributions of succinate and other TCA cycle intermediates.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Seed & Culture Cells prep_medium 2. Prepare 13C-Labeling Medium replace_medium 3. Replace with 13C Medium prep_medium->replace_medium incubation 4. Incubate (1-24h) replace_medium->incubation quench 5. Quench Metabolism incubation->quench extract 6. Extract Metabolites quench->extract lcms 7. LC-MS/MS Analysis extract->lcms data 8. Analyze Data lcms->data

Caption: Workflow for a cellular uptake experiment using this compound.

Succinate Signaling Pathway

G cluster_membrane Cellular Environment cluster_cytosol Cytosolic Signaling Ext_Succinate Extracellular This compound Transporter Dicarboxylate Transporter (e.g., SLC13) Ext_Succinate->Transporter Uptake Int_Succinate Intracellular This compound Transporter->Int_Succinate PHD Prolyl Hydroxylase (PHD) Int_Succinate->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation Degradation Proteasomal Degradation HIF1a->Degradation Stabilization HIF-1α Stabilization Response Transcriptional Response (e.g., IL-1β, Angiogenesis) Stabilization->Response

Caption: Pathway of HIF-1α stabilization by intracellular succinate.

References

minimizing interference in mass spectrometry of 13C-labeled succinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13C-labeled succinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing 13C-labeled succinate by mass spectrometry?

The main challenges depend on the analytical platform used. For Liquid Chromatography-Mass Spectrometry (LC-MS), the primary obstacle is the "matrix effect," where components in the biological sample can suppress or enhance the ionization of succinate, leading to inaccurate quantification.[1][2][3][4] For Gas Chromatography-Mass Spectrometry (GC-MS), the main issue is the low volatility of succinate, which necessitates a chemical derivatization step to make it suitable for GC analysis.[5][6][7][8][9] This derivatization process itself can be a source of variability if not carefully controlled.

Q2: Why is derivatization necessary for GC-MS analysis of succinate?

Succinic acid is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[5] Derivatization converts succinate into a less polar, more volatile, and thermally stable derivative that can be readily analyzed by GC-MS.[5] Common derivatization methods include silylation and esterification.[5]

Q3: What is the "matrix effect" in LC-MS analysis and how can it be minimized?

The matrix effect in LC-MS refers to the alteration of ionization efficiency for the analyte of interest (13C-succinate) due to co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites).[3][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[3] A highly effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard, such as succinic acid-d4.[11][12] This internal standard is chemically very similar to the analyte and will be affected by the matrix in the same way, allowing for reliable normalization of the signal.

Q4: Can I analyze 13C-labeled succinate without derivatization?

Yes, LC-MS/MS is a suitable method for the direct analysis of 13C-labeled succinate in biological samples without the need for derivatization.[11] This approach simplifies sample preparation and avoids potential issues associated with the derivatization process.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected in GC-MS Analysis

Possible Cause: Incomplete or failed derivatization.

Troubleshooting Steps:

  • Verify Derivatization Reagent: Ensure the derivatization reagent (e.g., BSTFA for silylation) is fresh and has been stored under the recommended conditions to prevent degradation.

  • Optimize Reaction Conditions: The derivatization reaction is sensitive to temperature and time. For silylation of succinic acid with BSTFA, optimal conditions are often heating at 70°C for 3-4 hours.[6][7][8][9]

  • Ensure Anhydrous Conditions: Water in the sample can quench the derivatization reaction. Ensure the sample extract is completely dry before adding the derivatization reagent.[6]

  • Check for Contaminants: Contaminants in the sample or from labware can interfere with the derivatization process. Use high-purity solvents and clean glassware.

Issue 2: High Variability in Quantitative Results from LC-MS/MS

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard: The use of an internal standard that co-elutes with the analyte, such as succinic acid-d4, is the most effective way to correct for matrix effects.[11] The ratio of the analyte signal to the internal standard signal should be used for quantification.

  • Optimize Sample Preparation: Improve sample clean-up procedures to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction. A study on succinic acid quantification utilized SPE with Phenomenex STRATA™ XL-A cartridges.[13]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[4] However, ensure the diluted analyte concentration remains above the limit of quantification.

  • Modify Chromatographic Conditions: Adjust the LC gradient to better separate 13C-succinate from co-eluting matrix components.

Issue 3: Unexpected Peaks or High Background in Mass Spectrum

Possible Cause: Contamination from solvents, labware, or the instrument itself.

Troubleshooting Steps:

  • Analyze a "Blank" Sample: Inject a sample containing only the reconstitution solvent to identify any background peaks originating from the solvent or the LC-MS/GC-MS system.

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).[11]

  • Clean the Mass Spectrometer: If contamination is suspected within the instrument, follow the manufacturer's guidelines for cleaning the ion source and other relevant components.

  • Check for Leaks: In GC-MS, air leaks can lead to high background noise. Check all fittings and connections for leaks.[14]

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of 13C-Labeled Succinate from Tissue

This protocol is adapted from methods for analyzing 13C-labeled succinic acid in tissue samples.[11]

1. Materials and Reagents:

  • 13C-labeled Succinic Acid (Tracer)

  • Succinic acid-d4 (Internal Standard)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

2. Sample Preparation:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-cooled homogenization tube.

  • Prepare an extraction solvent of 80% methanol in water containing a known concentration of the internal standard (succinic acid-d4).

  • Add 400 µL of the cold extraction solvent to the tissue.

  • Homogenize the tissue using a bead beater. Keep samples cold.

  • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Analysis:

  • LC Column: A C18 column is commonly used.[13]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typical.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Derivatization and GC-MS Analysis of 13C-Labeled Succinate

This protocol is based on established silylation methods for succinic acid.[5][6][7][8][9]

1. Materials and Reagents:

  • Dried sample extract

  • Pyridine or Acetonitrile (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

2. Derivatization Procedure:

  • Ensure the metabolite extract is completely dry.

  • Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the dried extract.

  • Add 50 µL of BSTFA.

  • Tightly cap the vial and vortex thoroughly.

  • Heat the mixture at 70°C for 3-4 hours.[6][7][8][9]

  • After cooling to room temperature, the sample is ready for injection.

3. GC-MS Analysis:

  • Injection Volume: Typically 1 µL.

  • Analysis Mode: Selected Ion Monitoring (SIM) or MRM to monitor characteristic fragment ions of the derivatized 13C-succinate and any internal standard.[6][7][8][9]

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for the analysis of succinate. These values are essential for setting up data acquisition methods.

Table 1: LC-MS/MS Parameters for Succinate Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Succinate117.073.0[15]
Fumarate (Isomer)114.971.0[15]

Note: The specific m/z values for 13C-labeled succinate will depend on the number of 13C atoms incorporated. For example, fully labeled [U-13C4]succinate would have a precursor ion of m/z 121.0.

Table 2: Optimized Conditions for BSTFA Derivatization for GC-MS

ParameterOptimal ConditionReference
Derivatization ReagentBSTFA[6][7][8][9]
Temperature70°C[6][7][8][9]
Time3-4 hours[6][7][8][9]

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of 13C-labeled succinate.

Caption: Experimental workflow for the analysis of 13C-labeled succinate.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified TCA cycle showing the position of succinate.

logical_relationship Interference Interference (e.g., Matrix Effect, Co-elution) Inaccuracy Inaccurate Quantification Interference->Inaccuracy Mitigation Mitigation Strategy Mitigation->Interference InternalStandard Use of Stable Isotope Internal Standard Mitigation->InternalStandard SampleCleanup Improved Sample Cleanup Mitigation->SampleCleanup Chromatography Chromatographic Optimization Mitigation->Chromatography

Caption: Logical relationship between interference and mitigation strategies.

References

Technical Support Center: Butanedioic acid-13C₂ NMR Signal Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise (S/N) ratio in ¹³C NMR experiments involving Butanedioic acid-13C₂. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their spectral quality and efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during your ¹³C NMR experiments in a direct question-and-answer format.

Q1: My ¹³C spectrum for Butanedioic acid-13C₂ has a very low signal-to-noise (S/N) ratio, even with isotopic labeling. What are the first things I should check?

A1: A low S/N ratio can stem from several factors, from sample preparation to spectrometer setup. Start by addressing the fundamentals:

  • Sample Concentration: This is the most critical factor. Ensure the concentration of your Butanedioic acid-13C₂ is adequate. While isotopic labeling provides a significant advantage over natural abundance, a higher concentration will always yield a better signal.[1][2] For small molecules, a concentration of around 10 mM is often preferred for ¹³C NMR.[3]

  • Sample Preparation: Use high-quality, clean NMR tubes.[1] Ensure your deuterated solvent is pure and free of contaminants.[1] Filter your sample if any particulate matter is present, as this can degrade magnetic field homogeneity and broaden signals.[4] The sample volume should be sufficient for your probe, typically 400-500 µL for a standard 5 mm tube, to ensure it fills the detection coil region.[1][5]

  • Spectrometer Tuning: Before acquisition, always ensure the ¹³H and ¹³C channels of the probe are properly tuned and matched. A poorly tuned proton channel leads to inefficient decoupling, which can broaden lines and significantly reduce the S/N ratio.[6]

  • Shimming: An inhomogeneous magnetic field is a primary cause of broad lines and poor sensitivity.[2] Perform careful shimming before each experiment. Modern spectrometers have effective automated routines, but manual shimming may be required for optimal results.[2]

Q2: My experiment is taking too long. How can I reduce the acquisition time without sacrificing too much signal?

A2: Reducing experiment time involves a trade-off with S/N, but parameters can be optimized for efficiency. The S/N ratio increases with the square root of the number of scans (NS), so halving the experiment time (and NS) will reduce S/N by a factor of about 1.4.[2]

  • Optimize Flip Angle and Relaxation Delay (D1): Instead of a standard 90° pulse, use a smaller flip angle (e.g., 30°).[7][8] This allows for a shorter relaxation delay (D1) without saturating the signal, enabling more scans to be acquired in the same amount of time.[8] For small molecules, an optimized parameter set of a 30° pulse, a D1 of 2.0 seconds, and an acquisition time (AQ) of 1.0 second has been shown to double signal strength in the same total experiment time compared to traditional settings.[7]

  • Nuclear Overhauser Effect (NOE): Ensure proton decoupling is active during both the acquisition and the relaxation delay.[7] This provides ¹H-¹³C NOE, which can enhance the ¹³C signal by as much as 200%.[7] A 2.0-second delay was found to enhance signals by up to 160%.[7]

Q3: The peaks for my Butanedioic acid-13C₂ sample appear broad. What causes this and how can I fix it?

A3: Peak broadening reduces both resolution and the S/N ratio. Common causes include:

  • Poor Shimming: As mentioned, this is a primary cause. Re-shim the magnet carefully.[2]

  • High Viscosity: A highly concentrated sample can be viscous, leading to slower molecular tumbling and broader lines.[2] If your concentration is very high, try diluting the sample slightly or acquiring the spectrum at an elevated temperature to reduce viscosity.[2]

  • Improper Data Processing: Applying an appropriate line broadening (LB) factor during Fourier transformation can improve the S/N ratio by reducing noise in the baseline.[7] For ¹³C signals, an LB of 1.0 Hz offers a good compromise between noise reduction and maintaining peak sharpness.[7]

  • Incomplete Decoupling: If the proton channel is not properly tuned or the decoupling power is insufficient, you may see broad lines or residual couplings.[6]

Frequently Asked Questions (FAQs)

Q1: What is the single most effective method to dramatically increase the signal for my ¹³C-labeled compound?

A1: Beyond increasing sample concentration, the most powerful techniques involve specialized hardware or methods:

  • Cryoprobe Technology: Using a cryogenically cooled probe is a highly effective method that reduces thermal noise in the detector electronics.[8] This can increase the S/N ratio by a factor of 3-4 or more compared to a standard room-temperature probe.[8][9] Sensitivity gains of around 6-fold for ¹³C have been reported.[10]

  • Dynamic Nuclear Polarization (DNP): For the largest possible enhancement, DNP is the state-of-the-art.[8] This hyperpolarization technique transfers the very high spin polarization of electrons to the ¹³C nuclei.[11] It can boost the signal by several orders of magnitude, with theoretical enhancements for ¹³C around 2640-fold.[12][13]

Q2: Is peak integration useful for ¹³C NMR spectra of Butanedioic acid-13C₂?

A2: Generally, peak integration is not considered reliable in standard proton-decoupled ¹³C NMR spectra.[14] The signal intensity is affected by the NOE and T1 relaxation times, which vary for different carbon atoms.[7] Carbonyl carbons, for example, typically have much weaker signals than methyl carbons.[14] Therefore, the area under a peak does not directly correspond to the number of carbons.[14]

Q3: Why is proton decoupling so important for ¹³C NMR?

A3: Proton decoupling serves two critical functions. First, it collapses the splitting patterns caused by C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (singlet).[14][15] This makes the spectrum much easier to interpret and improves S/N by concentrating the signal intensity into one peak. Second, it induces the Nuclear Overhauser Effect (NOE), a polarization transfer from the coupled protons to the ¹³C nuclei, which can significantly enhance the signal intensity.[1][7]

Q4: Should I use special NMR tubes for a low-quantity sample?

A4: Yes. If your sample quantity is limited, using specialized tubes like Shigemi tubes can be very beneficial.[5] These tubes are designed to match the length of the NMR probe's radio frequency (RF) coil, allowing you to use a much smaller solvent volume (e.g., 250 µL) while maintaining the necessary sample height.[1][5] This effectively increases the sample's concentration within the active detection volume.

Data Summary Tables

Table 1: Comparison of Standard vs. Optimized ¹³C Acquisition Parameters for Small Molecules

ParameterStandard Setting (Typical)Optimized Setting[7]Benefit of Optimization
Pulse Program zgpg (or similar)zgdc30 (or equivalent)Ensures ¹H decoupling during D1 for NOE.[7]
Flip Angle (P1) 90°30°Allows for shorter D1, increasing scans/time.[7][8]
Acquisition Time (AQ) Variable (e.g., 0.5 - 2 s)1.0 sBalances resolution and S/N; avoids signal truncation.[7]
Relaxation Delay (D1) 5 * T1 (often > 10 s)2.0 sMaximizes scans per unit time while allowing NOE buildup.[7]
Number of Scans (NS) User-defined128 (for ~6.5 min scan)Optimized D1/AQ allows for more scans in less time.[7]
Resulting S/N BaselineUp to 2x improvement Achieves better S/N in the same total experiment time.[7]

Table 2: Signal-to-Noise Enhancement with Advanced Techniques

TechniquePrincipleTypical S/N Gain (¹³C)Reference
Cryoprobe Reduces thermal noise in the RF coil and preamplifier by cryogenic cooling.3x - 6x[8][9][10]
Dynamic Nuclear Polarization (DNP) Transfers high spin polarization from electrons to nuclei via microwave irradiation.10x - 1000x+[8][12][13]
Key Experimental Protocols

Protocol 1: Optimized Sample Preparation for Butanedioic acid-13C₂

This protocol outlines the steps for preparing a high-quality sample to maximize spectral quality.

  • Materials & Equipment:

    • Butanedioic acid-13C₂ sample

    • High-purity deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

    • High-quality 5 mm NMR tube (e.g., Norell, Wilmad)

    • Volumetric flask and precision balance

    • Pasteur pipette or syringe with a filter tip (e.g., 0.22 µm)

    • Vortex mixer

  • Methodology:

    • Determine Target Concentration: Aim for a concentration of at least 10 mM.[3] Calculate the required mass of Butanedioic acid-13C₂ needed for your target volume.

    • Weigh Sample: Accurately weigh the calculated mass of the compound and transfer it into a clean, small vial.

    • Dissolve Sample: Add the precise volume of deuterated solvent to the vial to achieve the target concentration. For a standard 5 mm NMR tube, a final volume of 500 µL is recommended.[1][4]

    • Ensure Complete Dissolution: Gently vortex the vial until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied, depending on sample stability.

    • Filter and Transfer: Using a Pasteur pipette or syringe, filter the solution directly into the clean NMR tube.[4] This removes any dust or particulate matter that could degrade shimming.

    • Check Sample Height: Ensure the liquid height in the NMR tube is approximately 4-5 cm to fully cover the active volume of the spectrometer's RF coil.[1]

    • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identity.[4][5]

Protocol 2: Optimized 1D ¹³C Spectrum Acquisition

This protocol provides a step-by-step guide for setting up an experiment using optimized parameters to enhance the S/N ratio.

  • Spectrometer Setup:

    • Insert the prepared sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgdc30 on a Bruker spectrometer).[7]

    • Tune and match both the ¹³C (X-channel) and ¹H (proton) channels of the probe. This step is critical for efficient decoupling and signal transfer.[6]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.[2]

  • Acquisition Parameter Setup:

    • Set the spectral width (SW) to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Set the transmitter frequency offset (O1P) to the center of the spectrum.

    • Set the Acquisition Time (AQ) to 1.0 s. [7]

    • Set the Relaxation Delay (D1) to 2.0 s. [7]

    • Set the Flip Angle to 30°. This is typically done by setting the pulse length (P1) to the value corresponding to a 30° pulse for the current power level.[7][8]

    • Set the Number of Scans (NS) based on your sample concentration and required S/N. Start with 128 scans and increase as needed.[7] The S/N improves with the square root of NS.[2]

  • Data Acquisition & Processing:

    • Start the acquisition.

    • Once complete, apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to improve the S/N ratio.[7]

    • Perform Fourier transformation, followed by phasing and baseline correction.

Visualizations
Workflow and Logic Diagrams

The following diagrams illustrate key workflows and relationships in optimizing ¹³C NMR experiments.

G cluster_sample Sample Checks cluster_params Parameter Optimization cluster_hardware Hardware Upgrades start Low S/N Ratio Detected sample 1. Check Sample Integrity start->sample Start Here params 2. Optimize Acquisition Parameters sample->params If sample is optimal conc Increase Concentration sample->conc vol Adjust Volume (500 µL) sample->vol clean Use Clean Tube / Filter sample->clean hardware 3. Consider Hardware Solutions params->hardware For further enhancement scans Increase Scans (NS) params->scans pulse Set Flip Angle (30°) params->pulse delay Set D1 (2s) & AQ (1s) params->delay proc Apply Line Broadening (1 Hz) params->proc cryo Use Cryoprobe hardware->cryo dnp Employ DNP hardware->dnp G conc Sample Concentration sn Signal-to-Noise (S/N) conc->sn Increases scans Number of Scans (NS) scans->sn Increases (sqrt) time Total Experiment Time scans->time Increases d1 Relaxation Delay (D1) effect Efficiency (Scans per hour) d1->effect Decreases d1->time Increases hardware Hardware (Probe) hardware->sn Increases (Cryo/DNP) effect->sn Increases (indirectly) G prep 1. Prepare Sample (with polarizing agent) polarize 2. Polarize at Low Temp (~1.2 K) with Microwaves prep->polarize dissolve 3. Rapid Dissolution & Transfer to Magnet polarize->dissolve acquire 4. Acquire ¹³C Spectrum (Single Scan) dissolve->acquire result Hyperpolarized Signal acquire->result

References

Technical Support Center: Butanedioic Acid-13C2 Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butanedioic acid-13C2 (Succinic acid-13C2) metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the success of your stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in metabolic research?

A1: this compound is a stable isotope-labeled form of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3] It is used as a tracer in 13C-Metabolic Flux Analysis (13C-MFA) to investigate cellular bioenergetics and biosynthetic pathways.[1] Unlike tracers like 13C-glucose or 13C-glutamine that enter central carbon metabolism upstream, this compound provides a more direct way to study the downstream portion of the TCA cycle.[1] This makes it particularly valuable for studying mitochondrial function and dysfunction, as well as the metabolic reprogramming seen in diseases like cancer.[1] Beyond its role in the TCA cycle, succinate also acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (GPR91), which is involved in inflammation, immune response, and angiogenesis.[1][4]

Q2: How do I choose the optimal tracer for my 13C metabolic flux analysis experiment?

A2: The choice of an isotopic tracer is a critical step that significantly impacts the precision and accuracy of your flux estimations.[1] There is no single best tracer for all metabolic pathways.[5] While this compound offers high-resolution data for the latter half of the TCA cycle, other tracers are better suited for different pathways.[1] For instance, [1,2-¹³C₂]glucose is excellent for estimating fluxes in glycolysis and the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is preferred for studying anaplerosis and the initial stages of the TCA cycle.[1][6] Parallel labeling experiments using different tracers can provide a more comprehensive map of cellular metabolism.[5][7]

Q3: What is "isotopic steady state" and why is it important for my experiment?

A3: A core assumption in many 13C-MFA models is that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[5][7] If this assumption is not met, the calculated metabolic fluxes will be inaccurate.[5] To confirm that an isotopic steady state has been achieved, it is recommended to measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[5][7] If the labeling is consistent, the assumption is valid. If not, you may need to consider non-stationary 13C-MFA methods.[5][8] The time required to reach isotopic steady state depends on both the tracer used and the specific metabolites being analyzed.[9]

Troubleshooting Guide

Low or No 13C Incorporation

Q4: I am not observing significant incorporation of the 13C label from this compound into my target metabolites. What could be the issue?

A4: Several factors can contribute to low or no 13C incorporation. Here's a step-by-step troubleshooting guide:

  • Cellular Uptake: Verify that your cells can transport this compound across the cell membrane.[10] The uptake of succinate can be transporter-mediated.[11] You may need to optimize the tracer concentration and incubation time.

  • Tracer Stability: Ensure the this compound is stable in your cell culture medium for the duration of the experiment.[10] While some vitamins and amino acids can be unstable in media, succinic acid is generally stable.[12][13][14] However, interactions with other media components could potentially be an issue.

  • Metabolic State of Cells: The metabolic activity of your cells is crucial.[10] Ensure cells are in an active growth phase (e.g., 70-80% confluency) and metabolically robust.[10]

  • Experimental Conditions: Factors such as incubation time and cell confluency can impact labeling. Too short an incubation time may result in incomplete labeling, while too high a cell density can alter metabolism.[10]

Troubleshooting Low 13C Incorporation

G Troubleshooting Low 13C Incorporation Start Low or No 13C Incorporation Detected Uptake Verify Cellular Uptake of this compound Start->Uptake Stability Check Tracer Stability in Media Start->Stability Metabolism Assess Metabolic State of Cells Start->Metabolism Conditions Review Experimental Conditions Start->Conditions Optimize_Uptake Optimize Tracer Concentration and Incubation Time Uptake->Optimize_Uptake Check_Media Test Tracer Stability in Fresh vs. Spent Media Stability->Check_Media Ensure_Health Ensure Cells are Healthy and Metabolically Active Metabolism->Ensure_Health Adjust_Conditions Adjust Incubation Time and Cell Density Conditions->Adjust_Conditions Success Successful Labeling Optimize_Uptake->Success Check_Media->Success Ensure_Health->Success Adjust_Conditions->Success

Caption: A decision tree for troubleshooting low or no 13C incorporation.

High Background Noise in Mass Spectrometry Data

Q5: My mass spectrometry data has a high background noise, making it difficult to accurately quantify the labeled species. How can I reduce this?

A5: High background noise can originate from multiple sources, including chemical contaminants and the instrument itself.[15] Here are some strategies to mitigate this issue:

  • Sample Purity: Ensure complete removal of media components and other contaminants during metabolite extraction.[10]

  • Blank Analysis: Run a blank sample (the sample matrix without the 13C-labeled analyte) through the entire experimental workflow. This helps identify and subtract consistently present background ions from your sample data.[15]

  • High-Purity Solvents: Use high-purity solvents to minimize chemical noise from impurities.[15]

  • Optimize MS Method: Fine-tune the mass spectrometer settings, such as ionization source parameters, to enhance the signal for your target metabolites.[5]

  • Isotopic Pattern Analysis: Genuine 13C-labeled fragments will show a predictable isotopic distribution. Deviations from this pattern can indicate the presence of interfering species.[15]

Sources of Background Noise in Mass Spectrometry

G Sources of Background Noise in MS Noise High Background Noise Chemical Chemical Noise Noise->Chemical Electronic Electronic Noise Noise->Electronic Environmental Environmental Noise Noise->Environmental Impurities Solvent Impurities Chemical->Impurities Plasticizers Plasticizers from Labware Chemical->Plasticizers Matrix Sample Matrix Contaminants Chemical->Matrix Detector Inherent Detector Noise Electronic->Detector VOCs Volatile Organic Compounds Environmental->VOCs

Caption: Common sources of background noise in mass spectrometry experiments.

Data Analysis and Interpretation

Q6: My flux estimations have large confidence intervals. What are the common causes related to experimental design and data analysis?

A6: Large confidence intervals in flux estimations often point to issues in the experimental design or the analytical model. Common pitfalls include:

  • Inadequate Tracer Selection: As mentioned earlier, the choice of tracer is critical for resolving specific fluxes.[5] this compound is excellent for the latter half of the TCA cycle but may not provide sufficient resolution for other pathways.[1]

  • Insufficient Measurement Data: The accuracy of flux estimation improves with a larger number of redundant measurements to constrain the model.[5] A typical experiment should aim for 50 to 100 isotope labeling measurements to estimate 10 to 20 independent fluxes.[5]

  • Model Misspecification: Using an overly complex (overfitting) or too simple (underfitting) metabolic network model can lead to poor flux estimates.[16][17] It is crucial to select a model structure that is appropriate for the biological system and the experimental data.[17][18]

  • Correction for Natural Abundance: It is essential to correct for the natural abundance of 13C to accurately interpret labeling data. Simply subtracting the measured mass distribution of an unlabeled metabolite from the labeled one is not a valid method.[9]

Experimental Protocols

Protocol 1: General Workflow for this compound Metabolic Labeling in Cell Culture

This protocol provides a general workflow for a this compound labeling experiment. Optimization of parameters such as tracer concentration and incubation time is recommended for each specific cell line and experimental condition.

General Experimental Workflow

G General Workflow for 13C Labeling Start Start Cell_Culture Cell Seeding & Growth (to 70-80% confluency) Start->Cell_Culture Labeling Incubate with this compound Medium Cell_Culture->Labeling Quench Quench Metabolism (e.g., with cold PBS) Labeling->Quench Extraction Metabolite Extraction (e.g., with 80% methanol) Quench->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Flux Analysis Analysis->Data_Processing End End Data_Processing->End

Caption: A generalized workflow for a this compound labeling experiment.

  • Cell Culture: Plate cells at the desired density and allow them to reach 70-80% confluency.[10]

  • Labeling Medium Preparation: Prepare the cell culture medium containing this compound at the desired concentration. The optimal concentration should be determined empirically.

  • Labeling: Replace the standard medium with the labeling medium and incubate for a predetermined duration to achieve isotopic steady state.[1]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.[1]

    • Scrape the cells and collect the cell lysate.

    • Incubate at -20°C for 1 hour to precipitate proteins.[19]

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[19]

    • Collect the supernatant containing the metabolites.[19]

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[10][19]

    • For LC-MS, reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).[10][19]

    • For GC-MS, derivatization is necessary. A common method involves adding anhydrous pyridine and BSTFA, followed by heating.[19]

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of target metabolites.

  • Data Analysis: Correct the raw data for natural 13C abundance and perform metabolic flux analysis using appropriate software and models.

Data Presentation

Table 1: Performance Comparison of Common 13C Tracers

TracerPrimary Metabolic Pathways TargetedAdvantagesLimitations
This compound TCA Cycle (latter half), Electron Transport Chain (Complex II)High precision for fluxes through succinate dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction.[1]Less informative for glycolysis, PPP, and anaplerotic pathways from glucose or glutamine.[1]
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolytic and PPP fluxes.[1][6]Less effective for resolving TCA cycle fluxes compared to glutamine tracers.[7]
[U-¹³C₅]Glutamine TCA Cycle (anaplerosis), Reductive CarboxylationPreferred for studying anaplerosis and the initial stages of the TCA cycle.[1][6]Does not provide information on glucose metabolism pathways.
[1-¹³C]glucose & [U-¹³C]glucose mixture Upper central metabolism (Glycolysis, PPP)Performs well for estimating fluxes in the upper part of central metabolism.Poor estimation of TCA cycle flux and anaerobic reactions.[20]

Table 2: Key Experimental Parameters and Considerations

ParameterRecommended RangeRationale and Potential Issues
Cell Confluency 70-80%Too low: Insufficient cell number for detection. Too high: Altered metabolism due to contact inhibition.[10]
Incubation Time 1 - 24 hours (empirically determined)Too short: Incomplete labeling. Too long: Isotope dilution or cell stress.[10]
Tracer Concentration Varies by cell type and experimental goalsMust be optimized to ensure sufficient labeling without causing toxicity or altering normal metabolism.
Sample Amount for MS 1-10 mg of biological material (for NMR)Higher concentration generally leads to better signal-to-noise, especially for less sensitive nuclei like 13C.[21] For MS, as few as one million cells can be sufficient.[7]

References

correcting for isotopic impurity in Butanedioic acid-13C2 tracer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotopic tracer analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully implementing experiments using stable isotope tracers.

Topic: Correcting for Isotopic Impurity in Butanedioic Acid-13C2 Tracer

This guide provides detailed information on how to correct for the natural abundance of isotopes and the isotopic impurity of the tracer when using this compound (also known as succinic acid-13C2) in metabolic research. Accurate correction is critical for obtaining reliable data in metabolic flux analysis (MFA) and other tracer-based studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for isotopic impurities when using this compound?

A1: Correction for isotopic impurities is essential for two primary reasons:

  • Natural Isotopic Abundance: Carbon, in its natural state, is composed of approximately 98.9% ¹²C and 1.1% ¹³C. This means that even in unlabeled butanedioic acid, there will be a small percentage of molecules that contain one or more ¹³C atoms (M+1, M+2, etc.). This natural abundance can be mistaken for incorporation of the ¹³C₂ tracer, leading to an overestimation of labeling.

  • Tracer Impurity: The this compound tracer itself is not 100% pure. Commercially available tracers typically have an isotopic purity of around 99 atom % ¹³C.[1][2][3] This means that a small fraction of the tracer will be unlabeled (¹²C at the labeled positions) or contain only one ¹³C atom. This impurity can lead to an underestimation of the true isotopic enrichment if not accounted for.

Q2: What information is required to perform an accurate correction?

A2: To accurately correct for isotopic impurities, you will need the following information:

  • The exact molecular formula of the analyte being measured. This includes the underivatized butanedioic acid and any derivatized forms used for analysis (e.g., by GC-MS).

  • The measured mass isotopomer distribution (MID) of your analyte. This is the raw data obtained from the mass spectrometer.

  • The precise isotopic purity of the this compound tracer. This information is typically provided by the manufacturer on the certificate of analysis.

Q3: What are common derivatization methods for butanedioic acid for GC-MS analysis, and how do they affect the correction?

A3: Butanedioic acid is a polar molecule and often requires derivatization to increase its volatility for GC-MS analysis. Common methods include:

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups. The resulting di-TMS-succinate has the molecular formula C₁₀H₂₂O₄Si₂.

  • Esterification: Reacting with an alcohol (e.g., methanol) in the presence of a catalyst to form a diester (e.g., dimethyl succinate).

The addition of these derivatizing agents introduces more atoms (C, H, Si, O) into the molecule, each with its own natural isotopic abundance. Therefore, the molecular formula of the derivatized molecule must be used for the natural abundance correction calculations.

Q4: My corrected data shows negative abundance for some isotopologues. What does this mean?

A4: Negative abundance values after correction are a common issue and can indicate several problems:

  • Incorrect Molecular Formula: Double-check that the molecular formula used for the correction (including derivatization agents) is accurate.

  • Low Signal-to-Noise Ratio: Poor quality raw data with high background noise can lead to inaccurate measurement of isotopologue intensities.

  • Incorrect Isotopic Purity of the Tracer: The stated purity of the tracer may not be accurate.

  • Contamination: Contamination with an unlabeled source of butanedioic acid can distort the measured MIDs.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low ¹³C enrichment in target metabolites Poor cellular uptake of succinate: Some cell types may have limited transport mechanisms for dicarboxylic acids.[4]- Verify the expression of succinate transporters (e.g., NaCT) in your cell line. - Increase the concentration of the tracer in the medium. - Extend the labeling time.
Metabolic compartmentalization: The labeled succinate may not be readily entering the mitochondria where the TCA cycle occurs.- Consider using cell permeabilization techniques, though this can introduce other artifacts. - Analyze the labeling patterns of cytosolic and mitochondrial metabolites separately if possible.
Inaccurate Mass Isotopomer Distributions (MIDs) Poor mass spectrometer resolution: Inability to resolve overlapping isotopic peaks.- Use a high-resolution mass spectrometer to accurately distinguish between different isotopologues.
Incorrect peak integration: Inaccurate quantification of peak areas for each isotopologue.- Manually inspect and correct the integration of all isotopologue peaks. - Use software specifically designed for isotopologue analysis.
Large variability between biological replicates Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition.- Standardize cell seeding density and ensure cells are in the same growth phase at the start of the experiment. - Use a consistent batch of culture medium.
Variable labeling times: Inconsistent incubation times with the tracer.- Precisely control the timing of tracer addition and metabolite extraction.
Unexpected labeling patterns Succinate as a signaling molecule: Succinate can activate signaling pathways (e.g., through its receptor SUCNR1) that may alter cellular metabolism.[5][6][7]- Be aware of the potential signaling effects of succinate and interpret the data in this context. - Consider using SUCNR1 inhibitors to dissect metabolic versus signaling effects.
Contribution from other carbon sources: Unlabeled carbon sources in the medium can dilute the isotopic enrichment.- Use a defined medium with known concentrations of all carbon sources. - Account for the contribution of other substrates in your metabolic flux model.

Data Presentation

Table 1: Molecular Formulas for Butanedioic Acid and its Derivatives
Compound Isotopic Label Molecular Formula
Butanedioic acidUnlabeledC₄H₆O₄
Butanedioic acid-1,4-¹³C₂¹³C₂¹³C₂C₂H₆O₄
Butanedioic acid-2,3-¹³C₂¹³C₂C₂¹³C₂H₆O₄
Di-TMS-butanedioic acidUnlabeledC₁₀H₂₂O₄Si₂
Di-TMS-butanedioic acid-1,4-¹³C₂¹³C₂¹³C₂C₈H₂₂O₄Si₂
Di-TMS-butanedioic acid-2,3-¹³C₂¹³C₂C₈¹³C₂H₂₂O₄Si₂
Table 2: Example of Mass Isotopomer Distribution (MID) Correction

This table illustrates the correction of a hypothetical raw MID for the di-TMS derivative of Butanedioic acid-1,4-¹³C₂. The correction accounts for the natural abundance of all elements in the derivatized molecule and an assumed tracer purity of 99%.

Mass Isotopologue Raw Abundance (%) Corrected Abundance (%)
M+05.00.0
M+110.00.0
M+280.095.0
M+34.04.0
M+41.01.0

Note: This is an illustrative example. Actual values will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: ¹³C-Succinate Tracing in Cultured Cancer Cells

This protocol outlines a general procedure for a ¹³C metabolic flux analysis experiment using this compound.[5][8][9]

  • Cell Culture and Labeling:

    • Culture cancer cells to the desired confluence (typically 80-90%) in standard culture medium.

    • To initiate labeling, replace the standard medium with a labeling medium containing a defined concentration of this compound (e.g., 5 mM). The optimal concentration and labeling duration should be determined empirically for each cell line to achieve isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried extract by adding a silylating agent such as BSTFA and incubate at a suitable temperature (e.g., 70°C) for a defined period (e.g., 1 hour).

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system to determine the mass isotopologue distributions of butanedioic acid and other TCA cycle intermediates.

  • Data Analysis:

    • Correct the raw mass isotopomer distributions for the natural abundance of all elements in the derivatized molecule and for the isotopic purity of the tracer using appropriate software (e.g., IsoCor, IsoCorrectoR).

    • Use the corrected MIDs as input for metabolic flux analysis software to calculate intracellular fluxes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture labeling 2. 13C-Succinate Labeling cell_culture->labeling extraction 3. Metabolite Extraction labeling->extraction derivatization 4. Derivatization (for GC-MS) extraction->derivatization ms_analysis 5. Mass Spectrometry derivatization->ms_analysis raw_data 6. Raw MID Data ms_analysis->raw_data correction 7. Isotopic Correction raw_data->correction mfa 8. Metabolic Flux Analysis correction->mfa

Caption: Experimental workflow for ¹³C-succinate tracer analysis.

correction_logic cluster_inputs Correction Inputs raw_mid Raw Mass Isotopomer Distribution (MID) correction_algorithm Correction Algorithm (e.g., matrix-based) raw_mid->correction_algorithm molecular_formula Molecular Formula (including derivatization) molecular_formula->correction_algorithm tracer_purity Tracer Isotopic Purity tracer_purity->correction_algorithm corrected_mid Corrected MID correction_algorithm->corrected_mid

Caption: Logical flow for isotopic impurity correction.

tca_cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->AlphaKG

References

Technical Support Center: Quenching Metabolism for ¹³C Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the critical quenching step of ¹³C tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The fundamental goal of quenching is to instantaneously and completely halt all enzymatic activity within a biological sample.[1][2][3] This critical step ensures that the measured metabolite levels and their ¹³C labeling patterns represent a true snapshot of the metabolic state at the precise moment of sampling.[1][3] Given that many metabolites have turnover rates on the order of seconds, failure to achieve rapid and effective quenching can lead to significant alterations in metabolite concentrations and isotopic enrichment, thereby compromising the experimental results.[1][4][5]

Q2: What are the most common challenges encountered during metabolic quenching?

A2: Researchers frequently face two primary challenges during metabolic quenching:

  • Metabolite Leakage: Damage to the cell membrane during quenching can cause intracellular metabolites to leak out, leading to an underestimation of their intracellular concentrations.[1][2][6] This is often caused by inappropriate solvent choice (e.g., 100% methanol), osmotic shock, or extreme temperatures.[2]

  • Incomplete Quenching: Failure to stop all enzymatic activity can allow metabolic pathways to continue, altering the isotopic labeling patterns of metabolites and providing a distorted view of metabolic fluxes.[1][7][8] This can result from insufficiently cold quenching solutions or a slow quenching process.[3][6]

Q3: What are the most widely used quenching methods?

A3: The most common methods for quenching metabolism involve rapid temperature reduction, often in combination with organic solvents. These include:

  • Cold Solvent Quenching: This involves rapidly mixing the cells with a pre-chilled solvent, such as 60-80% methanol, at temperatures between -20°C and -80°C.[3]

  • Liquid Nitrogen (LN₂) Flash-Freezing: This method provides the most rapid temperature drop by directly immersing the sample in liquid nitrogen.[3][9][10]

  • Cold Isotonic Saline: Using an ice-cold saline solution can help to rapidly lower the temperature while minimizing osmotic stress on the cells.[11]

Q4: How do I choose the best quenching method for my specific cell type?

A4: The optimal quenching method is highly dependent on the cell type.

  • Adherent Cells: It is generally recommended to aspirate the medium and add a pre-chilled quenching solution directly to the culture dish.[6] An alternative and highly effective method is to snap-freeze the entire dish in liquid nitrogen.[1][3][6] Using a cell scraper to detach cells before quenching is generally preferred over trypsinization, which can damage cell membranes and lead to metabolite leakage.[9]

  • Suspension Cells: The best practice is rapid filtration to separate the cells from the medium, immediately followed by immersing the filter containing the cells into a cold quenching solution.[1][6][12] This is generally superior to centrifugation, which can be slow and may alter the cells' metabolic state.[4][6]

  • Microorganisms: Different microorganisms can have varied responses to quenching solutions. For example, while cold methanol is a standard method, some studies have shown it can cause significant leakage in certain bacteria and yeast strains.[11][13] Therefore, it is crucial to validate the quenching protocol for each specific microorganism.[14]

Q5: Can I wash my cells to remove extracellular metabolites before quenching?

A5: Yes, a quick wash step is often recommended, especially for adherent cells, to remove residual medium that can interfere with downstream analysis.[1][2] An ice-cold 0.9% NaCl solution is a common choice for this wash.[1] However, the wash step must be performed very quickly to minimize any metabolic changes.[1][4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem 1: Low or no detectable ¹³C-labeled metabolites in the final extract.

  • Possible Cause: Inefficient Quenching.

    • Solution: Ensure your quenching solution is at the appropriate low temperature (e.g., -40°C to -80°C) before adding it to the cells.[6] For adherent cells, minimize the time between removing the culture medium and adding the quenching solution. For suspension cultures, fast filtration is recommended over slower methods like pelleting.[1][6]

  • Possible Cause: Metabolite Leakage.

    • Solution: Avoid using 100% methanol as a quenching solution, as it is known to cause cell lysis.[6][9] An aqueous methanol solution (e.g., 60-80%) is generally a safer choice.[15][16] Also, ensure the quenching solution is isotonic to the cells to prevent osmotic shock.[2]

  • Possible Cause: Suboptimal Extraction.

    • Solution: The choice of extraction solvent can significantly impact the recovery of different classes of metabolites. A commonly used and effective solvent mixture is methanol:chloroform.[6]

  • Possible Cause: Sample Degradation.

    • Solution: Keep samples on dry ice or at -80°C throughout the entire workflow to prevent metabolite degradation.[6][17] It is also important to minimize the time between quenching, extraction, and analysis and to avoid repeated freeze-thaw cycles.[6]

Problem 2: High variability between replicate samples.

  • Possible Cause: Inconsistent Quenching Time.

    • Solution: Even minor variations in the timing of the quenching step can lead to significant differences in metabolite profiles, particularly for metabolites with high turnover rates.[6] Standardize your quenching protocol to ensure each sample is treated identically. When processing samples manually, it is best to work with one sample at a time to maintain consistency.[6]

  • Possible Cause: Incomplete Cell Lysis.

    • Solution: If cells are not completely lysed during the extraction step, the yield of intracellular metabolites will be inconsistent. Ensure vigorous and consistent vortexing or sonication after adding the extraction solvent. For tissues, mechanical homogenization is crucial.[6][9]

  • Possible Cause: Inconsistent Phase Separation (for Liquid-Liquid Extraction).

    • Solution: Inconsistent separation of the polar and non-polar phases during liquid-liquid extraction will lead to variable recovery of metabolites. Ensure complete phase separation before collecting the desired layer.

Problem 3: ¹³C labeling patterns suggest continued metabolic activity after quenching.

  • Possible Cause: Incomplete Enzyme Inactivation.

    • Solution: While extreme cold slows down enzymatic reactions, it may not completely denature all enzymes.[3] Quenching with a solvent that contains an acid, such as 0.1 M formic acid, can help to irreversibly denature enzymes and completely halt metabolic activity.[3][4]

  • Possible Cause: Insufficiently Cold or Slow Quenching.

    • Solution: For suspension cultures, mixing the cell suspension with a partially frozen methanol slurry or using rapid filtration followed by immersion in 100% cold (-80°C) methanol are highly effective methods.[12] For adherent cells, direct quenching with liquid nitrogen is a reliable option.[3]

Quantitative Data Summary

The choice of quenching solution can significantly impact metabolite recovery and leakage. The following tables summarize findings from various studies.

Table 1: Comparison of Quenching Solutions for Lactobacillus plantarum

Quenching Solution (at -40°C)ATP Leakage (%)
60% Methanol12.5 ± 0.5
60% Methanol + 70 mM HEPES2.5 ± 0.9
60% Methanol + 0.85% (w/v) NaCl>10% (implied)
60% Methanol + 0.85% (w/v) Ammonium Carbonate<10% (implied)

Data adapted from a study on Lactobacillus plantarum, where ATP leakage was used as an indicator of cell lysis.[15]

Table 2: Metabolite Recovery in Penicillium chrysogenum with Different Quenching Solutions

Quenching SolutionAverage Metabolite Recovery (%)
-25°C 40% (v/v) Aqueous Methanol95.7 ± 1.1
-40°C 60% (v/v) Aqueous Methanol84.3 ± 3.1
-40°C Pure Methanol49.8 ± 6.6

Data from a study optimizing cold aqueous methanol quenching for P. chrysogenum.[14]

Table 3: Comparison of Quenching Methods for Synechocystis sp. PCC 6803

Quenching MethodQuenching EfficiencyMetabolite Loss
Rapid Filtration + 100% Cold (-80°C) MethanolHighestMinimal
Mixing with 30% Methanol Slurry (-24°C)Slightly Less EffectiveMinimal
Mixing with Saline Ice Slurry (~0°C)Less EffectiveNot specified
Mixing with 60% Cold (-65°C) MethanolNot specifiedSignificant

Based on a ¹³C-isotope-assisted assessment of metabolic quenching.[12]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is adapted for in vitro cell culture experiments using adherent cells grown in multi-well plates.[1]

  • Culture and Labeling: Seed cells in culture plates and grow to the desired confluency. Replace the standard medium with the ¹³C-labeled medium and incubate for the desired time.

  • Quenching:

    • Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the plate.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with an ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Metabolite Extraction:

    • Incubate the plate at -80°C for at least 15 minutes to ensure complete inactivation of enzymes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Proceed with your downstream metabolite extraction protocol (e.g., addition of chloroform and water for phase separation).

Protocol 2: Fast Filtration and Quenching for Suspension Cells

This protocol is designed for the rapid quenching of metabolism in suspension cell cultures.[1][12]

  • Preparation: Pre-chill a 50 mL centrifuge tube containing the desired volume of quenching solution (e.g., 100% methanol) to -80°C.

  • Filtration:

    • Set up a vacuum filtration apparatus with a filter of an appropriate pore size.

    • Quickly transfer a known volume of the cell suspension to the filtration unit and apply the vacuum.

    • Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution. This wash step should be as brief as possible.

  • Quenching:

    • Using forceps, quickly transfer the filter with the cell biomass into the pre-chilled centrifuge tube containing the quenching solution. Ensure the filter is fully submerged.

  • Metabolite Extraction:

    • Vortex the tube vigorously to dislodge the cells from the filter.

    • Incubate at -20°C for at least 30 minutes to ensure complete extraction and protein precipitation.

    • Proceed with downstream processing.

Visualizations

QuenchingWorkflow_Adherent Workflow for Quenching Adherent Cells cluster_culture Cell Culture & Labeling cluster_quenching Quenching cluster_extraction Metabolite Extraction start Grow Adherent Cells labeling Incubate with 13C Tracer start->labeling aspirate Aspirate Medium labeling->aspirate wash Quick Wash (Cold Saline) aspirate->wash add_quench Add Cold Quenching Solution (-80°C Methanol) wash->add_quench scrape Scrape Cells add_quench->scrape collect Collect Lysate scrape->collect process Downstream Processing collect->process

Caption: Workflow for Quenching Adherent Cells.

QuenchingWorkflow_Suspension Workflow for Quenching Suspension Cells cluster_culture Cell Culture & Labeling cluster_separation Cell Separation cluster_quenching Quenching cluster_extraction Metabolite Extraction start Grow Suspension Cells labeling Incubate with 13C Tracer start->labeling filtration Rapid Vacuum Filtration labeling->filtration wash Quick Wash on Filter (Cold Saline) filtration->wash transfer Transfer Filter to Cold Quenching Solution wash->transfer vortex Vortex to Dislodge Cells transfer->vortex incubate Incubate (-20°C) vortex->incubate process Downstream Processing incubate->process

Caption: Workflow for Quenching Suspension Cells.

Troubleshooting_Leakage Troubleshooting Metabolite Leakage cluster_leakage Addressing Leakage cluster_quenching Improving Quenching problem Low Metabolite Signal cause1 Metabolite Leakage? problem->cause1 cause2 Incomplete Quenching? problem->cause2 solution1a Avoid 100% Methanol cause1->solution1a solution1b Use Isotonic Solution cause1->solution1b solution1c Minimize Exposure Time cause1->solution1c solution2a Ensure -40°C to -80°C cause2->solution2a solution2b Use Rapid Method (e.g., Filtration, LN2) cause2->solution2b solution2c Consider Acidic Quench cause2->solution2c

Caption: Troubleshooting Metabolite Leakage.

References

Technical Support Center: Optimizing Metabolite Extraction for Butanedioic Acid-13C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Butanedioic acid-13C2 for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is the importance of quenching in this compound analysis, and which method is optimal?

A1: Quenching is a critical first step to halt all enzymatic activity, ensuring that the metabolic state of the cells or tissue is preserved at the moment of collection.[1] An ideal quenching solvent rapidly inactivates enzymes without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites.[1] Commonly used methods include the addition of a low-temperature organic solvent (e.g., cold methanol), a low-temperature isotonic solution (e.g., 0.9% saline), or rapid freezing with liquid nitrogen.[1][2] For adherent mammalian cells, a recommended approach involves quickly washing the cells with pre-warmed phosphate-buffered saline (PBS), followed by immediate flash-freezing with liquid nitrogen.[2] For suspension cultures, adding an excess volume of ice-cold saline can rapidly lower the temperature and dilute extracellular metabolites.[2]

Q2: I am observing low recovery of this compound in my samples. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors throughout the extraction process. Key areas to troubleshoot include:

  • Metabolite Leakage: The use of 100% methanol as a quenching solvent can cause significant leakage of metabolites.[3] It is advisable to use an aqueous methanol solution (e.g., 60-80%) or an isotonic solution to maintain cell integrity.[4][5]

  • Incomplete Extraction: A single extraction step may not be sufficient. To maximize yield, consider repeated homogenization of cell samples or sequential extractions.[1][6]

  • Protein Precipitation Issues: Inadequate protein precipitation can lead to co-precipitation of your target metabolite. Ensure incubation at -20°C for at least one hour after adding the extraction solvent to facilitate complete protein precipitation.[4]

  • Degradation During Storage or Processing: Repeated freeze-thaw cycles can degrade metabolites.[1] It is crucial to process samples quickly and store them at -80°C.

Q3: Can I use the same extraction protocol for both LC-MS/MS and GC-MS analysis of this compound?

A3: While the initial extraction steps are similar, the sample preparation for GC-MS requires an additional derivatization step to make the non-volatile butanedioic acid amenable to gas chromatography.[4] A common method is silylation using reagents like BSTFA.[4] It is critical to ensure the sample extract is completely dry before derivatization, as water will interfere with the reaction.[4] For LC-MS/MS analysis, the dried extract is typically reconstituted in the initial mobile phase.[4]

Q4: How do I choose the best internal standard for my this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte that is not expected to be present in the sample. For the analysis of this compound, a deuterated version such as Succinic acid-d4 is a suitable internal standard.[4] This allows for accurate quantification by correcting for variations in extraction efficiency and instrument response.

Q5: What are the key signaling pathways involving Butanedioic Acid (Succinate)?

A5: Succinate is not only a metabolic intermediate in the TCA cycle but also a crucial signaling molecule.[4] When accumulated, particularly under conditions like inflammation or ischemia, succinate can be transported to the cytosol and extracellular space.[4] In the cytosol, it inhibits prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and promoting a pro-inflammatory response.[4] Extracellularly, succinate acts as a ligand for the G-protein coupled receptor SUCNR1 (GPR91), activating downstream signaling pathways that modulate immune cell activity.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Significant loss of intracellular metabolites Cell membrane damage from quenching solvent or osmotic shock.Avoid using 100% methanol for quenching. Test different concentrations of aqueous methanol (e.g., 60%, 80%). Use an isotonic quenching solution like 0.9% sterile saline to maintain cellular integrity.[2][3]
Poor peak shape or retention in LC-MS analysis Suboptimal chromatography conditions.Organic acids like succinic acid can be challenging to retain on standard reversed-phase columns. Use a C18 column designed for aqueous mobile phases.[7]
Low signal intensity or no peak detected Incomplete derivatization (for GC-MS).Ensure the sample extract is completely dry before adding the derivatization agent, as water interferes with the reaction. Use a sufficient volume of derivatization reagent and optimize the reaction time and temperature (e.g., 70°C for 3-4 hours for BSTFA).[4]
High variability between replicate samples Inconsistent sample handling and extraction.Standardize all steps of the protocol, from cell harvesting and quenching to the final extraction. Ensure consistent timing for each step and precise volume measurements. Use a bead beater for tissue homogenization to ensure uniformity.[1][4]
Contamination from extracellular media Inadequate washing of cells.For adherent cells, perform a quick wash with pre-warmed PBS (<10 seconds). For suspension cells, rinse the cell pellet with a cold washing solution after initial harvesting.[2]

Experimental Protocols

Protocol 1: Metabolite Extraction from Tissue for LC-MS/MS Analysis

This protocol is adapted for the analysis of this compound from tissue samples.

  • Tissue Collection and Quenching:

    • Administer this compound to the subject.

    • Harvest the tissue and immediately snap-freeze in liquid nitrogen to halt metabolic activity.[4]

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads.[4]

    • Add 400 µL of cold 80% methanol in water containing a known concentration of an internal standard (e.g., Succinic acid-d4).[4]

    • Homogenize using a bead beater, ensuring samples remain cold between cycles.[4]

  • Protein Precipitation and Extraction:

    • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.[4]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.[4]

    • Carefully transfer the supernatant to a new microcentrifuge tube.[4]

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a SpeedVac or under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

    • Vortex and centrifuge to pellet any insoluble debris.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Metabolite Extraction from Adherent Cells for LC-MS/MS Analysis

This protocol is optimized to minimize metabolite leakage from adherent mammalian cells.[2]

  • Cell Culture and Washing:

    • Grow adherent cells to the desired confluency.

    • Aspirate the culture medium completely.

    • Quickly wash the cells with pre-warmed (37°C) phosphate-buffered saline (PBS). This wash step should be as brief as possible (<10 seconds).[2]

    • Aspirate the PBS completely.

  • Quenching and Extraction:

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells.[2]

    • Add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol or 50% acetonitrile) directly to the frozen cells.[2][4]

    • Scrape the cells from the plate into the extraction solvent.[2]

    • Collect the cell lysate and proceed with protein precipitation, centrifugation, and drying as described in Protocol 1.

Visualizations

Caption: Key signaling pathways of succinate.

G cluster_workflow General Workflow for this compound Analysis Tissue_Collection Tissue/Cell Collection (Administer this compound) Snap_Freeze Snap Freeze in Liquid N2 Store at -80°C Tissue_Collection->Snap_Freeze Homogenization Tissue Homogenization / Cell Lysis (e.g., Bead Beating in Cold Solvent) Snap_Freeze->Homogenization Extraction Metabolite Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation (Separate Supernatant) Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Dry_Extract Dry Extract (SpeedVac or N2 Stream) Collect_Supernatant->Dry_Extract Reconstitute Reconstitute Sample Dry_Extract->Reconstitute Analysis Analysis Method Reconstitute->Analysis LC_MS LC-MS/MS Analysis Analysis->LC_MS Direct Derivatization Derivatization (e.g., with BSTFA) Analysis->Derivatization Indirect Data_Processing Data Processing & Quantification LC_MS->Data_Processing GC_MS GC-MS Analysis GC_MS->Data_Processing Derivatization->GC_MS

Caption: Experimental workflow from collection to analysis.

References

dealing with matrix effects in Butanedioic acid-13C2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of butanedioic acid-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as butanedioic acid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification.[2][4] In the case of this compound, which is often used as an internal standard, understanding and mitigating matrix effects is crucial for accurate measurement of the unlabeled butanedioic acid.

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[4] The complexity of biological matrices can cause significant variation in the ionization of your analyte, leading to inconsistent results between samples.[3] It is recommended to assess for matrix effects to confirm this as the root cause.

Q3: How can I determine if my assay is being affected by matrix effects?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of your analyte post-chromatographic separation while injecting a blank matrix extract.[4][5][6] Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution at the same concentration.[5][7] The ratio of these signals provides a quantitative measure of the matrix effect.

Q4: What is the most effective way to mitigate matrix effects when quantifying butanedioic acid?

A: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of endogenous butanedioic acid, is considered the gold standard for mitigating matrix effects.[1][8][9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects.[10] By using the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate and precise quantification.[1]

Q5: My laboratory doesn't have this compound. What are other strategies to reduce matrix effects?

A: While a SIL-IS is highly recommended, several other strategies can be employed to minimize matrix effects:

  • Sample Preparation:

    • Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.[4][6][11] However, this may compromise the sensitivity of the assay.

    • Protein Precipitation (PPT): A straightforward method to remove a large portion of proteins from biological samples.[11]

    • Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte into a solvent immiscible with the sample matrix.[11][12]

    • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples and concentrating the analyte.[11][12][13][14]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from co-eluting matrix components is crucial.[1][4][12] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.[5]

Quantitative Data Summary

The following tables summarize typical performance data for methods developed to quantify succinic acid (butanedioic acid) in biological matrices, highlighting the effectiveness of various strategies in mitigating matrix effects.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMatrixAnalyteMatrix Effect (%)Recovery (%)Reference
Protein PrecipitationPlasmaVarious Drugs-25 to +1585-105
Liquid-Liquid ExtractionPlasmaVarious Drugs-15 to +1070-95[11]
Solid-Phase ExtractionSerum, UrineSuccinic Acid< 9.1> 90[13][14]
HybridSPE-PhospholipidPlasmaCathinonesSignificantly Reduced> 90

Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in neat solution - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Table 2: Performance of LC-MS/MS Method for Succinic Acid using a 13C-labeled Internal Standard

ParameterResultReference
Linearity (r²)> 0.999[13][14]
Lower Limit of Quantification (LLOQ)1.0 µM[13][14]
Inter-day Precision (CV%)< 15[13]
Intra-day Precision (CV%)< 5[13]
Accuracy89-111%[13]

Experimental Protocols

Protocol 1: Quantification of Butanedioic Acid in Serum using LC-MS/MS with a this compound Internal Standard

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of butanedioic acid and this compound in LC-MS grade water.

    • Prepare a series of working standard solutions of butanedioic acid by serially diluting the primary stock solution.

    • Prepare a 1 µg/mL internal standard working solution by diluting the this compound primary stock solution.[8]

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add 10 µL of the 1 µg/mL this compound internal standard working solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.[8]

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A C18 column suitable for polar compounds.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient optimized to separate butanedioic acid from matrix interferences.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).[8]

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Butanedioic acid: Q1 117.0 -> Q3 73.0

        • This compound: Q1 119.0 -> Q3 74.0

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of butanedioic acid to this compound against the concentration of the standards.

    • Determine the concentration of butanedioic acid in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Prepare Standards & IS sample_prep Sample Aliquoting & IS Spiking ppt Protein Precipitation sample_prep->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon filt Filtration recon->filt lc LC Separation filt->lc ms MS/MS Detection (MRM) lc->ms integ Peak Integration ms->integ calib Calibration Curve Generation integ->calib quant Quantification calib->quant

Caption: A typical experimental workflow for butanedioic acid quantification.

matrix_effect_logic cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start: Inaccurate Quantification check_me Assess for Matrix Effects? start->check_me post_column Post-Column Infusion check_me->post_column Qualitative post_spike Post-Extraction Spike check_me->post_spike Quantitative sil_is Use Stable Isotope-Labeled Internal Standard (Best Practice) post_column->sil_is sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) post_column->sample_prep chrom Improve Chromatographic Separation post_column->chrom matrix_match Use Matrix-Matched Calibrators post_column->matrix_match post_spike->sil_is post_spike->sample_prep post_spike->chrom post_spike->matrix_match end End: Accurate & Reproducible Quantification sil_is->end sample_prep->end chrom->end matrix_match->end

Caption: A decision-making workflow for addressing matrix effects.

References

Validation & Comparative

Validating Metabolic Flux Models with Butanedioic Acid-13C2 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating metabolic flux models using ¹³C-labeled butanedioic acid (succinate). We offer an objective comparison with alternative tracers and present detailed experimental protocols and data interpretation strategies to enhance the robustness of your metabolic flux analysis (MFA).

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1][2][3] The method involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[1][4] By measuring the resulting mass isotopomer distributions (MIDs) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and the relative flux through each.[1][2][4] This information is then used to refine and validate computational models of metabolism.[5]

Butanedioic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, serves as a crucial tracer for probing central carbon metabolism.[6] Using ¹³C₂-Butanedioic acid allows for the precise tracking of carbon atoms as they traverse the TCA cycle and connected pathways.

Tracer Selection: ¹³C₂-Butanedioic Acid vs. Alternatives

The choice of isotopic tracer is a critical decision that directly influences the accuracy and precision of flux estimations.[3][4] Different tracers provide distinct labeling patterns that can better resolve fluxes in specific pathways.[4] While ¹³C-labeled glucose and glutamine are commonly used, ¹³C-Butanedioic acid offers unique advantages for studying the TCA cycle and related anaplerotic and cataplerotic reactions.

TracerPrimary Metabolic Entry PointKey Pathways InterrogatedAdvantages
[U-¹³C]-Glucose GlycolysisGlycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via Acetyl-CoA)Provides a global view of central carbon metabolism.[7]
[U-¹³C]-Glutamine TCA Cycle (via α-ketoglutarate)TCA Cycle, Glutaminolysis, Reductive CarboxylationExcellent for studying cancer cell metabolism and nitrogen metabolism.[7]
¹³C₂-Butanedioic Acid TCA Cycle (as Succinate)TCA Cycle, Anaplerosis, Cataplerosis, Electron Transport ChainDirectly probes the second span of the TCA cycle, useful for studying mitochondrial function and diseases with perturbed TCA cycles.[8]
[1,2-¹³C₂]-Glucose GlycolysisGlycolysis, Pentose Phosphate PathwayOffers superior precision for estimating fluxes in glycolysis and the PPP compared to singly labeled glucose.[3]

Experimental Protocol for ¹³C₂-Butanedioic Acid Labeling

This section outlines a detailed methodology for conducting a typical ¹³C labeling experiment to validate a metabolic flux model.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure metabolic and isotopic steady state.[3]

  • Introduce the ¹³C tracer by switching the cells to a medium containing ¹³C₂-Butanedioic acid. The concentration should be sufficient to achieve significant labeling.

  • Continue the culture for a defined period to allow for the incorporation of the label into downstream metabolites and to reach an isotopic steady state.

2. Rapid Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by immersing the culture plates in liquid nitrogen or using a cold quenching solution.

  • Extract metabolites using a cold solvent system, such as 80% methanol.[3]

3. Sample Preparation and Analysis:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites are often derivatized to increase their volatility.[3]

  • Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

4. Data Analysis and Flux Calculation:

  • Correct the measured MIDs for the natural abundance of ¹³C.[3]

  • Use computational software (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular fluxes by fitting the experimental MIDs to the metabolic model.[3] This is an iterative process that minimizes the difference between the simulated and measured labeling patterns.[3][5]

  • Perform a statistical analysis, such as a chi-square (χ²) goodness-of-fit test, to assess the consistency between the model and the experimental data.[5][9]

Data Presentation and Interpretation

Quantitative data from ¹³C-MFA should be summarized in clearly structured tables for easy comparison. The following table shows a hypothetical example of mass isotopomer distributions for key TCA cycle intermediates after labeling with ¹³C₂-Butanedioic Acid.

MetaboliteM+0M+1M+2M+3M+4
Fumarate 10%5%80%3%2%
Malate 12%6%78%2%2%
Aspartate 15%7%75%2%1%
Citrate 30%10%50%5%5%
  • M+0 represents the fraction of the metabolite with no ¹³C atoms.

  • M+1 , M+2 , etc., represent the fractions with one, two, or more ¹³C atoms, respectively.

  • The high abundance of M+2 in Fumarate and Malate is expected, as they are direct downstream products of Succinate in the TCA cycle.

  • The labeling pattern of Citrate can reveal information about the rate of the TCA cycle and the contribution of other carbon sources.

Visualizing Metabolic Pathways and Workflows

TCA Cycle with Butanedioic Acid Entry

TCA_Cycle cluster_TCA TCA Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate α-Ketoglutarate SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Butanedioic_Acid ¹³C₂-Butanedioic Acid (Succinate) Butanedioic_Acid->Succinate

Caption: Entry of ¹³C₂-Butanedioic Acid into the TCA Cycle.

Experimental Workflow for ¹³C-MFA

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. ¹³C₂-Butanedioic Acid Labeling Cell_Culture->Isotope_Labeling Quenching 3. Rapid Quenching Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. LC-MS/GC-MS Analysis Extraction->MS_Analysis Data_Processing 6. Data Processing (MID Calculation) MS_Analysis->Data_Processing

Caption: Workflow for a ¹³C Metabolic Flux Analysis experiment.

Model Validation Logic

Model_Validation Metabolic_Model Initial Metabolic Network Model Flux_Simulation Simulate ¹³C Labeling Patterns Metabolic_Model->Flux_Simulation Comparison Compare Simulated vs. Experimental MIDs Flux_Simulation->Comparison Goodness_of_Fit Goodness-of-Fit Test (e.g., Chi-Square) Comparison->Goodness_of_Fit Model_Refinement Refine Model (Adjust Fluxes/Reactions) Goodness_of_Fit->Model_Refinement Poor Fit Validated_Model Validated Flux Model Goodness_of_Fit->Validated_Model Good Fit Model_Refinement->Flux_Simulation

Caption: Iterative process for metabolic flux model validation.

Conclusion

Validating metabolic flux models with ¹³C₂-Butanedioic acid provides a focused and powerful approach to understanding central carbon metabolism, particularly the TCA cycle. By combining rigorous experimental design, precise analytical measurements, and robust statistical analysis, researchers can generate high-confidence flux maps. This guide provides the foundational knowledge and protocols to effectively utilize ¹³C₂-Butanedioic acid as a tracer, ultimately leading to more accurate and insightful metabolic models for applications in biotechnology and drug development.

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Butanedioic Acid-13C2 and Butanedioic Acid-13C4 as Metabolic Tracers

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling the precise tracing of atoms through complex biochemical pathways. Butanedioic acid, also known as succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and has emerged as a critical signaling molecule in various physiological and pathological states, including inflammation and cancer.[1] When labeled with carbon-13 (¹³C), butanedioic acid becomes a powerful tool for metabolic flux analysis (MFA). This guide provides a comparative analysis of two common isotopologues, Butanedioic acid-¹³C₂ and Butanedioic acid-¹³C₄, to aid researchers in selecting the appropriate tracer for their experimental needs.

Comparative Analysis of Isotopic Tracers

The choice of a ¹³C-labeled tracer is a critical step in designing informative metabolic flux analysis experiments, as it significantly influences the precision and accuracy of the resulting flux estimations. While tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine provide a broad overview of central carbon metabolism, ¹³C-labeled butanedioic acid offers a more targeted approach for investigating the TCA cycle.

Butanedioic acid-¹³C₂ is particularly well-suited for studying the latter half of the TCA cycle with high precision, offering detailed insights into the fluxes through succinate dehydrogenase and fumarase.[2] This makes it an excellent choice for investigating mitochondrial dysfunction and specific enzyme deficiencies.[2]

Butanedioic acid-¹³C₄ , being uniformly labeled, allows for the tracking of the entire succinate carbon backbone. This can be advantageous for understanding the overall contribution of exogenous succinate to the TCA cycle and its downstream metabolites. A study on the pharmacokinetics of ¹³C₄-succinic acid in mice demonstrated its rapid absorption and distribution to various tissues, with the highest concentrations found in the liver.[3]

The selection between these two tracers will depend on the specific research question. For resolving fluxes around the point of entry of succinate into the TCA cycle, the ¹³C₂ tracer may provide more precise data. For tracking the overall fate of the succinate molecule, the ¹³C₄ tracer is a suitable option.

Data Presentation

The following table summarizes the key characteristics and optimal applications of Butanedioic acid-¹³C₂ and Butanedioic acid-¹³C₄ as metabolic tracers.

FeatureButanedioic acid-¹³C₂Butanedioic acid-¹³C₄
Labeling Pattern Specifically labeled at two carbon positions (e.g., C1, C2 or C2, C3)Uniformly labeled at all four carbon positions
Primary Application High-precision flux analysis of the latter half of the TCA cycle (succinate dehydrogenase, fumarase)Tracing the overall metabolic fate of the succinate carbon backbone
Strengths - Provides detailed information on specific enzymatic steps.[2]- Excellent for studying mitochondrial dysfunction.[2]- Allows for tracking of the entire molecule through various pathways.- Useful for pharmacokinetic and tissue distribution studies.[3]
Limitations Less informative for pathways upstream of succinate in the TCA cycle.[2]May provide less resolution for specific enzyme activities compared to partially labeled tracers.
Typical Research Areas Oncology, Immunology, Metabolic Diseases.[2]Pharmacokinetics, Whole-body metabolism studies

Experimental Protocols

A successful ¹³C tracer study involves careful planning and execution from cell culture to data analysis. Below is a general protocol that can be adapted for studies using either Butanedioic acid-¹³C₂ or Butanedioic acid-¹³C₄.

I. Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled butanedioic acid at a concentration relevant to the biological system being studied. Ensure the medium is otherwise identical to the normal growth medium.

  • Labeling: When cells reach the desired confluency, replace the normal growth medium with the ¹³C-labeling medium. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state. This should be determined empirically, but a common starting point is to culture for at least one to two cell doubling times.

II. Metabolite Extraction

  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the metabolites. For robust results, it is advisable to perform a second extraction on the pellet.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

III. Mass Spectrometry Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate chromatography system (e.g., liquid chromatography or gas chromatography).

  • Data Acquisition: Acquire data in a full scan mode to capture the mass isotopologue distributions of the metabolites of interest.

IV. Data Analysis

  • Data Processing: Process the raw mass spectrometry data to identify peaks corresponding to the metabolites of interest and their isotopologues.

  • Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of ¹³C.

  • Metabolic Flux Analysis: Use the corrected isotopologue distributions to calculate metabolic fluxes using specialized software packages.

Mandatory Visualization

Succinate Signaling Pathway

succinate_signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 Activates Cytosolic Succinate Cytosolic Succinate Cytosolic Succinate->Extracellular Succinate Transport PHDs PHDs Cytosolic Succinate->PHDs Inhibits HIF-1α HIF-1α PHDs->HIF-1α Degrades HIF-1α (stabilized) HIF-1α (stabilized) TCA Cycle TCA Cycle Mitochondrial Succinate Mitochondrial Succinate TCA Cycle->Mitochondrial Succinate Mitochondrial Succinate->Cytosolic Succinate Transport SDH Succinate Dehydrogenase Mitochondrial Succinate->SDH Fumarate Fumarate SDH->Fumarate

Caption: Succinate signaling pathways in a mammalian cell.

Experimental Workflow for ¹³C Tracer Analysis

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Tracer Selection Tracer Selection Experimental Design Experimental Design Tracer Selection->Experimental Design Cell Culture Cell Culture Experimental Design->Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Metabolite Extraction Metabolite Extraction 13C Labeling->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation Biological Interpretation Biological Interpretation Flux Calculation->Biological Interpretation

Caption: General experimental workflow for ¹³C tracer studies.

References

Probing the Powerhouse: A Comparative Guide to ¹³C-Succinate and ¹³C-Glucose for TCA Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism, the choice of isotopic tracer is paramount for elucidating the nuances of the tricarboxylic acid (TCA) cycle. While ¹³C-glucose has long been a staple for metabolic flux analysis, emerging evidence highlights the distinct advantages of using tracers that enter the cycle at later stages. This guide provides a comprehensive comparison of ¹³C-succinate and ¹³C-glucose for TCA cycle analysis, supported by experimental data and detailed protocols to inform your research.

The tricarboxylic acid (TCA) cycle is a pivotal metabolic pathway, serving as the central hub for energy production and the biosynthesis of vital macromolecules. Understanding the flux through this cycle is critical in various fields, from oncology to immunology and the study of metabolic diseases. Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are indispensable tools for quantifying the rates of metabolic reactions. While ¹³C-glucose is widely used to trace carbon from glycolysis into the TCA cycle, its utility can be limited by dilution effects and complex labeling patterns. In contrast, ¹³C-succinate offers a more targeted approach, providing unparalleled precision for investigating the latter half of the TCA cycle and mitochondrial function.[1]

Performance Comparison of ¹³C Tracers for Metabolic Flux Analysis

The selection of an appropriate isotopic tracer is a critical step in designing informative ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiments, as the choice significantly influences the precision and accuracy of the resulting flux estimations. The following table summarizes the key characteristics and optimal applications of ¹³C-succinate in comparison to the more conventional ¹³C-glucose and ¹³C-glutamine tracers. The performance metrics are inferred from the metabolic entry point of each tracer and data from computational and experimental evaluations.

TracerPrimary Metabolic Pathways AnalyzedKey AdvantagesLimitations
¹³C-Succinate TCA Cycle (latter half), Electron Transport Chain (Complex II)High precision for fluxes through succinate dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction and specific enzyme deficiencies.[1]Less informative for glycolysis, the pentose phosphate pathway (PPP), and anaplerotic pathways originating from glucose or glutamine.[1]
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (initial entry)Provides a global view of glucose metabolism and its entry into the TCA cycle.Labeling of TCA cycle intermediates can be diluted by other carbon sources, reducing the precision of TCA cycle flux measurements, particularly in the later stages.[2]
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Offers high precision for resolving fluxes in glycolysis and the PPP.Provides less direct information on TCA cycle fluxes compared to tracers that enter the cycle more directly.[3]
[U-¹³C₅]Glutamine TCA Cycle (anaplerosis), Glutaminolysis, Reductive CarboxylationConsidered a preferred tracer for studying the TCA cycle and anaplerosis, especially in cancer metabolism where glutaminolysis is often upregulated.[3][4]Labeling of glycolytic intermediates is indirect and less informative.

Advantages of ¹³C-Succinate in Detail

The primary advantage of using ¹³C-succinate lies in its direct entry into the TCA cycle downstream of the initial condensation step. This targeted delivery of the isotopic label offers several benefits over ¹³C-glucose:

  • Higher Precision for Downstream Fluxes: By bypassing the complexities of glycolysis and the pyruvate dehydrogenase complex, ¹³C-succinate provides a clearer and more precise measurement of the flux through succinate dehydrogenase (Complex II of the electron transport chain) and fumarase.[1] This is particularly valuable for studying mitochondrial function and dysfunction.

  • Reduced Label Dilution: When using ¹³C-glucose, the ¹³C label can be diluted by unlabeled carbon sources entering at various points before and within the TCA cycle, such as lactate and amino acids. This dilution can complicate the interpretation of labeling patterns in downstream TCA intermediates. ¹³C-succinate minimizes this issue for the latter half of the cycle.

  • Specific Insights into Mitochondrial Respiration: As succinate is a direct substrate for Complex II of the electron transport chain, ¹³C-succinate is an excellent probe for investigating the activity of this complex and its role in cellular respiration. This is crucial in the context of diseases where mitochondrial impairment is a key factor.

Experimental Protocols

Accurate and reproducible results in ¹³C-MFA are contingent on standardized experimental procedures. Below are detailed methodologies for conducting ¹³C-succinate and ¹³C-glucose tracing experiments in cultured mammalian cells.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The general workflow for a ¹³C-MFA study is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Tracer Selection Tracer Selection Tracer Selection->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Flux Estimation Flux Estimation Data Analysis->Flux Estimation

A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Protocol for ¹³C-Succinate Tracing in Adherent Mammalian Cells

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence (typically 70-80%) in a standard culture medium.
  • To initiate labeling, replace the standard medium with a pre-warmed, custom-made medium containing a defined concentration of ¹³C-succinate (e.g., [U-¹³C₄]succinate or [1,4-¹³C₂]succinate). The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition to achieve an isotopic steady state. A common starting point is a 24-hour incubation.

2. Metabolism Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture plate.[1]
  • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
  • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation and LC-MS/MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to determine the mass isotopologue distributions of succinate and other TCA cycle intermediates. A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of these polar metabolites.

4. Data Analysis and Flux Estimation:

  • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
  • Use computational flux analysis software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
  • Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Protocol for ¹³C-Glucose Tracing in Adherent Mammalian Cells

1. Cell Culture and Labeling:

  • Culture cells as described for ¹³C-succinate tracing.
  • To initiate labeling, replace the standard medium with a pre-warmed, glucose-free medium supplemented with the desired concentration of ¹³C-glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) and dialyzed fetal bovine serum (to minimize unlabeled glucose). A typical labeling duration is 6-24 hours to approach an isotopic steady state for TCA cycle intermediates.[5]

2. Metabolism Quenching and Metabolite Extraction:

  • Follow the same procedure as for ¹³C-succinate tracing.

3. Sample Preparation and LC-MS/MS Analysis:

  • Follow the same procedure as for ¹³C-succinate tracing, ensuring the LC-MS/MS method is optimized for the detection of glycolytic and TCA cycle intermediates.

4. Data Analysis and Flux Estimation:

  • Follow the same data analysis and flux estimation procedure as for ¹³C-succinate tracing.

Visualizing the Metabolic Pathways

The following diagrams illustrate the entry points of ¹³C-glucose and ¹³C-succinate into the central carbon metabolism, providing a visual representation of why ¹³C-succinate offers a more direct route for analyzing the latter half of the TCA cycle.

Glycolysis_TCA_Cycle Entry of ¹³C-Glucose and ¹³C-Succinate into Central Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P DHAP_G3P DHAP / GAP F6P->DHAP_G3P Pyruvate Pyruvate DHAP_G3P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Metabolic pathway showing the entry points of glucose and succinate.

Logical Relationship of Tracer Selection and Analytical Outcome

The choice of tracer directly dictates the part of the metabolic network that can be analyzed with the highest precision. This relationship can be visualized as a decision-making workflow.

Tracer_Decision Research_Question Define Research Question Pathway_of_Interest Identify Pathway of Interest Research_Question->Pathway_of_Interest Tracer_Selection Select Appropriate Tracer Pathway_of_Interest->Tracer_Selection Glycolysis_PPP Glycolysis / PPP TCA_Anaplerosis TCA Cycle / Anaplerosis Mitochondrial_Function Mitochondrial Respiration (Complex II) MFA Perform ¹³C-MFA Tracer_Selection->MFA C13_Glucose ¹³C-Glucose C13_Glutamine ¹³C-Glutamine C13_Succinate ¹³C-Succinate Data_Interpretation Interpret Flux Data MFA->Data_Interpretation Glycolysis_PPP->C13_Glucose leads to TCA_Anaplerosis->C13_Glutamine leads to Mitochondrial_Function->C13_Succinate leads to

Decision workflow for selecting an appropriate ¹³C tracer.

Conclusion

References

A Comparative Guide to Butanedioic Acid-13C2 Labeling for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Reproducibility and Performance

In the intricate landscape of metabolic research, the precise measurement of intracellular metabolic fluxes is paramount to understanding cellular physiology in both health and disease. 13C-Metabolic Flux Analysis (13C-MFA) stands as a gold-standard technique for these quantitative investigations. The choice of isotopic tracer is a critical determinant of the precision and scope of the metabolic insights gained. This guide provides a comprehensive comparison of butanedioic acid-13C2 (also known as succinic acid-13C2) with other commonly used tracers, supported by experimental data and detailed protocols to aid in the design and execution of robust and reproducible metabolic labeling studies.

Performance Comparison of Isotopic Tracers

This compound offers a targeted approach for interrogating the latter half of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[1] Its performance, particularly in elucidating fluxes through succinate dehydrogenase and fumarase, is a key advantage for studies focused on mitochondrial function and dysfunction.[1] However, for a broader overview of central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), tracers like 13C-glucose and 13C-glutamine are often more informative.[1]

TracerPrimary Metabolic Pathways TracedAdvantagesLimitationsTypical Coefficient of Variation (CV) for Key Metabolite Labeling
This compound Second half of the TCA cycle, electron transport chain (Complex II)High precision for fluxes around succinate metabolism. Excellent for studying mitochondrial-specific pathways.Less informative for glycolysis, PPP, and anaplerotic pathways originating from glucose or glutamine.Malate (M+2): 3-5%, Fumarate (M+2): 4-6%, Aspartate (M+2): 5-7%
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolytic and PPP fluxes.Less direct information on the latter stages of the TCA cycle.Pyruvate (M+2): 2-4%, Lactate (M+2): 2-4%
[U-13C6]Glucose Glycolysis, PPP, TCA cycle (via acetyl-CoA)Provides a global view of central carbon metabolism.Label scrambling can complicate the interpretation of TCA cycle fluxes.Citrate (M+2): 3-5%, Glutamate (M+2): 4-6%
[U-13C5]Glutamine TCA cycle (anaplerosis), amino acid metabolismExcellent for studying glutamine's contribution to the TCA cycle and reductive carboxylation.Does not directly inform on glucose metabolism.α-Ketoglutarate (M+5): 2-4%, Malate (M+4): 3-5%

Experimental Protocols

The reproducibility of 13C labeling experiments is critically dependent on standardized and meticulously executed protocols. Below are detailed methodologies for cell culture, isotopic labeling, and metabolite extraction, which are foundational for achieving high-quality data in 13C-MFA studies.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling cultured mammalian cells with a 13C-labeled substrate until an isotopic steady state is achieved.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom 13C-labeling medium (lacking the unlabeled version of the tracer)

  • 13C-labeled tracer (e.g., this compound, [U-13C6]glucose, or [U-13C5]glutamine)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

  • Automated cell counter or hemocytometer

Procedure:

  • Cell Seeding: Seed cells in standard culture medium at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Cell Growth: Culture cells until they reach the desired confluency (typically 50-70%).

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Add the pre-warmed 13C-labeling medium containing the desired concentration of the 13C tracer and other necessary supplements (e.g., dFBS).

  • Incubation: Return the plates to the incubator and culture for a duration sufficient to achieve isotopic steady state. This is typically at least 5-6 cell doubling times.

Protocol 2: Rapid Metabolite Quenching and Extraction

This critical step ensures the immediate cessation of all enzymatic activity, preserving the metabolic state of the cells at the time of harvest.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • -80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)

  • Cell scraper

  • Centrifuge capable of reaching -9°C or 4°C

  • Microcentrifuge tubes

Procedure:

  • Quenching: Remove the culture plate from the incubator. Immediately and rapidly aspirate the 13C-labeling medium.

  • Washing: Quickly wash the cell monolayer with ice-cold saline to remove any remaining extracellular medium.

  • Metabolite Extraction: Immediately add the -80°C quenching/extraction solvent to the plate.

  • Cell Lysis: Place the plate on a dry ice bath and use a cell scraper to scrape the cells into the solvent.

  • Collection: Transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Pellet Separation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

The extracted metabolites are prepared for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

For GC-MS Analysis:

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To increase volatility, re-suspend the dried metabolites in a derivatization agent such as MTBSTFA with pyridine and incubate at 60°C for 1 hour.

  • Analysis: Transfer the derivatized sample to a GC-MS vial for analysis.

For LC-MS Analysis:

  • Drying: Dry the metabolite extract as described for GC-MS.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC method (e.g., a mixture of water and acetonitrile).

  • Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of a this compound labeling experiment.

experimental_workflow cluster_prep Phase 1: Preparation cluster_processing Phase 2: Sample Processing cluster_analysis Phase 3: Analysis cell_culture Cell Culture labeling Isotopic Labeling with This compound cell_culture->labeling quenching Rapid Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction sample_prep Sample Preparation (e.g., Derivatization) extraction->sample_prep ms_analysis GC-MS or LC-MS Analysis sample_prep->ms_analysis data_analysis Data Analysis & Flux Estimation ms_analysis->data_analysis

A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

tca_cycle_labeling Succinate Succinate (M+2) Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Oxaloacetate Oxaloacetate (M+2) Malate->Oxaloacetate Citrate Citrate (M+2) Oxaloacetate->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate AKG α-Ketoglutarate (M+2) Isocitrate->AKG -CO2 SuccinylCoA Succinyl-CoA (M+2) AKG->SuccinylCoA -CO2 SuccinylCoA->Succinate AcetylCoA Acetyl-CoA (Unlabeled) AcetylCoA->Citrate

Metabolic fate of 13C2 from butanedioic acid in the TCA cycle.

References

A Comparative Analysis of Butanedioic acid-13C2 and Glutamine Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamic nature of cellular pathways. Among these, Butanedioic acid-13C2 (1,4-¹³C₂-succinate) and isotopically labeled glutamine stand out for their utility in probing central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. This guide provides an objective comparative analysis of these two powerful tracers, offering insights into their respective strengths, applications, and the experimental designs best suited for each.

Introduction to the Tracers

This compound , a dicarboxylic acid labeled with ¹³C at the C1 and C4 positions, offers a direct entry point into the TCA cycle. As a key intermediate of this central metabolic hub, its application allows for precise investigation of the latter stages of the cycle and mitochondrial function.[1] Beyond its bioenergetic role, succinate has emerged as a crucial signaling molecule, acting through the succinate receptor 1 (SUCNR1), linking cellular metabolism to inflammatory and immune responses.[1][2]

¹³C-Glutamine , typically uniformly labeled ([U-¹³C₅]-Glutamine), is one of the most widely utilized tracers in metabolic studies.[3][4][5] As the most abundant amino acid in human blood, glutamine plays a multifaceted role in cellular metabolism.[6][7][8] It serves as a primary anaplerotic substrate, replenishing TCA cycle intermediates, and is a key contributor to nucleotide, lipid, and glutathione synthesis.[6][7][8] Furthermore, under certain conditions like hypoxia, glutamine can fuel the TCA cycle in reverse through reductive carboxylation to support lipogenesis.[4]

Comparative Performance and Applications

The choice between this compound and glutamine tracers hinges on the specific metabolic questions being addressed. While glutamine provides a broad overview of central carbon metabolism, this compound offers a more targeted approach to investigating mitochondrial function.

FeatureThis compound (1,4-¹³C₂-Succinate)¹³C-Glutamine (e.g., [U-¹³C₅]-Glutamine)
Metabolic Entry Point Directly enters the TCA cycle at the level of succinate.Enters the TCA cycle primarily via conversion to α-ketoglutarate (anaplerosis).[9][10]
Primary Pathways Traced Latter half of the TCA cycle (succinate -> fumarate -> malate -> oxaloacetate), electron transport chain (Complex II).[11]Anaplerosis, full TCA cycle, reductive carboxylation, amino acid metabolism, nucleotide and lipid synthesis.[3][4][12]
Key Advantages - High precision for measuring fluxes through succinate dehydrogenase and fumarase.[11]- Excellent for studying mitochondrial dysfunction and specific enzyme deficiencies.[11]- Allows for the study of succinate as a signaling molecule.[1]- Provides a comprehensive view of central carbon metabolism.[3][13]- Effective in labeling a wide range of downstream metabolites.[10]- Preferred tracer for studying anaplerosis and reductive carboxylation.[3][4]
Limitations - Less informative for upstream pathways like glycolysis and the pentose phosphate pathway.- Cellular uptake and transport can be a limiting factor in some cell types.- Labeling patterns can be complex to interpret due to multiple entry and exit points in metabolic pathways.[14]- In some in vivo contexts, the contribution to the TCA cycle can be less than glucose.[6][9]
Primary Research Areas Oncology (mitochondrial metabolism in cancer), Immunology (succinate signaling in immune cells), Metabolic Diseases (diabetes, obesity).[1][11]Cancer Metabolism (anaplerosis, reductive carboxylation), Immunology (T-cell metabolism), Neuroscience (glutamate-glutamine cycle).[6][9][14][15]

Experimental Protocols

A generalized workflow for a ¹³C metabolic flux analysis experiment is applicable to both tracers, with specific modifications for each.

General Experimental Workflow

A typical metabolic tracer experiment involves several key stages: cell culture and tracer introduction, quenching of metabolic activity and metabolite extraction, and finally, analysis of isotopic labeling patterns by mass spectrometry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture/ Animal Model C Introduce ¹³C Tracer A->C B Tracer Medium Preparation B->C D Incubation C->D E Quench Metabolism & Harvest D->E F Metabolite Extraction E->F G Mass Spectrometry (LC-MS/MS or GC-MS) F->G H Data Analysis (Mass Isotopomer Distribution) G->H I Metabolic Flux Calculation H->I

A generalized workflow for a ¹³C metabolic tracer experiment.

Detailed Methodologies

1. Cell Culture and Labeling:

  • For both tracers: Cells should be cultured in a medium that allows for the specific replacement of the unlabeled substrate with its ¹³C-labeled counterpart. For instance, for glutamine tracing, a glutamine-free basal medium is required.[16]

  • This compound: The standard medium is replaced with a medium containing a defined concentration of this compound. The optimal concentration and labeling time to reach isotopic steady state should be determined empirically for each cell line.[11]

  • ¹³C-Glutamine: The standard medium is replaced with a glutamine-free medium supplemented with the desired concentration of ¹³C-Glutamine (e.g., [U-¹³C₅]-Glutamine), typically around 2-4 mM.[16]

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent, such as an 80:20 methanol:water mixture.[11][17]

  • Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. The supernatant containing the polar metabolites is collected for analysis.[11][17]

3. Mass Spectrometry Analysis:

  • The extracted metabolites are analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.[4]

  • The raw data must be corrected for the natural abundance of ¹³C to accurately determine the enrichment from the tracer.[6]

4. Data Analysis:

  • The MIDs of TCA cycle intermediates and other relevant metabolites are used to calculate metabolic fluxes through computational modeling software. This allows for the quantification of the rates of specific metabolic reactions.[12]

Signaling Pathways and Metabolic Networks

Glutamine Metabolism and Entry into the TCA Cycle

¹³C-Glutamine enters the central carbon metabolism primarily through its conversion to glutamate and subsequently to the TCA cycle intermediate α-ketoglutarate. This anaplerotic entry is crucial for maintaining the pool of TCA cycle intermediates for biosynthesis and energy production.

G Glutamine ¹³C-Glutamine Glutamate ¹³C-Glutamate Glutamine->Glutamate Glutaminase AKG ¹³C-α-Ketoglutarate Glutamate->AKG Glutamate Dehydrogenase/ Transaminases TCA TCA Cycle AKG->TCA

Anaplerotic entry of glutamine into the TCA Cycle.

Butanedioic Acid (Succinate) Metabolism and Signaling

This compound directly enters the TCA cycle, where it is oxidized to fumarate by succinate dehydrogenase (Complex II of the electron transport chain). In addition to its role in the TCA cycle, extracellular succinate can activate the G protein-coupled receptor SUCNR1, initiating downstream signaling cascades involved in inflammation and angiogenesis.[1][11]

G cluster_tca Mitochondrion (TCA Cycle) cluster_signal Cellular Signaling Succinate_in ¹³C-Succinate Fumarate ¹³C-Fumarate Malate ¹³C-Malate OAA ¹³C-Oxaloacetate Succinate_ex Extracellular ¹³C-Succinate SUCNR1 SUCNR1 (GPR91) G_protein Gq/Gi Protein Activation PLC Phospholipase C Activation Signaling Downstream Signaling Cascades Response Cellular Responses (e.g., Inflammation)

Succinate's dual role in the TCA cycle and cellular signaling.

Conclusion

Both this compound and ¹³C-glutamine are invaluable tracers for dissecting cellular metabolism. The selection of the appropriate tracer is paramount and should be guided by the specific biological question. For a broad assessment of central carbon metabolism, including anaplerosis and biosynthesis, ¹³C-glutamine is the tracer of choice.[3][13] Conversely, for a focused and high-resolution analysis of the latter half of the TCA cycle and mitochondrial function, or to investigate the role of succinate as a signaling molecule, this compound is the more powerful tool.[1][11] By understanding the unique advantages and applications of each tracer, researchers can design more precise and informative experiments to unravel the complexities of cellular metabolism in health and disease.

References

Benchmarking Butanedioic Acid-13C2 Tracing Against Known Metabolic Fluxes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of intracellular metabolic fluxes is paramount. 13C Metabolic Flux Analysis (MFA) is a powerful technique to elucidate the intricate network of metabolic reactions. The choice of the isotopic tracer is a critical determinant of the accuracy and precision of MFA results. This guide provides an objective comparison of butanedioic acid-13C2 (succinate-13C2) with other commonly used tracers, supported by a synthesis of data from published literature, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Comparative Analysis of Isotopic Tracers

The selection of a 13C tracer is contingent on the specific metabolic pathway under investigation. While tracers like 13C-glucose and 13C-glutamine provide a broad overview of central carbon metabolism, this compound offers a more targeted approach for dissecting the tricarboxylic acid (TCA) cycle.

Data Presentation: Performance Comparison of Common 13C Tracers

The following table summarizes the key characteristics and optimal applications of this compound in comparison to other widely used tracers. The performance metrics are inferred from the metabolic entry point of each tracer and data from computational and experimental evaluations.

TracerPrimary Metabolic Pathway(s) TracedKey AdvantagesPotential Limitations
This compound TCA Cycle (latter half), Electron Transport Chain (Complex II)High precision for fluxes through succinate dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction and specific enzyme deficiencies.Less informative for glycolysis, the Pentose Phosphate Pathway (PPP), and anaplerotic pathways originating from glucose or glutamine.
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolytic and PPP fluxes.[1][2] Well-established and widely used.Less direct information on TCA cycle fluxes compared to glutamine or succinate tracers.
[U-¹³C₅]Glutamine TCA Cycle (anaplerosis), Glutaminolysis, Reductive CarboxylationPreferred tracer for studying the TCA cycle and anaplerosis.[1][2] Particularly useful in cancer metabolism where glutaminolysis is often upregulated.Labeling of glycolytic intermediates is indirect and less informative.

Experimental Protocols

A generalized workflow for 13C-Metabolic Flux Analysis is presented below. This can be adapted for experiments using this compound.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting. The seeding density should be optimized for the specific cell line and experimental duration.

  • Steady-State Growth: Culture cells in a standard, defined medium to achieve a metabolic and isotopic steady state. This typically requires several cell doublings.

  • Tracer Introduction: For the labeling experiment, replace the standard medium with a medium containing the 13C-labeled tracer (e.g., this compound) at a known concentration. The concentration of the tracer should be sufficient to ensure significant enrichment in downstream metabolites.

  • Incubation: Incubate the cells with the 13C-labeled medium for a predetermined period. The incubation time should be long enough to achieve isotopic steady state in the metabolites of interest, which can be determined through time-course experiments.

Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the metabolite extract, for example, by using a vacuum concentrator.

Sample Analysis by Mass Spectrometry
  • Derivatization (for GC-MS): To increase the volatility of polar metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is often necessary. This can be a two-step process of methoximation followed by silylation.

  • GC-MS or LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent and inject it into a GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Data Acquisition: Acquire the mass spectrometry data, collecting information on the mass isotopomer distributions of the targeted metabolites.

Metabolic Flux Analysis
  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Flux Calculation: Use a computational software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This will allow for the estimation of intracellular metabolic fluxes.

Mandatory Visualizations

Signaling Pathway

Butanedioic acid (succinate) not only plays a central role in the TCA cycle but also acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (GPR91).

Succinate signaling through its receptor SUCNR1.
Experimental Workflow

The following diagram illustrates the general workflow for a 13C-MFA experiment.

A generalized workflow for 13C-MFA experiments.

References

A Researcher's Guide to the Statistical Analysis of 13C Labeling Data from Butanedioic Acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a critical technique for quantifying the rates of metabolic reactions in vivo, offering a detailed snapshot of cellular physiology.[1] The precision of 13C-MFA is highly dependent on the computational software and statistical methods used for data analysis.[1] This guide provides an objective comparison of analytical strategies and tools for studies utilizing Butanedioic acid-13C2 (Succinic acid-13C2), a key tracer for investigating the Tricarboxylic Acid (TCA) cycle.

This compound is a powerful tracer for investigating the latter half of the TCA cycle with high precision.[2] Its application is particularly valuable in fields like oncology, immunology, and metabolic diseases, where alterations in mitochondrial metabolism are common.[2]

Experimental and Analytical Workflow

The successful application of this compound in metabolic studies hinges on a meticulously planned experimental and analytical workflow. The process begins with the introduction of the labeled substrate to a biological system and culminates in the statistical validation of metabolic flux maps.

Key Experimental Steps:

  • Tracer Selection and Experimental Design: The choice of an isotopic tracer is a critical first step in designing 13C-MFA studies.[3] this compound is particularly effective for probing the TCA cycle.[2]

  • Isotopic Labeling: The biological system (e.g., cell culture) is exposed to the 13C-labeled substrate. It's crucial to ensure the system reaches a metabolic and isotopic steady state for accurate analysis.[4][5]

  • Sample Quenching and Metabolite Extraction: Metabolism must be rapidly halted (quenched) to preserve the metabolic state at the time of sampling.[4] This is often achieved by immersing samples in a cold solvent like methanol.[4] Subsequently, intracellular metabolites are extracted for analysis.[4]

  • Analytical Measurement: The isotopic labeling patterns of metabolites are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Data Correction and Analysis: Raw mass spectrometry data is corrected for the natural abundance of 13C.[6] The corrected mass isotopomer distributions are then used for flux estimation.[6]

Data Analysis Pipeline cluster_0 Data Input & Preprocessing cluster_1 Core Flux Analysis cluster_2 Validation & Output raw_data Raw MS Data correction Natural Abundance Correction raw_data->correction estimation Flux Estimation Algorithm (e.g., EMU, Cumomer) correction->estimation Corrected Data model Metabolic Network Model (e.g., TCA Cycle) model->estimation validation Goodness-of-Fit Test (Chi-Square) estimation->validation flux_map Final Flux Map & Confidence Intervals validation->flux_map Validated Model TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG α-Ketoglutarate Isocitrate->AKG SuccinylCoA Succinyl-CoA AKG->SuccinylCoA Succinate Butanedioic Acid (Succinate-13C2) SuccinylCoA->Succinate Fumarate Fumarate-13C2 Succinate->Fumarate SDH Malate Malate-13C2 Fumarate->Malate OAA Oxaloacetate-13C2 Malate->OAA OAA->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

References

A Researcher's Guide to Confirming Pathway Activity with Butanedioic Acid-13C2 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Isotopic Tracers for Elucidating Tricarboxylic Acid (TCA) Cycle Dynamics.

In the landscape of metabolic research, stable isotope tracing stands as a cornerstone for unraveling the complexities of cellular pathways. The choice of an appropriate tracer is paramount for the successful elucidation of metabolic fluxes. This guide provides a comprehensive comparison of Butanedioic acid-13C2 (succinate-13C2) with other commonly used isotopic tracers, namely 13C-glucose and 13C-glutamine, for the express purpose of confirming and quantifying tricarboxylic acid (TCA) cycle activity. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary tools to design robust and insightful metabolic studies.

Comparative Analysis of Isotopic Tracers

The selection of a 13C-labeled tracer is a critical decision that directly influences the precision and scope of a metabolic flux analysis (MFA) experiment. While glucose and glutamine are foundational tracers for mapping central carbon metabolism, this compound offers a more targeted approach for investigating specific segments of the TCA cycle.

TracerPrimary Metabolic Pathways TracedAdvantagesDisadvantages
This compound TCA Cycle (specifically from succinate onwards), Electron Transport Chain (Complex II)- High precision for determining fluxes through succinate dehydrogenase and fumarase.- Excellent for studying mitochondrial dysfunction and the latter half of the TCA cycle.[1]- Provides limited information on glycolysis, the pentose phosphate pathway (PPP), and anaplerotic pathways originating from glucose or glutamine.[1]
[U-13C6]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via acetyl-CoA)- Provides a broad overview of central carbon metabolism.- Effective for studying the contribution of glucose to the TCA cycle.- Labeling of TCA cycle intermediates can be diluted by other carbon sources.- Less direct for probing the latter stages of the TCA cycle compared to succinate tracers.
[U-13C5]-Glutamine TCA Cycle (anaplerosis), Glutaminolysis, Reductive Carboxylation- Preferred tracer for studying anaplerosis and the initial stages of the TCA cycle.[2] - Particularly useful in cancer metabolism where glutaminolysis is often upregulated.[2]- Labeling of glycolytic intermediates is indirect and less informative.

Expected Labeling Patterns in the TCA Cycle

The power of 13C-labeled tracers lies in the distinct mass isotopologue distributions (MIDs) they generate in downstream metabolites. Understanding these patterns is key to interpreting pathway activity. When this compound is introduced, the two 13C atoms are incorporated into the succinate pool and subsequently traced through the remaining reactions of the TCA cycle.

Table 2: Predicted Mass Isotopologue Distribution (MID) in TCA Cycle Intermediates Following this compound Labeling (One Turn).

MetaboliteExpected Major IsotopologueInterpretation
SuccinateM+2Direct incorporation of the tracer.
FumarateM+2Conversion of M+2 succinate by succinate dehydrogenase.
MalateM+2Conversion of M+2 fumarate by fumarase.
OxaloacetateM+2Conversion of M+2 malate by malate dehydrogenase.
CitrateM+2Condensation of M+2 oxaloacetate with unlabeled acetyl-CoA.
α-KetoglutarateM+2Isomerization and decarboxylation of M+2 citrate.

Note: This table represents the initial labeling pattern after one turn of the TCA cycle. Subsequent turns will lead to more complex labeling patterns.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to obtaining high-quality, reproducible data in metabolic tracer studies. The following provides a detailed methodology for a typical experiment using this compound to confirm TCA cycle activity in cultured mammalian cells.

Key Experiment: 13C Labeling with this compound and LC-MS/MS Analysis

Objective: To determine the incorporation of 13C from this compound into TCA cycle intermediates.

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium

  • Labeling medium: Standard medium containing a known concentration of this compound (concentration to be optimized for the specific cell line)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%) in standard culture medium to ensure they are in a steady state of growth.[1]

  • Media Switch: Gently aspirate the standard medium from the cells. Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

  • Isotopic Labeling: Add the pre-warmed labeling medium containing this compound to the cells. The incubation time should be sufficient to approach isotopic steady state, which for TCA cycle intermediates is typically a few hours.[3] This should be determined empirically for each experimental system.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to the cells and place the plate on dry ice for 10 minutes.

    • Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to selectively quantify the different isotopologues of the TCA cycle intermediates.

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable for conceptualizing the flow of labeled atoms through metabolic networks and for outlining experimental procedures.

TCA_Cycle_Succinate_Labeling Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (M+2) Oxaloacetate->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate AlphaKG α-Ketoglutarate (M+2) Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA (M+2) AlphaKG->SuccinylCoA Succinate_pool Succinate Pool (M+2) SuccinylCoA->Succinate_pool Succinate_unlabeled Succinate (unlabeled) Succinate_unlabeled->Succinate_pool Succinate_labeled This compound (M+2) Succinate_labeled->Succinate_pool Fumarate Fumarate (M+2) Succinate_pool->Fumarate Malate Malate (M+2) Fumarate->Malate Malate->Oxaloacetate Glutamine Glutamine Glutamine->AlphaKG Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture to Steady State media_switch 2. Media Switch to Labeling Medium cell_culture->media_switch labeling 3. Isotopic Labeling with This compound media_switch->labeling quench 4. Quench Metabolism & Metabolite Extraction labeling->quench lcms 5. LC-MS/MS Analysis quench->lcms data_analysis 6. Data Analysis & Flux Calculation lcms->data_analysis

References

Evaluating the Kinetic Isotope Effect of Butanedioic Acid-13C2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for evaluating the kinetic isotope effect (KIE) of Butanedioic acid-13C2 (succinic acid-13C2). Due to the limited availability of direct experimental data on the KIE of this specific isotopologue, this document outlines the theoretical basis for expected isotope effects, details the experimental protocols for their measurement, and presents a hypothetical comparison based on established principles.

Theoretical Background

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] For butanedioic acid, isotopic substitution of ¹²C with ¹³C can lead to a ¹³C KIE. The magnitude of this effect provides valuable insight into reaction mechanisms, particularly the rate-determining step.[2][3]

A ¹³C KIE is most pronounced when the C-C or C-H bond to the labeled carbon is broken or formed in the rate-determining step of a reaction (a primary KIE).[1] Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking or formation.[1] Typically, ¹³C KIEs are small, with the reaction rate for a ¹²C-containing compound being only about 4% faster than for its ¹³C counterpart.[1]

This compound is a valuable tracer for studying the latter half of the TCA cycle and mitochondrial metabolism.[4] Its use in KIE studies can help elucidate the mechanisms of enzymes such as succinate dehydrogenase.

Hypothetical Performance Comparison

SubstrateHypothetical Reaction Rate Constant (k)Kinetic Isotope Effect (k¹²/k¹³)
Butanedioic acid (unlabeled)1.00 s⁻¹1.00
Butanedioic acid-1,4-¹³C₂0.96 s⁻¹1.04
Butanedioic acid-2,3-¹³C₂0.99 s⁻¹1.01 (secondary KIE)

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

The determination of a ¹³C KIE for this compound would typically involve competitive experiments where the labeled and unlabeled substrates react in the same vessel. The relative amounts of the isotopic species in the reactant or product are measured at different reaction times. The most common and precise methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

1. Kinetic Isotope Effect Measurement by NMR Spectroscopy

NMR spectroscopy is a powerful tool for measuring KIEs, as it can distinguish between isotopologues without the need for chemical degradation.[6] Both 1D and 2D NMR techniques can be employed.[7][8]

  • Sample Preparation: A mixture of Butanedioic acid (natural abundance) and this compound is prepared in a suitable buffer for the reaction to be studied. An internal standard may be added for quantification.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme or catalyst.

  • NMR Data Acquisition: ¹³C NMR or ¹H-detected 2D [¹³C,¹H]-HSQC spectra are acquired at various time points throughout the reaction.[7][8] The use of polarization transfer techniques can enhance sensitivity and reduce acquisition time.[9][10]

  • Data Analysis: The relative intensities of the signals corresponding to the ¹²C and ¹³C isotopologues of the reactant or product are measured at each time point. The KIE is then calculated from the change in the isotope ratio as a function of the fraction of the reaction completed.[11]

2. Kinetic Isotope Effect Measurement by Mass Spectrometry

Mass spectrometry, particularly isotope ratio mass spectrometry (IRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and precision for KIE measurements.[5][12]

  • Sample Preparation: Similar to the NMR protocol, a competitive reaction with a mixture of labeled and unlabeled butanedioic acid is set up.

  • Reaction Quenching: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched (e.g., by acidification or addition of a denaturing agent).

  • Sample Derivatization (if necessary): For analysis of dicarboxylic acids by some MS methods, derivatization to esters (e.g., dibutyl esters) may be necessary to improve chromatographic separation and ionization efficiency.[12]

  • MS Analysis: The samples are analyzed by LC-MS/MS or a similar technique to determine the ratio of the ¹³C-labeled and unlabeled butanedioic acid or its product.[13][14] Whole molecule mass spectrometry is an emerging technique for direct KIE measurements.[15][16]

  • Data Analysis: The KIE is calculated using an equation that relates the isotope ratios at the beginning and at a specific time point to the fraction of the reaction that has occurred.[11]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the kinetic isotope effect of this compound.

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing start Prepare Reaction Mixture (Butanedioic acid + this compound) initiate Initiate Reaction (e.g., add enzyme) start->initiate timepoints Collect Aliquots at Various Time Points initiate->timepoints quench Quench Reaction timepoints->quench analysis_choice Analytical Method? quench->analysis_choice nmr NMR Spectroscopy analysis_choice->nmr NMR ms Mass Spectrometry analysis_choice->ms MS measure_ratio Measure Isotope Ratios nmr->measure_ratio ms->measure_ratio calculate_kie Calculate KIE measure_ratio->calculate_kie end Report KIE Value calculate_kie->end

Caption: Generalized workflow for KIE determination.

This guide provides a framework for understanding and experimentally approaching the kinetic isotope effect of this compound. While direct comparative data is currently sparse, the outlined methodologies and theoretical considerations offer a solid foundation for researchers in this field.

References

Safety Operating Guide

Safe Disposal of Butanedioic Acid-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of butanedioic acid-13C2, a stable isotope-labeled compound, tailored for researchers, scientists, and drug development professionals.

This compound, also known as succinic acid-13C2, is labeled with a stable isotope of carbon and is not radioactive.[1][] Therefore, its disposal does not require special precautions for radioactivity.[1] However, it must be handled as a chemical substance with potential hazards, and its disposal should align with local, state, and federal regulations.[3][4][5]

Key Safety and Disposal Information

Hazard Identification:

  • Eye Damage: Causes serious eye damage.[6]

  • Aquatic Hazard: Harmful to aquatic life.[6]

  • Health Hazards: Not classified as harmful to health through ingestion or inhalation, and no chronic, carcinogenic, or mutagenic effects have been reported for the unlabeled compound.[7]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[6]

  • In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[6]

Spill Management:

  • For small spills, wipe up with a cloth and flush the area with water.[7]

  • For larger spills, cover with an inert absorbent material like sand or earth, then collect mechanically (e.g., sweeping, shoveling) into a suitable, labeled container for disposal.[6][7]

  • Avoid generating dust.[3]

  • Prevent the spilled material from entering drains, sewers, or waterways.[6][7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of butanedioic acid.

PropertyValue
Synonyms Succinic acid-13C2, Wormwood acid-13C2-1
CAS Number 79864-95-2
Molecular Formula C₂¹³C₂H₆O₄
Molecular Weight 120.07 g/mol
Appearance Crystalline powder
Melting Point 188 °C
Boiling Point 235 °C

Source: MedChemExpress Safety Data Sheet, Biosynth Safety Data Sheet[6][8]

Step-by-Step Disposal Protocol

The disposal of this compound should be handled with the same precautions as its unlabeled counterpart, succinic acid. As a stable isotope-labeled compound, no additional procedures for radioactivity are necessary.[1][]

1. Waste Identification and Segregation:

  • Characterize the waste. Since this compound is a non-radioactive chemical, it should be treated as such.
  • Do not mix with general laboratory trash or radioactive waste.[1]
  • Keep the waste in its original container or a clearly labeled, sealed container.

2. Collection and Storage:

  • Store the waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, or bases.[3]
  • Ensure the container is tightly closed.

3. Disposal Procedure:

  • The primary recommended method of disposal is to contact a licensed professional waste disposal service.[4]
  • Do not dispose of this compound down the drain or in household garbage.[3] Its harmful effects on aquatic life necessitate preventing its entry into sewage systems and waterways.[6]
  • Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[3][4][5]

4. Empty Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.
  • The rinsate should be collected and disposed of as chemical waste.
  • After thorough cleaning, the container can be disposed of as regular waste, in accordance with institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for disposal is_radioactive Is the compound radioactive? start->is_radioactive stable_isotope No, it is a stable isotope-labeled compound. is_radioactive->stable_isotope No treat_as_chemical Treat as standard butanedioic acid waste. stable_isotope->treat_as_chemical is_hazardous Is it classified as hazardous waste? treat_as_chemical->is_hazardous not_hazardous No, but it is harmful to aquatic life. is_hazardous->not_hazardous No prevent_release Prevent release to environment (drains, etc.). not_hazardous->prevent_release collect_waste Collect in a labeled, sealed container. prevent_release->collect_waste disposal_service Arrange for pickup by a licensed disposal company. collect_waste->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling Butanedioic acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Butanedioic acid-13C2, particularly in its solid, powdered form.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approvedProtects against dust particles and potential splashes[2][3].
Hand Chemical-resistant glovesNitrile or butyl rubberPrevents skin contact and irritation[1][3].
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination[1][2].
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling powders outside of a fume hood to prevent inhalation of dust[2][3].
Footwear Closed-toe shoes---Protects feet from spills[2].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the risk of contamination and exposure. All handling of solid this compound should be conducted in a certified chemical fume hood to control dust[2].

1. Preparation and Engineering Controls:

  • Ventilation: All manipulations of solid this compound should occur within a certified chemical fume hood[2].

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested[2].

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier[2][4].

2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in the table above before handling the container[1][2].

  • Place the analytical balance or weighing station inside the chemical fume hood[2].

  • Carefully open the container to avoid creating airborne dust.

  • Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Within the fume hood, add the weighed solid to the solvent in an appropriate flask or beaker.

  • When diluting, always add the acid to the solvent to control any potential exothermic reactions[2].

  • Stir the mixture until the solid is fully dissolved.

4. Spill Cleanup:

  • In the event of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a damp paper towel or spill pad to prevent dust formation[1].

  • Gently wipe up the material, working from the outside in.

  • For larger spills, use an absorbent material like vermiculite or sand[1].

  • Decontaminate the spill area with soap and water[1].

  • Place all contaminated materials in a sealed plastic bag for disposal as chemical waste[1].

Disposal Plan

Proper disposal of this compound and its associated waste is critical to environmental safety and regulatory compliance. As stable isotopes are not radioactive, no special precautions for radioactivity are necessary, and the disposal procedures are generally the same as for the unlabeled compound[1].

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container. Dispose of as chemical waste in accordance with local, state, and federal regulations[1].
Liquid Chemical Waste Collect rinsate and solutions in a labeled hazardous waste container. Do not discharge to sewers[5].
Contaminated Materials Includes gloves, wipes, and weighing papers. Place in a sealed bag and dispose of as solid chemical waste[1].
Empty Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines[2][6].

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_emergency Verify Emergency Equipment Access prep_fumehood->prep_emergency handle_weigh Weigh Solid in Fume Hood prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_spill Address Spills Immediately handle_dissolve->cleanup_spill cleanup_waste Segregate and Label Waste cleanup_spill->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_dispose->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。